molecular formula C258H384N64O78S6 B3062250 Insulin glulisine CAS No. 207748-29-6

Insulin glulisine

Katalognummer: B3062250
CAS-Nummer: 207748-29-6
Molekulargewicht: 5823 g/mol
InChI-Schlüssel: RCHHVVGSTHAVPF-ZPHPLDECSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Insulin glulisine is an Insulin Analog. The chemical classification of this compound is Insulin.

Eigenschaften

CAS-Nummer

207748-29-6

Molekularformel

C258H384N64O78S6

Molekulargewicht

5823 g/mol

IUPAC-Name

(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-5-carbamimidamido-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-4-carboxy-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C258H384N64O78S6/c1-29-132(23)206(313-193(338)105-260)253(394)317-205(131(21)22)250(391)289-160(75-83-200(348)349)219(360)283-157(71-79-190(264)335)223(364)308-184-117-404-405-118-185-244(385)305-179(112-324)241(382)295-164(90-124(7)8)227(368)296-170(97-141-53-61-147(329)62-54-141)230(371)284-156(70-78-189(263)334)220(361)291-163(89-123(5)6)225(366)285-159(74-82-199(346)347)222(363)303-176(103-191(265)336)236(377)299-172(99-143-57-65-149(331)66-58-143)233(374)309-183(243(384)304-177(256(397)398)104-192(266)337)116-403-402-115-182(215(356)273-108-194(339)278-154(72-80-197(342)343)218(359)281-152(51-42-86-271-258(267)268)213(354)272-109-195(340)279-168(95-139-46-36-32-37-47-139)229(370)298-169(96-140-48-38-33-39-49-140)232(373)300-173(100-144-59-67-150(332)68-60-144)239(380)320-209(136(27)327)255(396)322-87-43-52-187(322)247(388)286-161(76-84-201(350)351)224(365)321-210(137(28)328)257(399)400)311-251(392)204(130(19)20)316-237(378)166(92-126(11)12)293-231(372)171(98-142-55-63-148(330)64-56-142)297-226(367)162(88-122(3)4)290-211(352)134(25)277-216(357)158(73-81-198(344)345)288-249(390)203(129(17)18)315-238(379)167(93-127(13)14)294-235(376)175(102-146-107-270-121-276-146)302-240(381)178(111-323)280-196(341)110-274-214(355)181(114-401-406-119-186(310-245(184)386)246(387)319-208(135(26)326)254(395)306-180(113-325)242(383)318-207(133(24)30-2)252(393)312-185)307-228(369)165(91-125(9)10)292-234(375)174(101-145-106-269-120-275-145)301-221(362)155(69-77-188(262)333)282-217(358)153(50-40-41-85-259)287-248(389)202(128(15)16)314-212(353)151(261)94-138-44-34-31-35-45-138/h31-39,44-49,53-68,106-107,120-137,151-187,202-210,323-332H,29-30,40-43,50-52,69-105,108-119,259-261H2,1-28H3,(H2,262,333)(H2,263,334)(H2,264,335)(H2,265,336)(H2,266,337)(H,269,275)(H,270,276)(H,272,354)(H,273,356)(H,274,355)(H,277,357)(H,278,339)(H,279,340)(H,280,341)(H,281,359)(H,282,358)(H,283,360)(H,284,371)(H,285,366)(H,286,388)(H,287,389)(H,288,390)(H,289,391)(H,290,352)(H,291,361)(H,292,375)(H,293,372)(H,294,376)(H,295,382)(H,296,368)(H,297,367)(H,298,370)(H,299,377)(H,300,373)(H,301,362)(H,302,381)(H,303,363)(H,304,384)(H,305,385)(H,306,395)(H,307,369)(H,308,364)(H,309,374)(H,310,386)(H,311,392)(H,312,393)(H,313,338)(H,314,353)(H,315,379)(H,316,378)(H,317,394)(H,318,383)(H,319,387)(H,320,380)(H,321,365)(H,342,343)(H,344,345)(H,346,347)(H,348,349)(H,350,351)(H,397,398)(H,399,400)(H4,267,268,271)/t132-,133-,134-,135+,136+,137+,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,202-,203-,204-,205-,206-,207-,208-,209-,210-/m0/s1

InChI-Schlüssel

RCHHVVGSTHAVPF-ZPHPLDECSA-N

Isomerische SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)[C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CN

Kanonische SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN

Synonyme

Apidra
B3-lysyl-B29-glutamylinsulin
glulisine insulin
insulin glulisine
insulin, Lys(B3)-Glu(B29)-
insulin, lysyl(B3)-glutamyl(B29)-

Herkunft des Produkts

United States

Foundational & Exploratory

In Vitro Mechanism of Action of Insulin Glulisine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Insulin glulisine is a rapid-acting human insulin analog engineered to improve glycemic control in individuals with diabetes mellitus. Its mechanism of action at the cellular level is initiated by its binding to the insulin receptor, which triggers a cascade of intracellular signaling events culminating in metabolic and mitogenic effects. This technical guide provides an in-depth overview of the in vitro mechanism of action of this compound, with a focus on its receptor binding kinetics, post-receptor signaling pathways, and its impact on glucose metabolism. Detailed experimental protocols for key assays and visualizations of signaling pathways and experimental workflows are included to support further research and development in this area.

Insulin Receptor Binding and Kinetics

This compound exerts its effects by binding to the insulin receptor (IR), a heterotetrameric transmembrane protein.[1][2] The binding of this compound to the α-subunits of the IR induces a conformational change that activates the tyrosine kinase domain located on the intracellular β-subunits.[1][2] This activation leads to autophosphorylation of the receptor and subsequent phosphorylation of intracellular substrate proteins.[1][2]

In vitro studies have demonstrated that this compound has a slightly lower binding affinity for the insulin receptor compared to regular human insulin.[3] Specifically, the steady-state insulin receptor binding affinity for glulisine is approximately 70% of that of regular human insulin.[3] In contrast, its affinity for the insulin-like growth factor-1 (IGF-1) receptor is four to five times lower than that of human insulin.[3]

ParameterThis compoundRegular Human InsulinReference
Relative Insulin Receptor Binding Affinity ~0.701.0[3]
Relative IGF-1 Receptor Binding Affinity 4-5 fold lower1.0[3]

Post-Receptor Signaling Pathways

Upon binding to the insulin receptor, this compound activates two primary downstream signaling pathways: the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is predominantly responsible for the metabolic effects of insulin, and the mitogen-activated protein kinase (MAPK) pathway, which is primarily involved in regulating gene expression and mitogenic effects.[4][5]

The PI3K/Akt Signaling Pathway

The activation of the insulin receptor by this compound leads to the phosphorylation of insulin receptor substrate (IRS) proteins.[1] These phosphorylated IRS proteins serve as docking sites for the p85 regulatory subunit of PI3K, leading to the activation of its p110 catalytic subunit.[5] Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5] PIP3 acts as a second messenger, recruiting and activating phosphoinositide-dependent kinase-1 (PDK1) and Akt (also known as protein kinase B).[5]

Activated Akt plays a central role in the metabolic actions of this compound. It phosphorylates and inactivates glycogen synthase kinase 3 (GSK3), leading to the activation of glycogen synthase and promoting glycogen synthesis.[6] Furthermore, Akt phosphorylates AS160 (Akt substrate of 160 kDa), which facilitates the translocation of glucose transporter 4 (GLUT4) vesicles from intracellular stores to the plasma membrane of muscle and adipose cells.[7] This increased presence of GLUT4 on the cell surface enhances glucose uptake from the bloodstream.[7]

In human skeletal muscle cells, this compound and regular human insulin have been shown to be equipotent in stimulating Akt phosphorylation, with a half-maximal effective concentration (EC50) of approximately 0.5 nM for both.[8]

The MAPK/ERK Signaling Pathway

The MAPK pathway is also activated downstream of the insulin receptor. Upon receptor activation, the adapter protein Shc is phosphorylated, which then recruits the Grb2-SOS complex. This complex activates Ras, a small G protein, which in turn initiates a phosphorylation cascade involving Raf, MEK (MAPK/ERK kinase), and ERK (extracellular signal-regulated kinase).[8] Phosphorylated ERK translocates to the nucleus, where it regulates the activity of transcription factors involved in cell growth, proliferation, and differentiation.[8]

Insulin_Signaling_Pathway cluster_receptor Plasma Membrane cluster_pi3k PI3K/Akt Pathway (Metabolic) cluster_mapk MAPK/ERK Pathway (Mitogenic) Insulin_Glulisine This compound IR Insulin Receptor Insulin_Glulisine->IR Binding & Activation IRS IRS Phosphorylation IR->IRS Shc Shc Phosphorylation IR->Shc PI3K PI3K Activation IRS->PI3K PIP2 PIP2 -> PIP3 PI3K->PIP2 PDK1 PDK1 Activation PIP2->PDK1 Akt Akt Phosphorylation (p-Akt) PDK1->Akt GSK3 GSK3 Inactivation Akt->GSK3 AS160 AS160 Phosphorylation Akt->AS160 Glycogen_Synthase Glycogen Synthase Activation GSK3->Glycogen_Synthase Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis GLUT4 GLUT4 Translocation AS160->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Grb2_SOS Grb2-SOS Recruitment Shc->Grb2_SOS Ras Ras Activation Grb2_SOS->Ras Raf Raf Activation Ras->Raf MEK MEK Phosphorylation Raf->MEK ERK ERK Phosphorylation (p-ERK) MEK->ERK Gene_Expression Gene Expression (Growth, Proliferation) ERK->Gene_Expression

Caption: this compound Signaling Pathways.

Metabolic Effects: Glucose Uptake

A primary metabolic effect of this compound is the stimulation of glucose uptake into insulin-sensitive tissues, such as skeletal muscle and adipose tissue.[9] As described in the PI3K/Akt pathway, this is primarily mediated by the translocation of GLUT4 to the cell surface.[7] In vitro studies using human skeletal muscle cells have shown that this compound is equipotent to regular human insulin in stimulating glucose uptake.[1]

ParameterThis compoundRegular Human InsulinReference
EC50 for Akt Phosphorylation (in human skeletal muscle cells) ~0.5 nM~0.5 nM[8]
Potency in Stimulating Glucose Uptake (in human skeletal muscle cells) EquipotentEquipotent[1]

Experimental Protocols

Insulin Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the binding affinity of this compound to the insulin receptor by measuring its ability to compete with a radiolabeled insulin analog for receptor binding.

Methodology:

  • Cell Culture: Culture cells overexpressing the human insulin receptor (e.g., HEK293 or CHO cells) to a suitable confluency.

  • Cell Harvesting and Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add a constant amount of cell membrane preparation to each well.

  • Competitive Binding: Add a constant concentration of radiolabeled insulin (e.g., 125I-insulin) and increasing concentrations of unlabeled this compound or regular human insulin (as a competitor).

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by filtration through a glass fiber filter, followed by washing with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Receptor_Binding_Assay_Workflow start Start cell_culture Culture cells with insulin receptors start->cell_culture membrane_prep Prepare cell membrane fraction cell_culture->membrane_prep assay_setup Add membranes, radiolabeled insulin, and competitor (this compound) to wells membrane_prep->assay_setup incubation Incubate to reach equilibrium assay_setup->incubation filtration Separate bound and free ligand by filtration incubation->filtration quantification Quantify radioactivity of bound ligand filtration->quantification analysis Analyze data to determine IC50 and Ki quantification->analysis end End analysis->end

Caption: Insulin Receptor Binding Assay Workflow.
Western Blotting for Akt and ERK Phosphorylation

This technique is used to detect and quantify the phosphorylation of key signaling proteins like Akt and ERK, providing a measure of pathway activation.

Methodology:

  • Cell Culture and Treatment: Culture appropriate cells (e.g., myotubes, adipocytes) and serum-starve them to reduce basal signaling. Treat the cells with various concentrations of this compound for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of Akt (e.g., anti-p-Akt Ser473) and ERK (e.g., anti-p-ERK Thr202/Tyr204). Also, probe separate blots with antibodies for total Akt and total ERK as loading controls.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the emitted light using an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Western_Blot_Workflow start Start cell_treatment Treat cells with This compound start->cell_treatment cell_lysis Lyse cells and quantify protein cell_treatment->cell_lysis sds_page Separate proteins by SDS-PAGE cell_lysis->sds_page transfer Transfer proteins to membrane sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with primary antibody (p-Akt/p-ERK) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect with ECL and image secondary_ab->detection analysis Analyze band intensities detection->analysis end End analysis->end

Caption: Western Blotting Workflow.
In Vitro Glucose Uptake Assay

This assay measures the rate of glucose transport into cells, a key metabolic outcome of insulin signaling.

Methodology:

  • Cell Culture and Differentiation: Culture insulin-responsive cells such as 3T3-L1 preadipocytes and differentiate them into mature adipocytes.

  • Serum Starvation: Serum-starve the differentiated cells to reduce basal glucose uptake.

  • Insulin Stimulation: Treat the cells with various concentrations of this compound for a specified time to stimulate glucose uptake.

  • Glucose Uptake Measurement: Add a solution containing a radiolabeled glucose analog, typically 2-deoxy-D-[3H]glucose (2-DOG), to the cells for a short period. 2-DOG is taken up by glucose transporters and phosphorylated, trapping it inside the cell.

  • Wash and Lyse: Stop the uptake by washing the cells with ice-cold PBS. Lyse the cells to release the intracellular contents.

  • Scintillation Counting: Add the cell lysate to a scintillation cocktail and measure the amount of radioactivity using a scintillation counter. This is proportional to the amount of 2-DOG taken up by the cells.

  • Data Analysis: Normalize the glucose uptake to the protein content of each sample. Plot the glucose uptake against the this compound concentration to determine the dose-response relationship and EC50.

Glucose_Uptake_Assay_Workflow start Start cell_diff Differentiate adipocytes start->cell_diff serum_starve Serum-starve cells cell_diff->serum_starve insulin_stim Stimulate with This compound serum_starve->insulin_stim glucose_uptake Add radiolabeled 2-deoxyglucose insulin_stim->glucose_uptake wash_lyse Wash and lyse cells glucose_uptake->wash_lyse scintillation Measure radioactivity by scintillation counting wash_lyse->scintillation analysis Analyze data and determine EC50 scintillation->analysis end End analysis->end

References

The Nexus of Structure and Function: An In-depth Technical Guide to the Structure-Activity Relationship of Insulin Glulisine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin glulisine, a rapid-acting recombinant human insulin analog, represents a significant advancement in prandial glucose control for individuals with diabetes mellitus. Its unique structural modifications are meticulously engineered to optimize its pharmacokinetic and pharmacodynamic profile, offering a more physiological insulin replacement compared to regular human insulin. This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of this compound, delving into its molecular design, the resultant functional advantages, and the experimental methodologies used for its characterization.

Structural Modifications: Engineering for Speed

This compound is distinguished from native human insulin by two key amino acid substitutions in the B-chain of the insulin molecule.[1][2][3][4][5] These alterations are fundamental to its rapid-acting characteristics:

  • Asparagine (Asn) at position B3 is replaced by Lysine (Lys). [1][2][3][4][5]

  • Lysine (Lys) at position B29 is replaced by Glutamic acid (Glu). [1][2][3][4][5]

These substitutions have a profound impact on the physicochemical properties of the insulin molecule. In solution at physiological pH, human insulin has a tendency to self-associate into dimers, and in the presence of zinc ions, these dimers further assemble into hexamers.[2] This hexameric form is stable but too bulky for rapid absorption into the bloodstream from the subcutaneous tissue where it is injected. The dissociation of these hexamers into monomers, the biologically active form, is the rate-limiting step for the onset of action of regular human insulin.

The amino acid changes in this compound strategically disrupt the interfaces involved in dimer and hexamer formation.[1][2][5] The substitution at position B3 introduces electrostatic repulsion, while the change at B29 reduces the hydrogen bonding that stabilizes the dimer.[5] Consequently, this compound has a significantly reduced tendency for self-association and exists predominantly in its monomeric form in pharmaceutical preparations.[1][2] This pre-dissociated state allows for a more rapid absorption from the subcutaneous injection site, leading to a faster onset of glucose-lowering activity.[1]

Furthermore, these modifications lower the isoelectric point of this compound to 5.1, compared to 5.5 for human insulin, which enhances its solubility at physiological pH.[2][3][5]

Pharmacokinetic and Pharmacodynamic Profile

The structural alterations directly translate into a distinct pharmacokinetic (PK) and pharmacodynamic (PD) profile for this compound, characterized by a rapid onset and shorter duration of action compared to regular human insulin.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of this compound in comparison to regular human insulin.

ParameterThis compoundRegular Human InsulinReference(s)
Time to Maximum Concentration (Tmax) ~55-60 minutes~82-120 minutes[6]
Maximum Concentration (Cmax) Approximately 2-fold higher-[7]
Apparent Half-life (subcutaneous) ~42 minutes~86 minutes[8]
Bioavailability ~70%-[6]
Onset of Action 10-15 minutes30-60 minutes[9][10]
Peak Action 45-75 minutes2-4 hours[9][10]
Duration of Action 3-5 hours6-8 hours[9][10]
Quantitative Pharmacodynamic Data

The rapid absorption of this compound leads to a prompt glucose-lowering effect, making it suitable for mealtime insulin therapy.

ParameterThis compoundRegular Human InsulinReference(s)
Glucose Utilization Rate Greater rate of utilization, completed earlier-[7]
Potency (molar basis) EquipotentEquipotent[7]

Receptor Binding and Signaling Pathway

The biological effects of this compound are mediated through its interaction with the insulin receptor (IR), a transmembrane protein that initiates a cascade of intracellular signaling events.

Receptor Binding Affinity

Despite its structural modifications, this compound retains a high affinity for the insulin receptor, comparable to that of human insulin. Its affinity for the insulin-like growth factor-1 receptor (IGF-1R) is lower than that of human insulin, which is a desirable safety feature as activation of IGF-1R is primarily associated with mitogenic (growth-promoting) effects.

ReceptorRelative Binding Affinity (this compound vs. Human Insulin)Reference(s)
Insulin Receptor (IR) Comparable / Slightly lower[6]
Insulin-like Growth Factor-1 Receptor (IGF-1R) Lower[6]
Signaling Pathways

Upon binding to the insulin receptor, this compound triggers the autophosphorylation of the receptor's beta subunits, leading to the activation of its intrinsic tyrosine kinase activity. This initiates two primary downstream signaling pathways:

  • PI3K/Akt Pathway (Metabolic Pathway): This is the principal pathway for the metabolic actions of insulin. Activation of this pathway leads to the translocation of GLUT4 glucose transporters to the cell membrane, facilitating glucose uptake into muscle and fat cells, and promotes glycogen synthesis in the liver and muscle.

  • MAPK/ERK Pathway (Mitogenic Pathway): This pathway is primarily involved in regulating cell growth, proliferation, and differentiation.

The following diagram illustrates the this compound signaling cascade:

Insulin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/Akt Pathway (Metabolic) cluster_mapk MAPK/ERK Pathway (Mitogenic) This compound This compound IR Insulin Receptor (IR) This compound->IR IRS IRS Proteins IR->IRS Shc Shc/Grb2 IR->Shc PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glycogen Glycogen Synthesis Akt->Glycogen Glucose Glucose Uptake GLUT4->Glucose Ras Ras Shc->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Transcription (Cell Growth, Proliferation) ERK->Gene

This compound Signaling Pathway

Experimental Protocols

The characterization of this compound's structure-activity relationship relies on a suite of in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.

General Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Characterization cluster_analysis Data Analysis and Interpretation ReceptorBinding Receptor Binding Assays (IR and IGF-1R) Analysis SAR Analysis: - Correlate structural changes  with functional outcomes - Compare to human insulin  and other analogs ReceptorBinding->Analysis GlucoseUptake Glucose Uptake Assays (e.g., in skeletal muscle cells) GlucoseUptake->Analysis Mitogenicity Mitogenicity Assays (e.g., Thymidine Incorporation) Mitogenicity->Analysis Signaling Western Blotting for Signaling Proteins (p-Akt, p-ERK, etc.) Signaling->Analysis PK_PD Pharmacokinetic/ Pharmacodynamic Studies (e.g., Euglycemic Clamp) PK_PD->Analysis

General Experimental Workflow for SAR Studies
Receptor Binding Assays

Objective: To determine the binding affinity of this compound to the insulin receptor (IR) and insulin-like growth factor-1 receptor (IGF-1R) compared to human insulin.

Methodology: Competitive radioligand binding assays are commonly employed.

  • Cell Culture and Membrane Preparation: Human cells overexpressing either IR or IGF-1R are cultured. Cell membranes rich in these receptors are then isolated through homogenization and centrifugation.

  • Assay Setup: A fixed concentration of radiolabeled insulin (e.g., 125I-insulin) is incubated with the prepared cell membranes in the presence of increasing concentrations of unlabeled this compound or human insulin (the competitor).

  • Incubation: The mixture is incubated to allow competitive binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The membrane-bound radioligand is separated from the free radioligand, typically by filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand) is determined. A lower IC50 value indicates a higher binding affinity.

In Vitro Glucose Uptake Assay

Objective: To assess the metabolic activity of this compound by measuring its ability to stimulate glucose uptake in insulin-sensitive cells (e.g., human skeletal muscle cells or adipocytes).

Methodology:

  • Cell Culture and Differentiation: Human skeletal muscle cells are cultured and induced to differentiate into myotubes.

  • Serum Starvation: Prior to the assay, cells are serum-starved to reduce basal glucose uptake.

  • Insulin Stimulation: Cells are incubated with varying concentrations of this compound or human insulin for a defined period.

  • Glucose Uptake Measurement: A radiolabeled glucose analog, such as 2-deoxy-D-[3H]glucose, is added to the cells. This analog is taken up by the cells and phosphorylated, trapping it inside.

  • Cell Lysis and Scintillation Counting: The cells are washed to remove extracellular radiolabeled glucose and then lysed. The intracellular radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: Glucose uptake is expressed as a function of insulin concentration, and the EC50 (the concentration of insulin that produces 50% of the maximal response) is calculated to compare the potency of this compound and human insulin.

Mitogenicity Assay (Thymidine Incorporation)

Objective: To evaluate the potential of this compound to stimulate cell proliferation (mitogenesis).

Methodology:

  • Cell Culture and Synchronization: A suitable cell line (e.g., Saos-2 osteosarcoma cells) is cultured and synchronized in the G0/G1 phase of the cell cycle by serum starvation.

  • Hormone Treatment: The synchronized cells are treated with various concentrations of this compound, human insulin, or IGF-1 (as a positive control for mitogenesis).

  • [3H]Thymidine Labeling: Radiolabeled [3H]thymidine is added to the culture medium. Proliferating cells will incorporate the [3H]thymidine into their newly synthesized DNA.

  • DNA Precipitation and Harvesting: After an incubation period, the cells are harvested, and the DNA is precipitated (e.g., using trichloroacetic acid) and collected on filter mats.

  • Scintillation Counting: The amount of incorporated [3H]thymidine is quantified by liquid scintillation counting.

  • Data Analysis: The results are expressed as counts per minute (CPM) or as a percentage of the maximal stimulation by a potent mitogen like IGF-1. The mitogenic potential of this compound is then compared to that of human insulin.

Western Blotting for Signaling Pathway Analysis

Objective: To investigate the activation of key downstream signaling molecules in the PI3K/Akt and MAPK/ERK pathways upon stimulation with this compound.

Methodology:

  • Cell Culture and Treatment: Insulin-responsive cells are serum-starved and then stimulated with this compound or human insulin for various time points.

  • Cell Lysis: The cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-Akt, p-ERK). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry. To normalize for protein loading, the membranes are often stripped and re-probed with antibodies against the total (phosphorylated and unphosphorylated) forms of the target proteins.

  • Data Analysis: The ratio of the phosphorylated protein to the total protein is calculated to determine the extent of activation of the signaling pathway.

Conclusion

The structure-activity relationship of this compound is a prime example of rational drug design. Specific amino acid substitutions at positions B3 and B29 of the insulin B-chain effectively prevent self-association, leading to a rapid-acting insulin analog with a pharmacokinetic and pharmacodynamic profile that more closely mimics the physiological prandial insulin response. Rigorous experimental evaluation has demonstrated that these structural modifications achieve the desired rapid action without compromising metabolic potency or significantly increasing mitogenic potential. This in-depth understanding of its SAR is crucial for the continued development of improved insulin therapies for the management of diabetes.

References

Insulin Glulisine: A Technical Deep Dive into Receptor Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity and kinetics of insulin glulisine, a rapid-acting recombinant human insulin analog. By examining its interaction with the insulin receptor, this document aims to offer valuable insights for researchers and professionals involved in diabetes drug development and related fields.

Introduction to this compound

This compound is a modified form of human insulin where the asparagine at position B3 is replaced by lysine, and the lysine at position B29 is substituted with glutamic acid.[1] These modifications are designed to reduce the formation of hexamers, which are common in regular human insulin preparations.[1][2] This structural change allows for a more rapid onset of action and a shorter duration of activity compared to regular human insulin, making it suitable for prandial glucose control.[3][4]

Receptor Binding Affinity

The binding of insulin to its receptor is the initial and critical step in mediating its metabolic effects. Studies have shown that this compound exhibits a receptor binding affinity that is comparable to or slightly lower than that of regular human insulin (RHI).

Quantitative Data on Receptor Binding Affinity
Insulin AnalogReceptorCell/Tissue TypeMethodRelative Affinity (vs. RHI)IC50 (nmol/L)Reference
This compoundInsulin ReceptorHuman insulin receptor preparationsRadioligand AssaySlightly lower than RHI-[3]
This compoundInsulin Receptor--~0.70-[5]
This compoundInsulin ReceptorCultured human skeletal muscle cellsRadioligand AssayNo significant difference from RHI-[6]
This compoundIGF-1 ReceptorHuman osteosarcoma cellsRadioligand AssaySignificantly lower than RHI-[3]
This compoundIGF-1 Receptor--4- to 5-fold lower than RHI-[5]

Note: Specific IC50 values were not consistently reported in the reviewed literature. The data primarily focuses on relative binding affinities.

Receptor Binding and Dissociation Kinetics

The kinetics of insulin-receptor interaction, including the rates of association and dissociation, play a crucial role in the pharmacodynamic profile of insulin analogs. For this compound, the association and dissociation kinetics at the insulin receptor are largely comparable to those of regular human insulin.[3][5]

Quantitative Data on Receptor Kinetics
Insulin AnalogParameterValueMethodReference
This compoundAssociation kineticsComparable to RHIIn vitro tests[3]
This compoundDissociation kineticsComparable to RHIIn vitro tests[5]

Note: Specific quantitative values for association rate (ka) and dissociation rate (kd) for this compound were not detailed in the initial search results. The information available indicates a qualitative similarity to regular human insulin.

Experimental Protocols

The following sections detail the methodologies commonly employed to assess the receptor binding affinity and kinetics of insulin analogs like this compound.

Radioligand Binding Assay for Affinity Determination

This method quantifies the binding of a radiolabeled ligand (e.g., 125I-insulin) to its receptor in the presence of increasing concentrations of an unlabeled competitor (e.g., this compound).

Protocol Outline:

  • Cell Culture and Membrane Preparation:

    • Cells overexpressing the human insulin receptor (e.g., IM-9 cells or transfected cell lines) are cultured and harvested.[7]

    • Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the insulin receptors.

  • Binding Incubation:

    • A constant concentration of radiolabeled insulin (e.g., [125I]monoiodotyrosyl-A14-insulin) is incubated with the prepared cell membranes.[7]

    • Increasing concentrations of unlabeled this compound or regular human insulin are added to compete for binding to the receptors.[7]

    • The incubation is typically carried out in a suitable binding buffer (e.g., HEPES binding buffer) at a controlled temperature (e.g., 15°C) for a defined period to reach equilibrium (e.g., 2.5 hours).[7]

  • Separation of Bound and Free Ligand:

    • After incubation, the mixture is centrifuged to separate the membrane-bound radioligand from the unbound radioligand in the supernatant.[7]

  • Quantification and Data Analysis:

    • The radioactivity in the pellet (bound fraction) is measured using a gamma counter.

    • The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

    • The IC50 value, the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand, is determined by non-linear regression analysis.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing data on both association and dissociation rates.

Protocol Outline:

  • Sensor Chip Preparation:

    • An anti-insulin receptor antibody is immobilized on the surface of a sensor chip (e.g., CM3 chip) using standard amine coupling chemistry.[8][9]

  • Receptor Capture:

    • A solution containing solubilized full-length insulin receptors or the receptor ectodomain is injected over the antibody-coated surface, allowing for the capture of the receptors.[8][9]

  • Analyte Injection and Interaction Analysis:

    • Different concentrations of this compound or other insulin analogs are prepared in a suitable buffer and injected over the sensor chip surface at a constant flow rate.[8]

    • The association of the insulin analog to the captured receptors is monitored in real-time as an increase in the SPR signal.[10]

    • After the injection of the analyte, a buffer-only solution is flowed over the chip, and the dissociation of the insulin analog from the receptor is monitored as a decrease in the SPR signal.[10]

  • Data Analysis:

    • The resulting sensorgrams (plots of SPR signal versus time) are analyzed using appropriate kinetic models (e.g., a two-site binding model for insulin) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[8][11]

Signaling Pathways

Upon binding to the insulin receptor, this compound initiates a signaling cascade that is largely similar to that of regular human insulin, leading to metabolic and mitogenic effects.[2][12]

Insulin Receptor Signaling Pathway

Insulin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Insulin Receptor (α-subunit) Insulin Receptor (α-subunit) This compound->Insulin Receptor (α-subunit) Binding Insulin Receptor (β-subunit) Insulin Receptor (β-subunit) Receptor Tyrosine Kinase Activation Receptor Tyrosine Kinase Activation Insulin Receptor (β-subunit)->Receptor Tyrosine Kinase Activation Autophosphorylation IRS Phosphorylation IRS Phosphorylation Receptor Tyrosine Kinase Activation->IRS Phosphorylation PI3K-Akt Pathway PI3K-Akt Pathway IRS Phosphorylation->PI3K-Akt Pathway MAPK/ERK Pathway MAPK/ERK Pathway IRS Phosphorylation->MAPK/ERK Pathway Metabolic Effects Metabolic Effects PI3K-Akt Pathway->Metabolic Effects Glucose Uptake, Glycogen Synthesis Mitogenic Effects Mitogenic Effects MAPK/ERK Pathway->Mitogenic Effects Cell Growth, Proliferation

Caption: this compound binds to the insulin receptor, initiating downstream signaling pathways.

Experimental Workflow for Receptor Binding Assay

Binding_Assay_Workflow A Cell Culture with Insulin Receptors B Membrane Preparation A->B C Incubation with Radiolabeled Insulin and this compound B->C D Separation of Bound and Free Ligand C->D E Quantification of Radioactivity D->E F Data Analysis (IC50 Determination) E->F

Caption: Workflow for determining this compound's receptor binding affinity.

Kinetic Interaction Model (On-rate/Off-rate)

Kinetic_Model I Insulin Glulisine IR Insulin-Receptor Complex I->IR ka ka (Association Rate) R Receptor R->IR kd kd (Dissociation Rate)

Caption: A simplified model of this compound's kinetic interaction with its receptor.

Conclusion

This compound demonstrates a receptor binding affinity and kinetic profile that are broadly similar to regular human insulin, ensuring that it effectively activates the insulin signaling pathway to mediate glucose metabolism. Its key advantage lies in its rapid-acting nature, which is a result of its reduced tendency to form hexamers. For researchers and drug development professionals, understanding these fundamental receptor interactions is crucial for the continued development of novel and improved insulin therapies for the management of diabetes mellitus.

References

An In-depth Technical Guide to the Downstream Signaling Pathways of Insulin Glulisine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin glulisine, a rapid-acting recombinant human insulin analog, is a critical therapeutic agent in the management of diabetes mellitus. Its distinct pharmacokinetic profile, characterized by a faster onset and shorter duration of action compared to regular human insulin, stems from specific amino acid substitutions in the B-chain of the insulin molecule. This technical guide provides a comprehensive overview of the downstream signaling pathways activated by this compound, offering a detailed exploration of its molecular mechanism of action. The guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's cellular and metabolic effects. We will delve into its interaction with the insulin receptor, the subsequent activation of the PI3K/Akt and MAPK/ERK signaling cascades, and the key experimental protocols used to elucidate these pathways.

This compound and Insulin Receptor Interaction

This compound's biological effects are initiated by its binding to the insulin receptor (IR), a heterotetrameric transmembrane protein composed of two extracellular α-subunits and two intracellular β-subunits possessing tyrosine kinase activity.[1] The binding of this compound to the α-subunits induces a conformational change, leading to the autophosphorylation of several tyrosine residues on the β-subunits. This autophosphorylation is the critical first step in the intracellular signaling cascade.

Binding Affinity and Kinetics

Studies have demonstrated that this compound and regular human insulin exhibit comparable binding affinities for the insulin receptor.[1] This similarity in binding ensures that this compound effectively initiates the downstream signaling events that mediate glucose homeostasis.

Table 1: Comparative Insulin Receptor Binding Affinity

LigandReceptorEB50 (pm)Reference
Human Insulin Insulin Receptor118 ± 16[1]
This compound Insulin Receptor125 ± 17[1]
IGF-I Insulin Receptor9800 ± 1500[1]

EB50: Concentration required to attain 50% displacement of specific [125I]insulin bound.

Core Downstream Signaling Pathways

Upon activation, the insulin receptor serves as a docking site for various intracellular substrate proteins, primarily the Insulin Receptor Substrate (IRS) proteins. The phosphorylation of IRS proteins on specific tyrosine residues creates binding sites for other signaling molecules containing Src homology 2 (SH2) domains, thereby propagating the signal downstream through two major pathways: the Phosphoinositide 3-Kinase (PI3K)/Akt pathway and the Ras/Mitogen-Activated Protein Kinase (MAPK) pathway.

The PI3K/Akt Signaling Pathway: Metabolic Effects

The PI3K/Akt pathway is the principal mediator of the metabolic actions of insulin.

  • Activation of PI3K: The p85 regulatory subunit of PI3K binds to phosphorylated IRS proteins, which in turn activates the p110 catalytic subunit.

  • Generation of PIP3: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

  • Activation of Akt: PIP3 acts as a second messenger, recruiting and activating phosphoinositide-dependent kinase 1 (PDK1) and Akt (also known as Protein Kinase B).

  • Metabolic Outcomes: Activated Akt phosphorylates a range of downstream targets to regulate glucose metabolism. A key action is the phosphorylation of AS160 (Akt substrate of 160 kDa), which promotes the translocation of GLUT4 (glucose transporter type 4) vesicles from intracellular stores to the plasma membrane in muscle and adipose tissue. This increases glucose uptake from the bloodstream. Akt also promotes glycogen synthesis by phosphorylating and inactivating glycogen synthase kinase 3 (GSK-3) and stimulates protein synthesis via the mTOR pathway.

PI3K_Akt_Pathway Insulin_Glulisine Insulin_Glulisine IR IR Insulin_Glulisine->IR Binds IRS IRS IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates AS160 AS160 Akt->AS160 Phosphorylates & Inhibits GSK3 GSK3 Akt->GSK3 Phosphorylates & Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates GLUT4_vesicle GLUT4_vesicle AS160->GLUT4_vesicle Inhibits translocation GLUT4 GLUT4 GLUT4_vesicle->GLUT4 Translocates to membrane Glucose_Uptake Glucose_Uptake GLUT4->Glucose_Uptake Mediates Glycogen_Synthase Glycogen_Synthase GSK3->Glycogen_Synthase Inhibits Glycogen_Synthesis Glycogen_Synthesis Glycogen_Synthase->Glycogen_Synthesis Promotes Protein_Synthesis Protein_Synthesis mTORC1->Protein_Synthesis Promotes

The Ras/MAPK Signaling Pathway: Mitogenic and Growth Effects

The Ras/MAPK pathway is primarily associated with the regulation of gene expression, cell growth, proliferation, and differentiation.

  • Activation of the Ras-Raf-MEK-ERK Cascade: Phosphorylated IRS proteins can also bind to the growth factor receptor-bound protein 2 (Grb2). Grb2, in a complex with the Son of Sevenless (SOS) protein, activates Ras. Activated Ras initiates a phosphorylation cascade involving Raf, MEK (MAPK/ERK kinase), and ERK (extracellular signal-regulated kinase), also known as MAPK.

  • Gene Transcription and Cell Growth: Activated ERK translocates to the nucleus, where it phosphorylates and activates various transcription factors, leading to the expression of genes involved in cell growth and proliferation.

MAPK_ERK_Pathway Insulin_Glulisine Insulin_Glulisine IR IR Insulin_Glulisine->IR Binds IRS IRS IR->IRS Phosphorylates Grb2_SOS Grb2_SOS IRS->Grb2_SOS Recruits Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates & Activates ERK ERK MEK->ERK Phosphorylates & Activates Transcription_Factors Transcription_Factors ERK->Transcription_Factors Translocates & Activates Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulates

Quantitative Comparison of Downstream Signaling

In vivo studies in mice have shown that the extent and time course of insulin receptor phosphorylation and the activation of downstream signaling elements after this compound treatment are similar to that of regular human insulin.

Table 2: In Vivo Phosphorylation of Key Signaling Molecules in Muscle and Liver Tissue

TreatmentTissueIR Phosphorylation (fold increase over basal)IRS-1 Phosphorylation (fold increase over basal)IRS-2 Phosphorylation (fold increase over basal)Akt Phosphorylation (fold increase over basal)Reference
Regular Insulin Muscle~4.5~3.5~2.5~3.0[2]
This compound Muscle~4.5~3.5~2.5~3.0[2]
Regular Insulin Liver~5.0~4.0~3.0~3.5[2]
This compound Liver~5.0~4.0~3.0~3.5[2]

Data are estimations based on graphical representations in the cited literature and represent the peak phosphorylation observed.

Functional Outcomes: Glucose Uptake and Mitogenicity

The activation of the aforementioned signaling pathways culminates in specific cellular responses.

Glucose Uptake

This compound and regular human insulin are equipotent in stimulating glucose uptake in human skeletal muscle cells.[1]

Table 3: Glucose Uptake in Cultured Human Skeletal Muscle Myotubes

HormoneMaximal Stimulation of Glucose Uptake (pmol/mg protein·min)Reference
Human Insulin ~25[1]
This compound ~25[1]
IGF-I ~28[1]
Mitogenic Potential

The mitogenic potential of insulin analogs is a critical aspect of their safety profile. Studies using [³H]thymidine incorporation assays to measure DNA synthesis have shown that this compound has a mitogenic potency comparable to that of regular human insulin.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's downstream signaling pathways.

Insulin Receptor Binding Assay

Receptor_Binding_Assay Start Start Incubation Incubation Start->Incubation Separation Separation Incubation->Separation Measurement Measurement Separation->Measurement Analysis Analysis Measurement->Analysis End End Analysis->End

Methodology:

  • Cell Culture: Culture cells overexpressing the human insulin receptor (e.g., HEK293 cells) in appropriate media.

  • Assay Setup: In a microplate, incubate a constant amount of radiolabeled insulin (e.g., [125I]-insulin) with the cells in the presence of increasing concentrations of unlabeled this compound or regular human insulin.

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C or 15°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound insulin from the free insulin. This can be achieved by centrifugation, where the cell pellet containing the bound insulin is separated from the supernatant containing the free insulin, or by rapid filtration through a filter that retains the cells.

  • Quantification: Measure the radioactivity of the bound fraction using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding of the radiolabeled insulin as a function of the concentration of the unlabeled competitor. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand is the IC50. The equilibrium dissociation constant (Kd) can then be calculated.

Western Blotting for Phosphorylation Analysis

Western_Blot_Workflow Start Start Lysis Lysis Start->Lysis Quantification Quantification Lysis->Quantification SDS_PAGE SDS_PAGE Quantification->SDS_PAGE Transfer Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary_Ab Blocking->Primary_Ab Secondary_Ab Secondary_Ab Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection Analysis Analysis Detection->Analysis End End Analysis->End

Methodology:

  • Sample Preparation: Treat cells or tissues with this compound or regular human insulin for various time points. Lyse the cells or homogenize the tissues in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., polyvinylidene difluoride - PVDF).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt Ser473).

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the HRP to produce light, which can be detected on X-ray film or with a digital imager.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation. The membrane is often stripped and re-probed with an antibody against the total protein to normalize for loading differences.

Glucose Uptake Assay

Methodology:

  • Cell Culture: Plate cells (e.g., adipocytes or myotubes) in a multi-well plate.

  • Serum Starvation: Before the assay, starve the cells of serum for a few hours to lower basal glucose uptake.

  • Insulin Stimulation: Treat the cells with various concentrations of this compound or regular human insulin for a defined period.

  • Glucose Analog Incubation: Add a fluorescently labeled glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), to the cells and incubate for a short period.

  • Washing: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular 2-NBDG.

  • Quantification: Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader. The fluorescence intensity is proportional to the amount of glucose taken up by the cells.

Mitogenicity Assay ([³H]Thymidine Incorporation)

Methodology:

  • Cell Culture: Seed cells in a multi-well plate and allow them to attach and enter a quiescent state, often by serum starvation.

  • Insulin Stimulation: Treat the cells with various concentrations of this compound or regular human insulin.

  • [³H]Thymidine Pulse: Add [³H]thymidine to the culture medium and incubate for several hours. During this time, cells that are actively synthesizing DNA will incorporate the radiolabeled thymidine.

  • Cell Harvesting: Harvest the cells and precipitate the DNA.

  • Quantification: Measure the amount of incorporated [³H]thymidine using a scintillation counter. The level of radioactivity is directly proportional to the rate of DNA synthesis and, therefore, cell proliferation.

Conclusion

This compound exerts its glucose-lowering effects through the activation of the canonical insulin signaling pathways. Its binding to the insulin receptor is comparable to that of regular human insulin, leading to similar activation of the PI3K/Akt and Ras/MAPK pathways. The PI3K/Akt pathway is central to the metabolic effects of this compound, primarily by promoting glucose uptake into muscle and fat cells. The Ras/MAPK pathway, associated with mitogenic effects, is also activated to a similar extent as with regular human insulin, and studies have not indicated an increased mitogenic risk. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the molecular mechanisms of insulin analogs and developing novel diabetes therapies. A thorough understanding of these downstream signaling events is paramount for the continued advancement of diabetes treatment and the development of safer and more effective insulin therapies.

References

A Deep Dive into the Molecular Distinctions Between Insulin Glulisine and Regular Human Insulin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of recombinant DNA technology has revolutionized the management of diabetes mellitus, enabling the development of insulin analogs with tailored pharmacokinetic and pharmacodynamic profiles. Among these, the rapid-acting analog insulin glulisine offers a distinct advantage in mimicking the physiological postprandial insulin spike. This technical guide provides a comprehensive examination of the molecular differences between this compound and regular human insulin, detailing the structural modifications, consequent alterations in physicochemical properties, and the impact on biological activity. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the core attributes that differentiate these two vital therapeutic agents.

Molecular Structure: Amino Acid Sequence and Three-Dimensional Conformation

The fundamental difference between this compound and regular human insulin lies in their primary amino acid sequence. Human insulin is a protein composed of two polypeptide chains, the A-chain with 21 amino acids and the B-chain with 30 amino acids, linked by two disulfide bonds.[1][2] this compound is a recombinant human insulin analog that features two specific amino acid substitutions in the B-chain.[3][4]

Specifically, the asparagine residue at position B3 is replaced by a lysine residue, and the lysine residue at position B29 is replaced by a glutamic acid residue.[3][4]

These seemingly minor changes have profound implications for the molecule's higher-order structure and behavior in solution. In pharmaceutical preparations, regular human insulin, in the presence of zinc ions, readily self-associates to form dimers, which then stabilize into hexameric structures.[5] This hexameric state is stable but biologically inactive. For physiological activity to occur following subcutaneous injection, these hexamers must first dissociate into dimers and then into monomers, a process that delays the onset of action.[5]

The amino acid substitutions in this compound are strategically designed to hinder this self-association process. The replacement of asparagine with lysine at B3 and lysine with glutamic acid at B29 weakens the monomer-monomer interactions that are crucial for dimerization and subsequent hexamer formation.[3] This leads to a greater proportion of this compound existing in the monomeric and dimeric forms in solution, even at pharmaceutical concentrations.[6] This structural feature is a key determinant of its rapid-acting profile.

Furthermore, these substitutions alter the isoelectric point (pI) of the insulin molecule. Regular human insulin has a pI of approximately 5.5, while this compound has a slightly lower pI of 5.1.[6][7] This lower isoelectric point enhances the solubility of this compound at a physiological pH, further contributing to its rapid absorption from the subcutaneous tissue.[6]

Table 1: Molecular and Physicochemical Properties
PropertyRegular Human InsulinThis compoundCitation(s)
Amino Acid Sequence (B-Chain) ...-Phe-Val-Asn -Gln-...-Pro-Lys -Thr...-Phe-Val-Lys -Gln-...-Pro-Glu -Thr[3][4]
Molecular Weight ~5808 Da~5823 Da[8]
Isoelectric Point (pI) ~5.55.1[6][7]
Predominant form in formulation HexamersMonomers and Dimers[5][6]

Pharmacokinetics and Pharmacodynamics: A Quantitative Comparison

The molecular modifications of this compound directly translate to significant differences in its pharmacokinetic (PK) and pharmacodynamic (PD) profiles compared to regular human insulin. These differences are most evident in the speed of absorption and onset of glucose-lowering activity.

Pharmacokinetic studies consistently demonstrate that subcutaneously injected this compound is absorbed more rapidly and reaches peak plasma concentrations faster than regular human insulin.[9][10] This is a direct consequence of its reduced tendency to form hexamers, allowing for a quicker transition of active monomers into the bloodstream.

The pharmacodynamic profile mirrors these pharmacokinetic characteristics. Euglycemic clamp studies, a gold standard for assessing insulin action, reveal a more rapid onset and a shorter duration of glucose-lowering effect for this compound.[9] This rapid-on, rapid-off profile more closely mimics the natural physiological insulin response to a meal, offering better postprandial glucose control.

Table 2: Pharmacokinetic Parameters (Subcutaneous Administration)
ParameterRegular Human InsulinThis compoundCitation(s)
Time to Peak Concentration (Tmax) ~58 - 82 min~51 min[11]
Peak Concentration (Cmax) LowerApproximately twice that of RHI[9][10]
Onset of Action 30-60 minutes10-15 minutes[4]
Duration of Action 5-8 hours3-5 hours[4]
Table 3: Pharmacodynamic Parameters (Euglycemic Clamp Studies)
ParameterRegular Human InsulinThis compoundCitation(s)
Time to Maximum Glucose Infusion Rate SlowerFaster[9]
Early Glucose Disposal LowerGreater[10]

Receptor Binding and Signaling

Both regular human insulin and this compound exert their effects by binding to the insulin receptor, a transmembrane protein belonging to the tyrosine kinase receptor family.[12] The binding of insulin activates the receptor's intrinsic tyrosine kinase activity, initiating a cascade of intracellular signaling events.[12] This signaling pathway ultimately leads to the translocation of GLUT4 glucose transporters to the cell surface, facilitating glucose uptake into muscle and fat cells, and the regulation of various metabolic processes.

Studies have shown that despite the amino acid substitutions, this compound retains a high affinity for the insulin receptor, comparable to that of human insulin.[13] Importantly, its affinity for the insulin-like growth factor 1 (IGF-1) receptor is also similar to that of human insulin and is significantly lower than that of IGF-1 itself.[14] This is a crucial safety consideration, as excessive activation of the IGF-1 receptor has been linked to mitogenic effects.[14]

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Insulin Insulin / this compound IR Insulin Receptor (IR) Insulin->IR Binding IRS IRS Proteins IR->IRS Phosphorylation PI3K PI3-Kinase IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt/PKB PDK1->Akt Activation GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Stimulation Metabolic_effects Metabolic Effects (Glycogen synthesis, etc.) Akt->Metabolic_effects GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake

Caption: Simplified Insulin Signaling Pathway.

Experimental Protocols

The characterization of this compound and its comparison to regular human insulin have relied on a suite of sophisticated biophysical and physiological techniques.

X-ray Crystallography

The three-dimensional structure of this compound has been determined using X-ray crystallography.

  • Crystallization: this compound is crystallized, often in the presence of zinc and phenol, to obtain well-ordered crystals.

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded. A study on this compound reported data collection to a resolution of 1.26 Å with hexagonal cell dimensions of a = b = 82.44 and c = 33.65 Å.[15]

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule, from which the atomic coordinates are derived and refined to generate a detailed three-dimensional model.

XRay_Crystallography_Workflow Protein_Purification This compound Purification Crystallization Crystallization Protein_Purification->Crystallization XRay_Diffraction X-ray Diffraction Data Collection Crystallization->XRay_Diffraction Electron_Density_Map Electron Density Map Calculation XRay_Diffraction->Electron_Density_Map Model_Building Model Building and Refinement Electron_Density_Map->Model_Building Structural_Analysis Structural Analysis Model_Building->Structural_Analysis

Caption: Workflow for X-ray Crystallography.

Euglycemic Clamp Technique

This in vivo method is the gold standard for quantifying insulin sensitivity and the pharmacodynamics of insulin preparations.[16][17]

  • Subject Preparation: The study is typically conducted in healthy volunteers or individuals with diabetes after an overnight fast. Intravenous catheters are inserted for insulin and glucose infusion, and for blood sampling.[16]

  • Insulin Infusion: A continuous infusion of insulin (either regular human insulin or this compound) is administered to achieve a steady-state hyperinsulinemic condition.[17]

  • Glucose Infusion: A variable-rate infusion of glucose is simultaneously administered to maintain a constant, normal blood glucose level (euglycemia).[17]

  • Blood Glucose Monitoring: Blood glucose levels are frequently monitored (e.g., every 5-10 minutes) to guide the adjustment of the glucose infusion rate.[18]

  • Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of the insulin's metabolic effect. The time to reach maximum GIR and the total glucose infused provide key pharmacodynamic parameters.[17]

Euglycemic_Clamp_Protocol cluster_infusion Infusion cluster_monitoring Monitoring Insulin_Infusion Constant Insulin Infusion Subject Subject Insulin_Infusion->Subject Glucose_Infusion Variable Glucose Infusion Glucose_Infusion->Subject Blood_Sampling Frequent Blood Sampling Glucose_Measurement Blood Glucose Measurement Blood_Sampling->Glucose_Measurement Feedback_Loop Feedback Loop Glucose_Measurement->Feedback_Loop Feedback_Loop->Glucose_Infusion Adjust Infusion Rate Subject->Blood_Sampling

Caption: Euglycemic Clamp Experimental Setup.

Receptor Binding Assays

These in vitro assays are used to determine the binding affinity of insulin and its analogs to the insulin receptor and IGF-1 receptor.

  • Cell Culture: Cells overexpressing the human insulin receptor or IGF-1 receptor are used.

  • Competitive Binding: A constant amount of radiolabeled insulin (e.g., ¹²⁵I-insulin) is incubated with the cells in the presence of increasing concentrations of unlabeled insulin or this compound.

  • Measurement: The amount of bound radioactivity is measured. The concentration of the unlabeled ligand that displaces 50% of the radiolabeled ligand (IC50) is determined, which is inversely proportional to the binding affinity.

Conclusion

The molecular differences between this compound and regular human insulin, specifically the amino acid substitutions at positions B3 and B29 of the B-chain, are the primary determinants of their distinct physicochemical and biological properties. These modifications effectively reduce the propensity for self-association into hexamers, leading to a more rapid absorption and onset of action. While retaining a comparable insulin receptor binding affinity to human insulin, this compound's unique pharmacokinetic and pharmacodynamic profile offers a more physiological approach to mealtime insulin therapy. A thorough understanding of these molecular underpinnings is essential for the continued development of novel insulin analogs with further optimized therapeutic characteristics.

References

Preclinical Evaluation of Insulin Glulisine's Mitogenic Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the preclinical evaluation of insulin glulisine, a rapid-acting recombinant insulin analog. The structural modifications that give this compound its pharmacokinetic profile necessitate a thorough assessment of its potential to induce mitogenesis, a critical safety consideration for all insulin analogs.[1][2] This document summarizes key preclinical findings, details the experimental protocols used in these evaluations, and visualizes the core signaling pathways and workflows.

Quantitative Data Summary

The mitogenic potential of an insulin analog is evaluated by comparing its receptor binding affinity, downstream signaling activation, and cellular proliferation effects against regular human insulin (RHI).[2] Preclinical studies have consistently shown that the structural changes in this compound do not translate to an increased mitogenic risk compared to RHI.[1][3][4]

Table 1: Receptor Binding Affinity Profile

This table summarizes the relative binding affinities of this compound compared to Regular Human Insulin (RHI) for the insulin receptor (IR) and the insulin-like growth factor-1 receptor (IGF-1R). The IGF-1R pathway is more strongly associated with mitogenic signaling.[5][6]

ReceptorCell Line/PreparationRelative Affinity (Glulisine vs. RHI)Reference
Insulin Receptor (IR) Human Insulin Receptors (HEK293 cells)Slightly lower (~0.70)[1][3][4]
Rat Embryo Fibroblasts (overexpressing hIR)Comparable association kinetics and maximal binding[7]
IGF-1 Receptor (IGF-1R) Human Osteosarcoma Cells (B10)4- to 5-fold lower[1][3][4]
Rat CardiomyoblastsSlightly reduced[7]
Table 2: Mitogenic and Metabolic Signaling Activation

This table outlines the potency of this compound in activating key downstream signaling molecules involved in both metabolic and mitogenic pathways.

Signaling Molecule/PathwayCell Line/ModelRelative Activation (Glulisine vs. RHI)Reference
IR Autophosphorylation Rat-1 Fibroblasts (overexpressing hIR)Similar[3]
C57BL/6 Mice (in vivo)Similar[8]
IRS-1 Activation Rat and Human Myoblasts6- to 10-fold lower[1][3][4]
IRS-2 Activation Rat and Human MyoblastsSimilar[1][3][4]
Akt/PKB Phosphorylation MCF10A & MCF7 CellsSignificantly weaker[9][10]
Erk1/2 (MAPK) Activation MCF10A & MCF7 CellsSimilar[9]
Rat FibroblastsStimulation was lower for glulisine[7]
Table 3: In Vitro Cell Proliferation and DNA Synthesis

This table presents the comparative effects of this compound and RHI on cellular proliferation and DNA synthesis, direct measures of mitogenic activity.

AssayCell LineRelative Mitogenic Effect (Glulisine vs. RHI)Reference
DNA Synthesis ([³H]thymidine) Human Epithelial Breast Cells (MCF10)Less potent than RHI[3][4]
DNA Synthesis ([³H]thymidine) Cardiac K6 MyoblastsComparable[1][3][4]
DNA Synthesis ([³H]thymidine) C2C12 MyoblastsComparable[8]
Proliferation (Crystal Violet) Benign Mammary Epithelial Cells (MCF10A)Similar[9][11]
Proliferation (Crystal Violet) Tumorigenic Mammary Epithelial Cells (MCF7)Similar[9][11]
Proliferative Activity (12-month) Sprague-Dawley Rats (in vivo)No significant difference[3][4]

Key Signaling Pathways and Workflows

Insulin Signaling Pathways

Insulin binding to its receptor triggers two primary downstream signaling cascades: the PI3K/Akt pathway, which is predominantly responsible for metabolic effects, and the Ras/MAPK/ERK pathway, which is more closely linked to mitogenic responses.[12][13][14]

Insulin_Signaling cluster_receptor Cell Membrane cluster_pi3k PI3K/Akt Pathway (Metabolic) cluster_mapk MAPK/ERK Pathway (Mitogenic) IR Insulin Receptor (IR) IRS IRS-1 / IRS-2 IR->IRS Primary Shc Shc IR->Shc IGF1R IGF-1 Receptor (IGF-1R) IGF1R->IRS IGF1R->Shc Stronger Insulin Insulin Glulisine Insulin->IR PI3K PI3K IRS->PI3K Grb2_SOS Grb2-SOS IRS->Grb2_SOS Akt Akt/PKB PI3K->Akt Metabolic Metabolic Effects (Glucose Uptake, etc.) Akt->Metabolic Shc->Grb2_SOS Ras Ras Grb2_SOS->Ras MAPK_cascade Raf -> MEK -> ERK1/2 Ras->MAPK_cascade Mitogenic Mitogenic Effects (Proliferation, Gene Expression) MAPK_cascade->Mitogenic

Caption: Insulin and IGF-1R signaling pathways leading to metabolic or mitogenic effects.

Preclinical Mitogenicity Assessment Workflow

The evaluation of mitogenic potential follows a structured, multi-stage process, progressing from fundamental biochemical assays to long-term in vivo studies.

Mitogenicity_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Confirmation cluster_conclusion Final Assessment receptor_binding 1. Receptor Binding Assays (IR and IGF-1R Affinity) signaling 2. Signaling Pathway Analysis (IR, IRS, Akt, ERK Phosphorylation) receptor_binding->signaling proliferation 3. Cell Proliferation Assays (DNA Synthesis, Cell Count) signaling->proliferation animal_study 4. Long-Term Carcinogenicity Study (e.g., 12-month rat study) proliferation->animal_study conclusion Evaluation of Mitogenic Potential animal_study->conclusion

Caption: Standard workflow for the preclinical evaluation of insulin analog mitogenicity.

Logical Framework for Mitogenic Potential

The overall mitogenic risk is a function of receptor binding characteristics and the subsequent balance of signaling pathway activation. An analog with high IGF-1R affinity and a preference for the MAPK pathway would be of greater concern. This compound's profile does not indicate such a shift.

Mitogenic_Logic cluster_affinity Binding Affinity cluster_signaling Downstream Signaling cluster_outcome Biological Outcome receptor_binding Receptor Interaction Profile ir_affinity High IR Affinity receptor_binding->ir_affinity igf1r_affinity High IGF-1R Affinity receptor_binding->igf1r_affinity pi3k_pathway PI3K/Akt Pathway Activation ir_affinity->pi3k_pathway mapk_pathway MAPK/ERK Pathway Activation igf1r_affinity->mapk_pathway Strong Link metabolic_outcome Predominantly Metabolic Effect pi3k_pathway->metabolic_outcome mitogenic_outcome Increased Mitogenic Potential pi3k_pathway->mitogenic_outcome mapk_pathway->mitogenic_outcome

Caption: Relationship between receptor affinity, signaling pathways, and biological outcome.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to assess the mitogenic potential of this compound.

Competitive Receptor Binding Assay

Objective: To determine the relative binding affinity of this compound for the insulin receptor (IR) and IGF-1 receptor (IGF-1R) compared to RHI.

Methodology:

  • Receptor Source: Membranes are prepared from cell lines engineered to overexpress specific human receptors, such as HEK293 cells for hIR or human osteosarcoma-derived B10 cells for hIGF-1R.[3]

  • Radiolabeling: A known quantity of a radiolabeled ligand (e.g., ¹²⁵I-insulin or ¹²⁵I-IGF-1) is used as a tracer.

  • Competition: The receptor-containing membranes are incubated with the radiolabeled tracer in the presence of increasing concentrations of unlabeled competitor: this compound or RHI.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand.

  • Quantification: The radioactivity of the bound fraction is measured using a gamma counter.

  • Analysis: Data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀) is calculated to determine its relative binding affinity.

Receptor Autophosphorylation Assay (Western Blot)

Objective: To measure the ability of this compound to activate the IR by inducing tyrosine autophosphorylation.

Methodology:

  • Cell Culture: Cells overexpressing the human insulin receptor (e.g., Rat-1 fibroblasts) are cultured to near confluence.[3]

  • Serum Starvation: Cells are serum-starved for a defined period (e.g., 12-24 hours) to reduce basal receptor phosphorylation.

  • Stimulation: Cells are stimulated with various concentrations of this compound or RHI for a short period (e.g., 5-15 minutes) at 37°C.

  • Lysis: Cells are washed with ice-cold PBS and lysed with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated tyrosine residues (e.g., anti-phosphotyrosine antibody 4G10). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualization: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The membrane is often stripped and re-probed for total IR protein as a loading control.

  • Densitometry: The intensity of the bands corresponding to the phosphorylated IR β-subunit is quantified and normalized to the total IR protein.

DNA Synthesis (Mitogenicity) Assay

Objective: To directly measure cell proliferation by quantifying the incorporation of a labeled nucleoside analog into newly synthesized DNA.

Methodology ([³H]thymidine Incorporation): [3][8]

  • Cell Plating: Cells (e.g., MCF10, K6 myoblasts) are seeded in multi-well plates and allowed to attach.[3]

  • Serum Starvation: Cells are synchronized by serum starvation for 24 hours to arrest them in the G0/G1 phase of the cell cycle.

  • Stimulation: The medium is replaced with fresh serum-free medium containing various concentrations of this compound, RHI, or positive controls (e.g., IGF-1).

  • Labeling: After a set incubation period (e.g., 18-24 hours), [³H]thymidine is added to each well, and the cells are incubated for an additional 4-6 hours.

  • Harvesting: The incubation is stopped, and cells are washed to remove unincorporated [³H]thymidine. The DNA is precipitated using trichloroacetic acid (TCA).

  • Quantification: The precipitate is solubilized, and the amount of incorporated [³H]thymidine is measured using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the rate of DNA synthesis.

Conclusion

The comprehensive preclinical evaluation of this compound, encompassing receptor binding studies, signaling pathway analysis, and direct mitogenicity assays, indicates a safety profile comparable to that of regular human insulin. Key findings demonstrate that this compound possesses a slightly lower affinity for the insulin receptor and a significantly lower affinity for the IGF-1 receptor.[1][3][4] While it shows differential activation of IRS-1, its overall stimulation of the mitogenic MAPK pathway is not enhanced compared to RHI.[1][3][9] Direct measures of cell proliferation and DNA synthesis in multiple cell lines, as well as long-term in vivo studies, confirm that the structural modifications in this compound do not confer an increased mitogenic or tumorigenic risk.[1][3][4] These data provide a strong preclinical foundation for the mitogenic safety of this compound.

References

An In-depth Technical Guide on Insulin Glulisine's Effect on Cellular Glucose Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Insulin glulisine is a rapid-acting recombinant human insulin analog engineered for optimized postprandial glycemic control.[1][2] Its primary mechanism involves enhancing glucose uptake in peripheral tissues, predominantly skeletal muscle and adipose tissue.[1][3] This guide elucidates the molecular signaling cascade initiated by this compound, leading to the translocation of glucose transporters to the cell surface. It provides a comparative analysis of its pharmacodynamic properties, detailed experimental protocols for assessing its activity, and visual representations of the key pathways and workflows involved.

Introduction to this compound

This compound is distinguished from native human insulin by the substitution of asparagine at position B3 with lysine, and lysine at position B29 with glutamic acid.[1][4] These modifications reduce the propensity for hexamer formation, which is characteristic of regular human insulin.[1][4][5] This results in a faster dissociation into active monomers upon subcutaneous injection, leading to a more rapid onset of action (within 10-20 minutes) and a shorter duration (2-4 hours) compared to regular human insulin.[1][3][6][7] Despite these kinetic differences, this compound is equipotent to regular human insulin on a unit-for-unit basis in its glucose-lowering activity.[3]

Mechanism of Action: The Insulin Signaling Pathway

The cellular effect of this compound is mediated through the canonical insulin signaling pathway, which is crucial for glucose homeostasis.

2.1. Receptor Binding and Activation The process begins when this compound binds to the insulin receptor (IR), a heterotetrameric protein composed of two extracellular α-subunits and two transmembrane β-subunits.[1] This binding event induces a conformational change, leading to the autophosphorylation of tyrosine residues on the β-subunits and activating the receptor's intrinsic tyrosine kinase activity.[1]

2.2. Downstream Signaling Cascade The activated IR phosphorylates various intracellular substrates, most notably the Insulin Receptor Substrate (IRS) proteins (primarily IRS-1 and IRS-2).[1][8] Phosphorylated IRS proteins act as docking sites for other signaling molecules containing Src homology 2 (SH2) domains. A key recruited protein is the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K).[9][10]

This interaction activates PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.[10][11] PIP3 serves as a second messenger, recruiting and activating downstream kinases, including phosphoinositide-dependent kinase-1 (PDK1) and Akt (also known as Protein Kinase B or PKB).[9][11]

2.3. GLUT4 Translocation and Glucose Uptake Fully activated Akt phosphorylates a range of substrates, including the Akt Substrate of 160 kDa (AS160, also known as TBC1D4) and TBC1D1.[12][13][14] In the basal state, AS160 and TBC1D1 are active as Rab-GTPase Activating Proteins (GAPs), keeping Rab proteins in an inactive GDP-bound state and thereby restraining the movement of Glucose Transporter Type 4 (GLUT4)-containing vesicles.

Upon phosphorylation by Akt, the GAP activity of AS160/TBC1D1 is inhibited.[14][15] This allows Rab proteins to switch to their active GTP-bound state, facilitating the translocation, docking, and fusion of GLUT4 storage vesicles (GSVs) with the plasma membrane.[16] The increased density of GLUT4 transporters at the cell surface enables the facilitated diffusion of glucose from the bloodstream into the cell, primarily in muscle and fat tissues.[3][16]

// Edges "this compound" -> IR [arrowhead=tee, color="#EA4335", label="Binds"]; IR -> IRS [label="pY", color="#4285F4"]; IRS -> PI3K [label="Activates", color="#202124"]; PI3K -> PIP2 [style=invis]; PIP2 -> PIP3 [label=" p", arrowhead=open, color="#202124", constraint=false]; PI3K -> PIP3 [label=" Catalyzes", color="#202124"]; PIP3 -> PDK1 [label="Recruits &\nActivates", color="#202124"]; PDK1 -> Akt [label="p", color="#4285F4"]; Akt -> AS160 [label="Inhibits (p)", color="#EA4335"]; AS160 -> GLUT4_vesicle [label="Inhibits", style=dashed, arrowhead=tee, color="#EA4335"]; Akt -> GLUT4_vesicle [label="Promotes\nTranslocation", color="#34A853", style=dashed]; GLUT4_vesicle -> GLUT4_mem [label="Fuses", color="#34A853"]; Glucose_in -> Glucose_out [label="Uptake", color="#34A853"];

// Invisible edges for alignment IRS -> PIP2 [style=invis]; PIP2 -> PDK1 [style=invis]; PDK1 -> AS160 [style=invis]; AS160 -> Glucose_out [style=invis]; } Caption: this compound PI3K/Akt signaling pathway.

Quantitative Data Summary

The pharmacodynamic and pharmacokinetic properties of this compound have been extensively studied and compared to regular human insulin and other rapid-acting analogs.

ParameterThis compoundRegular Human InsulinReference
Pharmacokinetics
Onset of Action~15-20 minutes30-60 minutes[1][6][17]
Time to Peak Effect~60 minutes2-3 hours[1][6]
Duration of Action2-4 hours6-8 hours[1][6]
Apparent Half-life (SC)~42 minutes~86 minutes
Receptor Binding
IR Binding AffinityComparable to RHIStandard[18][19]
IGF-1R Binding Affinity4-5 fold lower than RHIStandard[19]
Metabolic Potency
Glucose Lowering ActivityEquipotent to RHIStandard[3]
Glucose Uptake (EC50)Comparable to RHI in human skeletal muscle cellsStandard[18]

Experimental Protocols

Assessing the bioactivity of this compound involves several key in vitro and in vivo experiments.

4.1. 2-Deoxyglucose Uptake Assay

This assay measures the rate of glucose transport into cells, a primary functional outcome of insulin action.

  • Objective: To quantify insulin-stimulated glucose uptake in cultured cells (e.g., 3T3-L1 adipocytes, L6 myotubes).

  • Principle: Cells are incubated with 2-deoxy-D-[3H]glucose (2-DOG), a glucose analog that is transported into the cell and phosphorylated by hexokinase but not further metabolized.[20] The accumulation of radiolabeled 2-deoxyglucose-6-phosphate is proportional to the rate of glucose transport.[20][21]

  • Methodology:

    • Cell Culture: Plate and differentiate cells (e.g., 3T3-L1 or L6 cells) in appropriate multi-well plates.[22]

    • Serum Starvation: Prior to the assay, incubate cells in serum-free media for 2-6 hours to establish a basal state.[22][23]

    • Insulin Stimulation: Treat cells with varying concentrations of this compound (e.g., 0-100 nM) in a suitable buffer (e.g., Krebs-Ringer-Phosphate-HEPES) for a defined period (e.g., 20-30 minutes) at 37°C.[22][24]

    • Glucose Uptake: Add 2-deoxy-D-[3H]glucose to each well and incubate for a short period (e.g., 5-10 minutes).[22]

    • Termination: Stop the uptake by washing the cells rapidly three times with ice-cold phosphate-buffered saline (PBS).[22]

    • Cell Lysis: Lyse the cells using a lysis buffer (e.g., 0.1 N NaOH).[22]

    • Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Data Analysis: Normalize radioactivity counts to protein concentration in each well. Plot the dose-response curve to determine the EC50.

4.2. Western Blotting for Signaling Protein Phosphorylation

This technique is used to detect the activation state of key proteins in the insulin signaling cascade.

  • Objective: To measure the phosphorylation of proteins like IR, Akt (at Ser473 and Thr308), and AS160 in response to this compound.

  • Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the phosphorylated form of the target protein.[25]

  • Methodology:

    • Cell Treatment & Lysis: Treat cultured cells with this compound as described above. Lyse the cells on ice with a lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

    • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

    • Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Blocking: Block non-specific binding sites on the membrane with a blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST).

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-Akt Ser473) overnight at 4°C.[8][26]

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for the total protein to confirm equal loading.[25]

Glucose_Uptake_Workflow A 1. Cell Culture & Differentiation (e.g., 3T3-L1 Adipocytes) B 2. Serum Starvation (2-6 hours) A->B C 3. This compound Stimulation (Varying concentrations, 20-30 min) B->C D 4. Add [3H]-2-Deoxyglucose (5-10 min) C->D E 5. Wash with Ice-Cold PBS (Terminate uptake) D->E F 6. Cell Lysis (e.g., 0.1 N NaOH) E->F G 7. Scintillation Counting (Measure radioactivity) F->G H 8. Data Analysis (Normalize to protein, calculate EC50) G->H

Conclusion

This compound effectively stimulates cellular glucose uptake by activating the well-characterized IR-PI3K-Akt signaling pathway. Its rapid-acting profile is a direct result of its unique molecular structure, which facilitates faster absorption and monomer availability. The quantitative data confirm its equipotency with human insulin in metabolic action, while the detailed protocols provide a robust framework for researchers to investigate its effects at the cellular and molecular levels. These methodologies are fundamental for the continued development and characterization of insulin analogs and for exploring the mechanisms of insulin resistance.

References

In Vivo Metabolic Effects of Insulin Glulisine in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Insulin glulisine, a rapid-acting human insulin analog, is characterized by its swift onset and short duration of action, designed to mimic the natural postprandial insulin response. This technical guide provides an in-depth overview of the in vivo metabolic effects of this compound as observed in various animal models. It is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and an exploration of the underlying molecular mechanisms. Through a systematic presentation of preclinical findings, this document aims to facilitate a deeper understanding of this compound's pharmacodynamics and its implications for diabetes research and therapy.

Introduction

This compound ([LysB3, GluB29]-human insulin) is a recombinant human insulin analog engineered for prandial glucose control.[1] Its unique structure, with the substitution of asparagine at position B3 with lysine and lysine at position B29 with glutamic acid, results in a reduced tendency for self-association into hexamers, leading to rapid absorption and onset of action following subcutaneous administration.[1] Understanding its metabolic effects in preclinical animal models is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies. This guide synthesizes key findings from in vivo studies in animal models, focusing on quantitative metabolic outcomes and the experimental designs used to obtain these data.

Pharmacokinetic and Pharmacodynamic Profile in Animal Models

In vivo studies in various animal models have consistently demonstrated the rapid-acting properties of this compound.

Pharmacokinetics

Pharmacokinetic studies in rats and dogs have shown that this compound is rapidly absorbed following subcutaneous administration. In rats, the absolute bioavailability is high, and the time to maximum concentration (Tmax) is significantly shorter than that of regular human insulin.[2] Similarly, in dogs, this compound exhibits a rapid absorption profile.[2]

Table 1: Pharmacokinetic Parameters of this compound in Animal Models (Subcutaneous Administration)

Animal ModelTmax (hours)T½ (hours)Absolute Bioavailability (%)Reference
Rat0.170.35105[2]
Dog1.01.142[2]
Pharmacodynamics: Glucose-Lowering Effects

The primary pharmacodynamic effect of this compound is the potentiation of glucose disposal. In vivo studies have compared its glucose-lowering effects to that of regular human insulin.

In one key study using C57BL/6 mice, intravenous administration of this compound or regular human insulin resulted in a significant decrease in blood glucose levels. While there was no statistically significant difference in the overall glucose-lowering effect at the tested time points, the rapid action of insulin analogs is a key characteristic.

Table 2: Comparative Blood Glucose Lowering Effect of this compound vs. Regular Human Insulin in C57BL/6 Mice (Intravenous Injection)

Time Point (minutes)Blood Glucose (mg/dl) - Regular InsulinBlood Glucose (mg/dl) - this compound
0110 ± 15110 ± 15
2060 ± 1074 ± 16
3053 ± 2063 ± 7
Data presented as mean ± SD.

Key Experimental Protocols

A thorough understanding of the methodologies employed in these in vivo studies is essential for the replication and extension of research findings.

General Administration Protocols for Animal Studies

The administration of this compound in animal models requires careful consideration of the route, dosage, and animal species.

  • Subcutaneous (SC) Injection: This is the most common route for mimicking clinical use. Dosages in animal studies vary depending on the species and the specific research question. For example, in canines, a starting dose for diabetic dogs can range from 0.1 to 0.5 U/kg.[3][4] Injection sites should be rotated to avoid lipodystrophy.[5]

  • Intravenous (IV) Injection: This route is often used in experimental settings to study the direct and rapid effects of insulin on glucose metabolism, bypassing absorption kinetics. Dosages for IV administration are typically lower than SC doses and are often administered as a bolus or a continuous infusion.[5]

Hyperinsulinemic-Euglycemic Clamp

The hyperinsulinemic-euglycemic clamp is the gold-standard technique for assessing insulin sensitivity in vivo.[6] While specific studies employing this compound in this protocol with animal models are not widely detailed in the public literature, the general methodology is well-established for rats.

Experimental Workflow: Hyperinsulinemic-Euglycemic Clamp in Rats

Hyperinsulinemic-Euglycemic Clamp Workflow in Rats.

Detailed Steps:

  • Animal Preparation: Rats are surgically prepared with indwelling catheters in the jugular vein (for infusions) and the carotid artery (for blood sampling).[7][8][9]

  • Fasting: Animals are typically fasted for a short period (e.g., 5-6 hours) to achieve a stable basal glucose level.[10]

  • Insulin Infusion: A continuous infusion of insulin (in this case, this compound) is initiated to raise plasma insulin levels to a hyperinsulinemic state.

  • Glucose Monitoring and Infusion: Blood glucose is monitored frequently (every 5-10 minutes), and a variable infusion of glucose is administered to maintain blood glucose at a constant, euglycemic level.[3]

  • Steady State: Once the glucose infusion rate required to maintain euglycemia becomes stable, a steady state is considered to be achieved.

  • Data Analysis: The glucose infusion rate (GIR) during the steady-state period is a direct measure of whole-body insulin sensitivity. A higher GIR indicates greater insulin sensitivity.[10]

Induction of Diabetes in Animal Models

To study the effects of this compound in a diabetic state, animal models of diabetes are often utilized. A common method for inducing type 1 diabetes is through the administration of streptozotocin (STZ).

Experimental Workflow: Streptozotocin (STZ)-Induced Diabetes in Rats

Workflow for Inducing Diabetes with STZ in Rats.

Detailed Steps:

  • STZ Preparation and Administration: Streptozotocin is dissolved in a cold citrate buffer immediately before use and administered to the animals, typically via an intraperitoneal or intravenous injection. A common dose for rats is 50-65 mg/kg.[11][12]

  • Monitoring and Confirmation of Diabetes: Blood glucose levels are monitored regularly. Diabetes is typically confirmed when blood glucose levels are consistently elevated (e.g., >250 mg/dL) for a specified period.[12][13]

  • Initiation of Insulin Therapy: Once diabetes is established, treatment with this compound can be initiated to study its effects on glycemic control and other metabolic parameters.

Molecular Mechanisms: Signaling Pathways

This compound exerts its metabolic effects by binding to the insulin receptor (IR), a transmembrane tyrosine kinase receptor.[5] This binding initiates a cascade of intracellular signaling events that ultimately lead to the metabolic actions of insulin.

Insulin Receptor Binding and Activation

In vitro studies have shown that this compound has a slightly lower binding affinity for the insulin receptor compared to human insulin.[8] However, its rapid dissociation from hexamers allows for a faster onset of action. The binding of this compound to the IR triggers the autophosphorylation of the receptor's beta subunits, activating its tyrosine kinase activity.

Downstream Signaling: The PI3K/Akt Pathway

The activated insulin receptor phosphorylates various intracellular substrate proteins, most notably the insulin receptor substrate (IRS) proteins. This leads to the recruitment and activation of phosphatidylinositol 3-kinase (PI3K). PI3K then generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates Akt (also known as protein kinase B).[9][14][15]

Activated Akt plays a central role in mediating most of the metabolic effects of insulin, including:

  • Glucose Uptake: Akt promotes the translocation of GLUT4 glucose transporters from intracellular vesicles to the plasma membrane in muscle and adipose tissue, thereby increasing glucose uptake from the bloodstream.[2]

  • Glycogen Synthesis: Akt phosphorylates and inactivates glycogen synthase kinase 3 (GSK-3), leading to the activation of glycogen synthase and the promotion of glycogen storage in the liver and muscle.[15]

  • Inhibition of Gluconeogenesis: Akt suppresses the expression of key gluconeogenic enzymes in the liver, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[2]

Diagram of the this compound Signaling Pathway

InsulinSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IR Insulin Receptor IRS IRS IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates GSK3 GSK3 (inactive) Akt->GSK3 inhibits GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle promotes translocation Gluconeogenesis Decreased Gluconeogenesis Akt->Gluconeogenesis inhibits gene expression GlycogenSynthase Glycogen Synthase (active) Glycogen Glycogen Synthesis GlycogenSynthase->Glycogen GlucoseUptake Glucose Uptake GLUT4_vesicle->GlucoseUptake InsulinGlulisine This compound InsulinGlulisine->IR binds Glucose Glucose Glucose->GlucoseUptake

This compound Signaling Pathway.
Interaction with IGF-1 Receptor

Like human insulin, this compound can bind to the insulin-like growth factor-1 receptor (IGF-1R), although with a lower affinity than its affinity for the insulin receptor.[8] The potential for mitogenic effects through IGF-1R signaling is a consideration for all insulin analogs. However, in vivo animal studies have not raised significant concerns regarding the mitogenic potential of this compound at therapeutic concentrations.[8]

Conclusion

The in vivo metabolic effects of this compound in animal models underscore its rapid onset and short duration of action, which are consistent with its clinical profile. Pharmacokinetic studies in rats and dogs confirm its swift absorption. While direct comparative data from euglycemic clamp studies in these models are limited in the public domain, the established methodologies provide a robust framework for future investigations into its effects on insulin sensitivity. The molecular mechanisms of this compound action are primarily mediated through the canonical insulin signaling pathway, leading to enhanced glucose uptake and utilization. This technical guide provides a foundational understanding of the preclinical metabolic profile of this compound, which is essential for the ongoing research and development in the field of diabetes therapeutics. Further studies in diabetic animal models are warranted to fully elucidate its long-term metabolic consequences and therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Use of Insulin Glulisine in Primary Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Insulin glulisine, a rapid-acting insulin analog, in primary cell culture. This document outlines detailed protocols for evaluating its effects on cell viability, proliferation, and signaling, and includes quantitative data to support experimental design.

Introduction

Insulin is a crucial supplement in many primary cell culture systems, particularly in serum-free or reduced-serum media. It promotes cell growth, proliferation, survival, and differentiation by activating key signaling pathways.[1] this compound is a recombinant human insulin analog with amino acid substitutions at positions B3 (Asparagine to Lysine) and B29 (Lysine to Glutamic acid). These modifications prevent the formation of hexamers, leading to a more rapid onset of action compared to regular human insulin.[2] Understanding the specific effects and optimal usage of this compound in primary cell culture is essential for researchers investigating cellular metabolism, drug screening, and regenerative medicine.

General Guidelines for Using this compound in Primary Cell Culture

  • Reconstitution: Reconstitute lyophilized this compound in sterile, double-distilled water to a stock concentration of 1-10 mg/mL. Further dilutions should be made in an appropriate buffer or cell culture medium, which can be supplemented with 0.1% bovine serum albumin (BSA) or human serum albumin (HSA) to prevent adsorption to plasticware.[3]

  • Working Concentration: The optimal working concentration of this compound varies depending on the primary cell type. A general starting range is 1 to 10 µg/mL.[4] However, for specific cell types, the concentration may need to be optimized. For instance, a low concentration of 0.22 µM was found to be optimal for human neural stem cells, while higher concentrations were cytotoxic.[2] In primary cortical neurons, 100 nM insulin has been used to provide neuroprotection.[5] For primary human hepatocytes, a concentration of 40 IU/L of human insulin has been used.[1]

  • Serum Conditions: this compound is often used in serum-free or low-serum media to replace the growth factors typically provided by fetal bovine serum (FBS).[1] When transitioning to serum-free conditions, a gradual reduction of serum concentration while introducing this compound is recommended.

  • Stability: Reconstituted stock solutions of this compound should be stored at -20°C. Working dilutions in cell culture media should be freshly prepared.

Quantitative Data Summary

The following tables summarize the comparative effects of this compound and regular human insulin on primary cells, as reported in the literature.

Table 1: Comparison of this compound and Regular Human Insulin on Primary Human Skeletal Muscle Cells [6][7]

ParameterThis compoundRegular Human InsulinNotes
Insulin Receptor Binding Affinity (IC50) ComparableComparableNo significant difference in the ability to displace radiolabeled insulin.
Glucose Uptake Stimulation (EC50) EquipotentEquipotentBoth insulins stimulated glucose uptake to a similar extent.
Akt Phosphorylation (EC50) SimilarSimilarComparable sensitivity in activating the PI3K/Akt signaling pathway.
MAPK (p42/44) Phosphorylation (EC50) SimilarSimilarBoth insulins showed similar potency in activating the MAPK pathway.
Thymidine Uptake (Mitogenesis) Equally less effective than IGF-IEqually less effective than IGF-IBoth were significantly less potent in stimulating proliferation compared to IGF-I.

Table 2: Recommended Starting Concentrations of Insulin for Different Primary Cell Types

Primary Cell TypeRecommended Starting ConcentrationReference
Human Skeletal Muscle Cells100 nM[6]
Human Hepatocytes40 IU/L (approx. 1.4 µg/mL)[1]
Human Neural Stem Cells0.22 µM (approx. 1.3 µg/mL)[2]
Rat Primary Cortical Neurons100 nM[5]
Human Adipocytes10-25 nM[8]

Experimental Protocols

Protocol for Assessing the Effect of this compound on Primary Cell Proliferation (e.g., Primary Hepatocytes)

This protocol describes a method to determine the dose-dependent effect of this compound on the proliferation of primary hepatocytes.

Materials:

  • Primary hepatocytes

  • Collagen-coated cell culture plates

  • Hepatocyte culture medium (e.g., William's E Medium)

  • This compound

  • BrdU (5-bromo-2'-deoxyuridine) labeling reagent

  • Anti-BrdU antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fixation and permeabilization buffers

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed primary hepatocytes on collagen-coated plates at a density that allows for logarithmic growth over the course of the experiment.

  • Serum Starvation: After cell attachment (typically 24 hours), replace the medium with a serum-free medium for 12-24 hours to synchronize the cells in the G0/G1 phase of the cell cycle.

  • This compound Treatment: Prepare a serial dilution of this compound in serum-free medium (e.g., 0, 1, 10, 100, 1000 ng/mL). Replace the starvation medium with the this compound-containing medium. Include a positive control with serum-containing medium and a negative control with serum-free medium without insulin.

  • BrdU Labeling: 24-48 hours after adding this compound, add BrdU labeling reagent to the culture medium at a final concentration of 10 µM and incubate for 2-4 hours.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Treat with 2N HCl for 30 minutes to denature the DNA.

    • Block with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

    • Incubate with an anti-BrdU antibody overnight at 4°C.

    • Wash and incubate with a fluorescently labeled secondary antibody for 1 hour.

    • Counterstain the nuclei with DAPI.

  • Data Analysis: Capture images using a fluorescence microscope. The proliferation rate is calculated as the percentage of BrdU-positive nuclei (proliferating cells) to the total number of DAPI-stained nuclei.

Protocol for Quantifying this compound-Mediated Glucose Uptake in Primary Adipocytes

This protocol outlines a method to measure the effect of this compound on glucose uptake in primary adipocytes using a radiolabeled glucose analog.

Materials:

  • Differentiated primary adipocytes

  • Krebs-Ringer-HEPES (KRH) buffer

  • This compound

  • 2-deoxy-D-[³H]glucose

  • Cytochalasin B

  • Scintillation fluid and counter

Procedure:

  • Cell Preparation: Differentiated primary adipocytes in multi-well plates are washed and incubated in serum-free medium for 2-4 hours.

  • This compound Stimulation:

    • Prepare a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 nM) in KRH buffer.

    • Incubate the cells with the different concentrations of this compound for 30 minutes at 37°C.

  • Glucose Uptake Assay:

    • To initiate glucose uptake, add 2-deoxy-D-[³H]glucose to each well to a final concentration of 0.1 µCi/mL.

    • Incubate for 10 minutes at 37°C.

    • To stop the uptake, add ice-cold KRH buffer containing 20 µM cytochalasin B.

    • Wash the cells three times with ice-cold PBS to remove extracellular radiolabel.

  • Quantification:

    • Lyse the cells with 0.1 M NaOH.

    • Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each well. Plot the normalized glucose uptake against the this compound concentration to determine the dose-response curve.

Visualization of Signaling Pathways and Workflows

This compound Signaling Pathway

The primary mechanism of action for this compound involves binding to the insulin receptor and activating downstream signaling cascades.

Insulin_Signaling IG This compound IR Insulin Receptor (IR) IG->IR IRS IRS Proteins IR->IRS PI3K PI3K IRS->PI3K Grb2 Grb2/SOS IRS->Grb2 PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glycogen Glycogen Synthesis Akt->Glycogen Protein Protein Synthesis Akt->Protein Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Gene Gene Expression (Growth, Differentiation) ERK->Gene Proliferation_Workflow start Seed Primary Cells starve Serum Starvation (12-24h) start->starve treat Treat with this compound (Dose-Response) starve->treat brdu BrdU Labeling (2-4h) treat->brdu stain Immunofluorescence (Anti-BrdU & DAPI) brdu->stain analyze Image Acquisition & Data Analysis stain->analyze end Determine Proliferation Rate analyze->end Glucose_Uptake_Workflow start Prepare Differentiated Primary Cells starve Serum Starve in KRH Buffer start->starve stimulate Stimulate with this compound (30 min) starve->stimulate uptake Add 2-deoxy-D-[3H]glucose (10 min) stimulate->uptake stop Stop Uptake with Cytochalasin B uptake->stop lyse Lyse Cells and Measure Radioactivity stop->lyse end Quantify Glucose Uptake lyse->end

References

Application Notes and Protocols: Insulin Glulisine for the Differentiation of Muscle Satellite Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin glulisine, a rapid-acting insulin analog, is a critical component in the study of skeletal muscle biology, particularly in the context of myogenesis. Myogenesis, the process of muscle fiber formation, is orchestrated by muscle satellite cells, a population of resident stem cells. Upon activation, these satellite cells proliferate and differentiate to form new myotubes or repair existing muscle fibers. Insulin and its analogs play a pivotal role in this process by modulating key signaling pathways that govern cell proliferation, differentiation, and survival.

These application notes provide a comprehensive guide for utilizing this compound to induce and study the differentiation of muscle satellite cells in vitro. The protocols detailed below are designed to be a valuable resource for researchers investigating muscle regeneration, developing therapeutics for muscle-wasting diseases, and exploring the fundamental mechanisms of myogenesis. Studies have shown that this compound is indistinguishable from native insulin at the skeletal muscle level in terms of its biological responses, making it a reliable agent for in vitro studies of myogenesis.[1]

Signaling Pathways in Insulin-Mediated Myogenesis

This compound initiates a cascade of intracellular signaling events upon binding to the insulin receptor (IR) on the surface of muscle satellite cells. This binding triggers the autophosphorylation of the receptor and the subsequent recruitment and phosphorylation of insulin receptor substrate (IRS) proteins.[2] These activated IRS proteins serve as docking sites for various downstream signaling molecules, primarily activating two major pathways: the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/Mitogen-activated protein kinase (MAPK) pathway.[2]

The PI3K/Akt pathway is considered the principal driver of myogenic differentiation.[3][4] Activation of PI3K leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates Akt (also known as Protein Kinase B). Activated Akt promotes myogenesis by:

  • Inhibiting glycogen synthase kinase 3 beta (GSK-3β) , which allows for the accumulation of β-catenin and the activation of myogenic regulatory factors (MRFs).

  • Activating the mammalian target of rapamycin (mTOR) , which is crucial for protein synthesis and cell growth required for myotube formation.

  • Promoting the expression of key myogenic regulatory factors such as MyoD and myogenin.[5]

The Ras/MAPK pathway , specifically the ERK1/2 branch, is more commonly associated with cell proliferation. While essential for expanding the myoblast population, sustained activation of the ERK1/2 pathway can inhibit differentiation.[2] Therefore, a finely tuned balance between the PI3K/Akt and MAPK signaling pathways is critical for the orderly progression of myogenesis.

Below are diagrams illustrating the key signaling pathways and a general experimental workflow for studying this compound-induced muscle satellite cell differentiation.

Insulin_Signaling_Pathway cluster_membrane Cell Membrane IR Insulin Receptor IRS IRS IR->IRS Insulin_Glulisine This compound Insulin_Glulisine->IR PI3K PI3K IRS->PI3K Grb2_SOS Grb2/SOS IRS->Grb2_SOS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR GSK3b GSK-3β Akt->GSK3b MyoD_Myogenin MyoD / Myogenin Expression Akt->MyoD_Myogenin Protein_Synthesis Protein Synthesis & Myotube Formation mTOR->Protein_Synthesis GSK3b->MyoD_Myogenin Differentiation Differentiation MyoD_Myogenin->Differentiation Protein_Synthesis->Differentiation Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Proliferation ERK->Proliferation ERK->Differentiation

This compound Signaling in Myogenesis

Experimental_Workflow cluster_analysis Analysis Methods Isolation 1. Isolation of Muscle Satellite Cells Culture 2. Proliferation in Growth Medium Isolation->Culture Induction 3. Induction of Differentiation with this compound Culture->Induction Analysis 4. Analysis of Differentiation Induction->Analysis Fusion_Index Fusion Index Calculation Marker_Expression Marker Expression Analysis (MyoD, Myogenin, MHC) Morphology Myotube Morphology

Experimental Workflow Diagram

Quantitative Data Summary

The following tables summarize quantitative data on the effects of insulin and its analogs on muscle cell differentiation, compiled from various studies. Since this compound has been shown to have comparable effects to regular insulin on skeletal muscle cells, the data for regular insulin can be considered indicative of the expected outcomes with this compound.

Table 1: Effect of Insulin on Myotube Formation and Hypertrophy

ParameterControlInsulin/IGF-I TreatmentFold ChangeReference
Myotube Area (µm²) 1429 ± 392381 ± 60 (IGF-I)1.67[6]
Myotube Width (µm) 13.9 ± 0.321.4 ± 0.6 (IGF-I)1.54[6]
Nuclei per Myotube 60 ± 15180 ± 30 (Insulin + LiCl)3.00[7]
Fusion Index (%) ~0.45 (Day 1)~31.4 (Day 6)~69.8[7]
Myotube Diameter N/AIncreased with 100 nM InsulinN/A[8]

Table 2: EC50 Values for Insulin and this compound on Myocytes

ParameterInsulin (EC50)This compound (EC50)IGF-I (EC50)Reference
Glucose Uptake ~0.5 nM~0.5 nM~0.5 nM[9]
Thymidine Uptake ~50-100 nM~50-100 nM~1-2 nM[10]
Akt Phosphorylation ~0.5 nM~0.5 nMN/A[9]

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Muscle Satellite Cells

This protocol describes a standard method for isolating and culturing primary muscle satellite cells from mouse skeletal muscle.[5][6][11][12]

Materials:

  • Hindlimb muscles from 4-6 week old mice

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin-Streptomycin solution

  • Collagenase Type II

  • Dispase

  • Trypsin-EDTA

  • Collagen-coated culture dishes

  • Cell strainers (70 µm and 40 µm)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Muscle Dissection and Digestion:

    • Euthanize mice according to approved institutional protocols.

    • Dissect hindlimb muscles and place them in cold PBS.

    • Mince the muscle tissue into a fine slurry using sterile scissors or a scalpel.

    • Transfer the minced tissue to a digestion solution containing Collagenase Type II and Dispase in DMEM.

    • Incubate at 37°C for 60-90 minutes with gentle agitation.

  • Cell Isolation and Plating:

    • Stop the digestion by adding DMEM with 10% FBS.

    • Filter the cell suspension sequentially through 70 µm and 40 µm cell strainers to remove debris.

    • Centrifuge the filtered suspension at 1500 rpm for 5 minutes.

    • Resuspend the cell pellet in growth medium (DMEM with 20% FBS, 10% HS, and 1% Penicillin-Streptomycin).

    • Plate the cells on collagen-coated dishes.

  • Myoblast Proliferation:

    • Culture the cells at 37°C in a humidified incubator with 5% CO2.

    • Change the growth medium every 48 hours.

    • Passage the cells when they reach 70-80% confluency to expand the myoblast population.

Protocol 2: Induction of Myogenic Differentiation with this compound

This protocol outlines the steps to induce differentiation of cultured myoblasts using this compound.

Materials:

  • Proliferating myoblasts (from Protocol 1)

  • DMEM

  • Horse Serum (HS)

  • This compound (stock solution)

  • Sterile PBS

Procedure:

  • Prepare Differentiation Medium:

    • Prepare DMEM supplemented with 2% Horse Serum. This reduction in serum concentration helps to induce cell cycle withdrawal and initiate differentiation.

  • Induce Differentiation:

    • When myoblasts reach approximately 80-90% confluency, aspirate the growth medium.

    • Wash the cells once with sterile PBS.

    • Add the differentiation medium to the culture plates.

    • Add this compound to the differentiation medium to a final concentration of 10-100 nM. The optimal concentration may need to be determined empirically for your specific cell type and experimental conditions.

    • Incubate the cells at 37°C in a humidified incubator with 5% CO2.

    • Change the differentiation medium containing this compound every 48 hours.

    • Monitor the cells daily for morphological changes, such as cell elongation and fusion into multinucleated myotubes. Differentiation is typically observed within 3-7 days.

Protocol 3: Quantification of Myoblast Fusion (Fusion Index)

The fusion index is a quantitative measure of myoblast differentiation and is calculated as the percentage of nuclei within myotubes.[4][7][13][14]

Materials:

  • Differentiated myotube cultures (from Protocol 2)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibody against a myotube marker (e.g., anti-Myosin Heavy Chain, MHC)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope

Procedure:

  • Immunofluorescence Staining:

    • Fix the differentiated cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding with blocking buffer for 1 hour.

    • Incubate with the primary antibody (e.g., anti-MHC) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash three times with PBS and mount the coverslips.

  • Image Acquisition and Analysis:

    • Capture images of multiple random fields using a fluorescence microscope.

    • For each field, count the number of nuclei within MHC-positive myotubes (defined as cells with three or more nuclei).

    • Count the total number of nuclei in the same field.

    • Calculate the fusion index using the following formula: Fusion Index (%) = (Number of nuclei in myotubes / Total number of nuclei) x 100

Protocol 4: Analysis of Myogenic Marker Expression by Western Blotting

This protocol describes the analysis of key myogenic regulatory factors (MyoD, Myogenin) and terminal differentiation markers (MHC) by Western blotting.

Materials:

  • Differentiated myotube cultures at different time points

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against MyoD, Myogenin, MHC, and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • Lyse the cells in RIPA buffer.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on SDS-PAGE gels.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Wash the membrane with TBST.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the expression of target proteins to the loading control.

Conclusion

This compound serves as a potent and reliable tool for inducing the differentiation of muscle satellite cells in vitro. The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the intricate processes of myogenesis. By understanding the signaling pathways and employing the quantitative methods described, scientists can effectively study the effects of various compounds on muscle cell differentiation, paving the way for the development of novel therapies for a range of muscle-related disorders.

References

Application Note: Utilizing Insulin Glulisine for In Vitro Adipocyte Glucose Uptake Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Insulin glulisine is a rapid-acting recombinant human insulin analog. Structurally, it differs from native human insulin by the substitution of asparagine at position B3 with lysine and lysine at position B29 with glutamic acid.[1] These modifications prevent the formation of hexamers, allowing for a faster onset of action.[1][2] In clinical settings, this translates to more effective postprandial glycemic control compared to regular human insulin.[3] For researchers, this compound serves as a potent tool for studying insulin signaling and glucose metabolism in vitro, particularly in adipocyte models like 3T3-L1 cells. Its rapid and potent action makes it an excellent positive control for high-throughput screening of compounds aimed at modulating insulin sensitivity and glucose uptake.

Mechanism of Action in Adipocytes

The primary metabolic function of insulin and its analogs is to regulate glucose homeostasis.[4] this compound, like endogenous insulin, stimulates glucose uptake in adipocytes by binding to the insulin receptor (IR).[1][5] This binding event triggers the autophosphorylation of the receptor's β-subunits and the subsequent phosphorylation of insulin receptor substrate (IRS) proteins.[2] The activation of the PI3K/Akt signaling cascade is a critical downstream event, culminating in the translocation of GLUT4-containing vesicles from intracellular stores to the plasma membrane.[2] The increased density of GLUT4 transporters at the cell surface facilitates the uptake of glucose from the extracellular environment into the adipocyte.[2]

Comparative Bioactivity: this compound vs. Regular Human Insulin

While both this compound and Regular Human Insulin stimulate glucose uptake through the same signaling pathway, their pharmacokinetic and in vitro bioactivity profiles exhibit key differences. This compound's structure is designed to reduce self-aggregation, leading to faster availability of monomers to bind to the insulin receptor.[2]

Studies have shown that this compound has a slightly lower binding affinity for the insulin receptor compared to regular human insulin in certain preparations.[2] This can result in a slight rightward shift of the dose-response curve for glucose transport in isolated rat adipocytes, although the maximal achievable effect is the same as regular human insulin at higher concentrations.[2] Other reports indicate that the binding affinity of rapid-acting analogs like glulisine to insulin receptor isoforms is similar to or only slightly reduced compared to human insulin.[5][6]

ParameterThis compoundRegular Human InsulinReference
Receptor Binding Affinity Similar or slightly lower than Regular Human InsulinStandard[2][5][6]
Onset of Action (Subcutaneous) 15-30 minutes30-60 minutes[3]
Peak Effect (Subcutaneous) ~1 hour2-3 hours[3]
Duration of Action (Subcutaneous) ~4 hours6-8 hours[3]
In Vitro Glucose Transport Slightly lower potency, but same maximal effect at higher concentrationsStandard[2]
Primary In Vitro Advantage Rapid and potent stimulation, ideal for acute response assaysWell-characterized standardN/A

Visualizing the Insulin Signaling Pathway and Experimental Workflow

To better understand the biological processes and experimental procedures, the following diagrams are provided.

Insulin_Signaling_Pathway Insulin This compound IR Insulin Receptor (IR) Insulin->IR IRS IRS Phosphorylation IR->IRS PI3K PI3K Activation IRS->PI3K Akt Akt Activation PI3K->Akt GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation GLUT4_vesicle Intracellular GLUT4 Vesicles GLUT4_vesicle->GLUT4_translocation PM Plasma Membrane GLUT4_translocation->PM Fusion Glucose_Uptake Glucose Uptake PM->Glucose_Uptake Glucose_Uptake_Workflow start Differentiated 3T3-L1 Adipocytes in 96-well plate starve Serum Starve Cells (e.g., 2-4 hours in serum-free media) start->starve wash1 Wash with PBS or Krebs-Ringer Buffer starve->wash1 stimulate Stimulate with this compound (e.g., 100 nM for 20-30 min) wash1->stimulate add_2DG Add 2-deoxyglucose (2-DG) (e.g., 10-20 minutes) stimulate->add_2DG wash2 Wash with ice-cold PBS to stop uptake add_2DG->wash2 lyse Lyse Cells wash2->lyse measure Measure intracellular 2-DG-6-Phosphate (Colorimetric or Radiometric) lyse->measure end Data Analysis measure->end

References

Application Note: Western Blot Analysis of Akt Phosphorylation Following Insulin Glulisine Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin glulisine is a rapid-acting recombinant human insulin analog used in the management of diabetes mellitus. Its mechanism of action involves binding to the insulin receptor, which triggers a cascade of intracellular signaling events crucial for glucose metabolism and other cellular processes. A key pathway activated by this compound is the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. The phosphorylation of Akt (also known as Protein Kinase B or PKB) at key residues, such as Serine 473 (Ser473) and Threonine 308 (Thr308), is a critical event indicating the activation of this pathway.[1] Western blotting is a widely used and powerful technique to detect and quantify the levels of phosphorylated Akt (p-Akt), thereby providing a direct measure of the cellular response to this compound stimulation. This application note provides a comprehensive protocol for the analysis of p-Akt by Western blot in response to this compound, complete with data presentation guidelines and visualizations of the experimental workflow and underlying signaling pathway.

Principle of the Assay

This protocol describes the stimulation of cultured cells with this compound, followed by lysis and protein extraction. The total protein concentration is quantified to ensure equal loading of samples for sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Separated proteins are then transferred to a membrane, which is subsequently probed with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt. The levels of total Akt are used as a loading control to normalize the p-Akt signal. A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection via chemiluminescence. Densitometric analysis of the resulting bands allows for the quantification of the change in Akt phosphorylation in response to this compound.

Data Presentation

Quantitative data from the Western blot analysis should be summarized in a clear and structured format to facilitate comparison between different experimental conditions. Densitometry is used to measure the intensity of the bands corresponding to p-Akt and total Akt. The ratio of p-Akt to total Akt is then calculated to normalize for any variations in protein loading.

Table 1: Dose-Response of this compound on Akt Phosphorylation (Ser473)
This compound (nM)p-Akt (Ser473) / Total Akt Ratio (Mean ± SEM)Fold Change vs. Control
0 (Control)1.00 ± 0.121.0
12.50 ± 0.252.5
105.80 ± 0.455.8
1008.20 ± 0.608.2
10008.50 ± 0.758.5
Table 2: Time-Course of Akt Phosphorylation (Ser473) with 100 nM this compound
Stimulation Time (minutes)p-Akt (Ser473) / Total Akt Ratio (Mean ± SEM)Fold Change vs. Time 0
01.00 ± 0.081.0
54.50 ± 0.354.5
158.10 ± 0.558.1
307.90 ± 0.627.9
605.20 ± 0.485.2

Experimental Protocols

I. Cell Culture and Stimulation
  • Cell Seeding: Plate cells (e.g., HepG2, C2C12, or 3T3-L1 adipocytes) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Serum Starvation: Once cells reach the desired confluency, replace the growth medium with serum-free medium and incubate for 18-24 hours. This step is crucial to reduce basal levels of Akt phosphorylation.

  • This compound Stimulation:

    • For dose-response experiments, treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a fixed time (e.g., 15 minutes).

    • For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 100 nM) for various durations (e.g., 0, 5, 15, 30, 60 minutes).[2]

  • Harvesting Cells: Following stimulation, immediately place the culture plates on ice and proceed to the protein extraction protocol.

II. Protein Extraction
  • Washing: Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.

III. Protein Quantification
  • Assay: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalization: Based on the protein concentrations, normalize all samples to the same concentration using lysis buffer.

IV. Western Blotting
  • Sample Preparation: Mix the normalized protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours at 4°C.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473) (e.g., 1:1000 dilution) and total Akt (e.g., 1:1000 dilution) in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody (e.g., 1:2000 dilution) in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-Akt to total Akt for each sample.

Visualizations

Signaling Pathway

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound Insulin Receptor Insulin Receptor This compound->Insulin Receptor Binds IRS IRS Insulin Receptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) p-Akt p-Akt (Active) Akt->p-Akt Phosphorylation (Ser473) Cellular Responses Cellular Responses p-Akt->Cellular Responses Mediates

Caption: this compound Signaling Pathway leading to Akt Activation.

Experimental Workflow

Western_Blot_Workflow cluster_cell_culture Cell Culture & Stimulation cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis A Seed Cells B Serum Starve A->B C Stimulate with This compound B->C D Cell Lysis & Protein Extraction C->D E Protein Quantification (BCA Assay) D->E F Sample Normalization E->F G SDS-PAGE F->G H Protein Transfer (PVDF Membrane) G->H I Blocking H->I J Primary Antibody (p-Akt, Total Akt) I->J K Secondary Antibody (HRP-conjugated) J->K L Detection (Chemiluminescence) K->L M Densitometry L->M N Normalization (p-Akt / Total Akt) M->N

Caption: Experimental Workflow for Western Blot Analysis of p-Akt.

References

Application Note & Protocol: Cell-Based Assays to Measure Insulin Glulisine Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Insulin glulisine is a rapid-acting insulin analog used in the management of diabetes mellitus. It differs from human insulin by the substitution of asparagine at position B3 with lysine and lysine at position B29 with glutamic acid.[1] These modifications prevent the formation of hexamers, leading to a faster onset of action compared to regular human insulin.[1][2] Accurate measurement of its biological activity is crucial for quality control, biosimilar development, and research. This document provides detailed protocols for two common cell-based assays to quantify the activity of this compound: an Insulin Receptor Phosphorylation Assay and a Glucose Uptake Assay.

Principle of the Assays

The primary mechanism of action for insulin and its analogs is the regulation of glucose metabolism.[3] This is initiated by the binding of insulin to the insulin receptor (IR), a receptor tyrosine kinase.[2][4] This binding triggers a conformational change, leading to autophosphorylation of the receptor on specific tyrosine residues, which in turn activates downstream signaling cascades.[5][6] Key downstream events include the phosphorylation of Insulin Receptor Substrate (IRS) proteins and the activation of the PI3K/Akt pathway, ultimately leading to the translocation of glucose transporters (e.g., GLUT4) to the cell surface and increased glucose uptake.[7][8][9]

The assays described here measure two key events in this pathway:

  • Insulin Receptor Phosphorylation Assay: This assay directly measures the activation of the insulin receptor by quantifying the level of tyrosine phosphorylation.

  • Glucose Uptake Assay: This assay measures a critical downstream biological response, the cellular uptake of glucose.

Insulin Signaling Pathway

The following diagram illustrates the initial steps of the insulin signaling pathway activated by this compound.

InsulinSignaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound IR Insulin Receptor (IR) This compound->IR Binding pIR Phosphorylated IR (pY) IR->pIR Autophosphorylation IRS IRS-1/2 pIR->IRS Recruitment pIRS Phosphorylated IRS IRS->pIRS Phosphorylation PI3K PI3K pIRS->PI3K Activation Akt Akt PI3K->Akt Activation pAkt Phosphorylated Akt (p-Akt) Akt->pAkt Phosphorylation GLUT4_vesicle GLUT4 Vesicles pAkt->GLUT4_vesicle Signal GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation Translocation to Membrane

Caption: this compound Signaling Pathway.

I. Insulin Receptor Phosphorylation Assay

This assay quantifies the potency of this compound by measuring its ability to induce the phosphorylation of the insulin receptor in a cell-based format. A common method is an in-cell Western assay or a similar immunoassay format.

Experimental Workflow

Workflow_Phospho A Seed CHO-K1-hIR cells in 96-well plate B Serum starve cells (e.g., 2-4 hours) A->B C Treat with serial dilutions of This compound and Reference Standard B->C D Incubate (e.g., 15 minutes) C->D E Fix and permeabilize cells D->E F Block non-specific binding E->F G Incubate with primary antibodies (anti-pIR and anti-total IR) F->G H Incubate with fluorescently labeled secondary antibodies G->H I Acquire signal on a fluorescent plate reader H->I J Normalize pIR signal to total IR signal and perform dose-response analysis I->J

Caption: Workflow for Insulin Receptor Phosphorylation Assay.

Detailed Protocol

Materials:

  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably overexpressing the human insulin receptor (hIR).[5][10][11]

  • This compound: Test sample and a qualified reference standard.

  • Culture Medium: F-12K Medium with 10% Fetal Bovine Serum (FBS).

  • Assay Plate: 96-well, clear-bottom, black-walled tissue culture plates.

  • Reagents:

    • Phosphate-Buffered Saline (PBS)

    • Bovine Serum Albumin (BSA)

    • Formaldehyde (for fixing)

    • Triton X-100 (for permeabilization)

    • Blocking buffer (e.g., Odyssey Blocking Buffer or 3% BSA in PBS)

    • Primary Antibodies:

      • Anti-phospho-Insulin Receptor β (pY1150/1151) antibody

      • Anti-total-Insulin Receptor β antibody

    • Secondary Antibodies:

      • Infrared dye-labeled secondary antibodies (e.g., IRDye 800CW and IRDye 680RD)

  • Instrumentation:

    • Cell culture incubator (37°C, 5% CO2)

    • Fluorescent plate reader or imaging system (e.g., LI-COR Odyssey)

Procedure:

  • Cell Seeding: Seed CHO-K1-hIR cells into a 96-well plate at a density of 30,000-50,000 cells/well. Incubate for 24-48 hours to allow for cell attachment and growth to a confluent monolayer.

  • Serum Starvation: Gently wash the cells with PBS. Add serum-free medium containing 0.1% BSA and incubate for 2-4 hours to reduce basal receptor phosphorylation.

  • Insulin Treatment: Prepare serial dilutions of this compound and the reference standard in serum-free medium. Remove the starvation medium and add the insulin dilutions to the respective wells. Include a "no insulin" control. Incubate for 15 minutes at 37°C.[12]

  • Fixation and Permeabilization:

    • Aspirate the insulin-containing medium.

    • Fix the cells by adding a 4% formaldehyde solution in PBS for 20 minutes at room temperature.

    • Wash the wells three times with PBS.

    • Permeabilize the cells by adding 0.1% Triton X-100 in PBS for 15 minutes.

    • Wash the wells three times with PBS.

  • Blocking: Add blocking buffer to each well and incubate for 1.5 hours at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the anti-phospho-IR and anti-total-IR primary antibodies in blocking buffer. Add the antibody cocktail to each well and incubate overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the wells four times with PBS containing 0.1% Tween-20.

    • Dilute the fluorescently labeled secondary antibodies in blocking buffer. Add the antibody solution to each well and incubate for 1 hour at room temperature, protected from light.

  • Signal Detection:

    • Wash the wells four times with PBS containing 0.1% Tween-20.

    • Remove the final wash and allow the plate to dry.

    • Scan the plate using a fluorescent plate reader or imager at the appropriate wavelengths for the chosen dyes (e.g., 700 nm and 800 nm channels).

  • Data Analysis:

    • Quantify the fluorescence intensity for both phosphorylated IR and total IR for each well.

    • Normalize the phospho-IR signal to the total IR signal.

    • Plot the normalized signal against the logarithm of the insulin concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the EC50 (half-maximal effective concentration) for both the test sample and the reference standard.

    • Calculate the relative potency of the this compound sample compared to the reference standard.

Data Presentation

ParameterThis compoundHuman Insulin (Reference)
EC50 (nM) 0.5 - 2.00.5 - 2.0
Maximal Response (% of Basal) 800 - 1200%800 - 1200%
Relative Potency 0.8 - 1.21.0 (by definition)

Note: The values presented are typical expected ranges and may vary depending on the specific cell line, reagents, and assay conditions.

II. Glucose Uptake Assay

This assay measures the biological activity of this compound by quantifying its ability to stimulate glucose uptake into cells, a key physiological response. The assay typically uses a labeled glucose analog, such as 2-deoxyglucose (2-DG).

Experimental Workflow

Workflow_GlucoseUptake A Seed and differentiate adipocytes (e.g., 3T3-L1) or myotubes B Serum starve cells (e.g., 2-4 hours) A->B C Treat with serial dilutions of This compound and Reference Standard B->C D Incubate (e.g., 30 minutes) C->D E Add labeled 2-Deoxyglucose (2-DG) (e.g., ³H-2DG or fluorescent 2-DG) D->E F Incubate for a short period (e.g., 5-10 minutes) E->F G Stop uptake with ice-cold stop solution/buffer F->G H Wash cells to remove extracellular 2-DG G->H I Lyse cells H->I J Measure intracellular labeled 2-DG (Scintillation counting or fluorescence) I->J K Normalize to protein content and perform dose-response analysis J->K

Caption: Workflow for Glucose Uptake Assay.

Detailed Protocol

Materials:

  • Cell Line: Differentiated 3T3-L1 adipocytes or human primary myotubes are commonly used as they are insulin-responsive for glucose uptake.[13][14][15]

  • This compound: Test sample and a qualified reference standard.

  • Culture & Differentiation Media: Appropriate media for the chosen cell line (e.g., DMEM with high glucose for 3T3-L1).

  • Assay Plate: 12-well or 24-well tissue culture plates.

  • Reagents:

    • Krebs-Ringer-HEPES (KRH) buffer

    • 2-Deoxy-D-[³H]glucose ([³H]2-DG) or a non-radioactive glucose analog from a commercial kit (e.g., Glucose Uptake-Glo™ Assay).[16]

    • Unlabeled 2-deoxy-D-glucose

    • Cell lysis buffer (e.g., 0.1% SDS or 50 mM NaOH)

    • Scintillation fluid

    • BCA Protein Assay Kit

  • Instrumentation:

    • Cell culture incubator

    • Liquid scintillation counter or appropriate plate reader for non-radioactive methods

    • Spectrophotometer for protein quantification

Procedure:

  • Cell Culture and Differentiation: Culture and differentiate the chosen cell line (e.g., 3T3-L1 adipocytes) in multi-well plates according to established protocols.

  • Serum Starvation: Wash the differentiated cells with PBS and then incubate in serum-free medium (e.g., DMEM with 0.2% BSA) for 2-4 hours.

  • Insulin Stimulation:

    • Replace the starvation medium with KRH buffer.

    • Add serial dilutions of this compound and the reference standard. Include a basal (no insulin) control and a non-specific uptake control (e.g., with cytochalasin B).

    • Incubate for 30 minutes at 37°C.[14]

  • Glucose Uptake:

    • Add [³H]2-DG (to a final concentration of ~0.5 µCi/mL) and unlabeled 2-DG (to a final concentration of ~50 µM) to each well.

    • Incubate for 5-10 minutes at 37°C. The timing here is critical and should be consistent.

  • Stopping the Reaction:

    • Stop the glucose uptake by rapidly aspirating the medium and washing the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding lysis buffer (e.g., 0.1% SDS) to each well and incubating for 30 minutes at room temperature with gentle agitation.

  • Quantification:

    • Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

    • Use another aliquot of the lysate to determine the total protein concentration using a BCA assay.

  • Data Analysis:

    • Normalize the counts per minute (CPM) to the protein concentration for each well.

    • Subtract the non-specific uptake from all values.

    • Plot the normalized glucose uptake against the logarithm of the insulin concentration.

    • Fit the data to a 4PL curve to determine the EC50.

    • Calculate the relative potency of the this compound sample.

Data Presentation

ParameterThis compoundHuman Insulin (Reference)
EC50 (nM) 1.0 - 5.01.0 - 5.0
Fold-Stimulation over Basal 5 - 15 fold5 - 15 fold
Relative Potency 0.8 - 1.21.0 (by definition)

Note: The values presented are typical expected ranges and may vary depending on the specific cell line, differentiation efficiency, and assay conditions. Studies have shown that insulin and glulisine are equipotent in stimulating glucose uptake.[13]

References

Dosing Considerations for Insulin Glulisine in Rodent Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Insulin glulisine, a rapid-acting insulin analog, in preclinical rodent studies. This document outlines key dosing considerations, detailed experimental protocols, and relevant physiological pathways to facilitate accurate and reproducible research in diabetes and metabolic disease models.

Introduction to this compound

This compound is a recombinant human insulin analog that differs from human insulin by the substitution of asparagine at position B3 with lysine, and lysine at position B29 with glutamic acid.[1] These modifications prevent the formation of hexamers, allowing for a more rapid onset of action and a shorter duration of effect compared to regular human insulin.[1][2] One unit of this compound is equipotent to one unit of regular human insulin in its glucose-lowering effects when administered intravenously.[3]

Pharmacokinetic and Pharmacodynamic Properties in Rodents

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound in the chosen rodent model is critical for appropriate study design. The following tables summarize available data for rats.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Subcutaneous Administration) [1]

ParameterValue
Absolute Bioavailability 105%
Time to Maximum Concentration (Tmax) 0.17 hours (10.2 minutes)
Elimination Half-life (T½) 0.35 hours (21 minutes)

In vivo, this compound has been shown to cause a slightly more pronounced hypoglycemic effect than human insulin in rats.[1]

Dosing Recommendations for Rodent Models

The appropriate dose of this compound will vary depending on the rodent species and strain, the specific experimental model (e.g., healthy, diabetic), and the intended physiological effect. The following recommendations are based on available literature for other insulin types in similar models and should be optimized for each specific study.

Table 2: Recommended Starting Doses for this compound in Rodent Studies

ExperimentRodent ModelRecommended Starting Dose (Subcutaneous)Notes
Insulin Tolerance Test (ITT) Mice0.5 - 1.0 U/kgDose may need to be adjusted based on the level of insulin sensitivity.[4]
Hyperinsulinemic-Euglycemic Clamp RatsPriming: 120 mU/kg/min for 2 min, then 60 mU/kg/min for 2 min. Continuous Infusion: 12 mU/kg/minThese are starting recommendations for a clamp procedure and should be optimized.[5]
Treatment of Hyperglycemia in Diabetic Models STZ-Induced Diabetic Rats/Mice0.1 - 1.2 U/kg dailyThe dose and frequency should be adjusted based on blood glucose levels and body weight changes.[6]
In Vivo Glucose Uptake Assay Mice0.5 - 1.0 U/kgThis dose is typically administered with a tracer like 2-deoxy-D-[3H]glucose.[7]

Note on Solution Preparation and Stability: this compound solutions for injection should be prepared under sterile conditions. For intravenous infusions, this compound is stable in 0.9% sodium chloride solution.[8] It is incompatible with 5% glucose solution or Ringer's solution.[8] When used in external infusion pumps, it should not be diluted or mixed with other insulins.[9] Studies on the stability of this compound in nanoparticle formulations for oral delivery have also been conducted, indicating that lyophilization can extend shelf-life.[10]

Experimental Protocols

Insulin Tolerance Test (ITT) in Mice

This protocol is adapted from standard ITT procedures and should be optimized for this compound.

Objective: To assess in vivo insulin sensitivity by measuring the rate of glucose clearance in response to an exogenous insulin challenge.

Materials:

  • This compound

  • Sterile 0.9% saline

  • Glucometer and test strips

  • Mice (e.g., C57BL/6)

  • Restraining device

  • Pipettes and sterile tips

  • Collection tubes for blood samples (if needed for further analysis)

Procedure:

  • Animal Preparation: Fast mice for 4-6 hours prior to the experiment. Ensure free access to water.

  • Baseline Glucose: At time 0, obtain a baseline blood glucose measurement from the tail vein.

  • Insulin Administration: Administer a calculated dose of this compound (starting at 0.75 U/kg) via intraperitoneal (IP) injection. The insulin solution should be prepared fresh by diluting in sterile saline.

  • Blood Glucose Monitoring: Measure blood glucose at 15, 30, 45, 60, 90, and 120 minutes post-injection.

  • Data Analysis: Plot blood glucose levels over time. The rate of glucose decline and the nadir are indicators of insulin sensitivity.

Experimental Workflow for Insulin Tolerance Test (ITT)

ITT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Prep Fast Mice (4-6h) Baseline Measure Baseline Blood Glucose (T=0) Animal_Prep->Baseline Insulin_Prep Prepare this compound Solution Injection Inject this compound (IP) Insulin_Prep->Injection Baseline->Injection Monitoring Monitor Blood Glucose (15, 30, 45, 60, 90, 120 min) Injection->Monitoring Plotting Plot Glucose vs. Time Monitoring->Plotting Analysis Analyze Glucose Clearance Rate Plotting->Analysis

Caption: Workflow for performing an Insulin Tolerance Test (ITT) in mice.

Hyperinsulinemic-Euglycemic Clamp in Rats

This is a complex procedure requiring surgical preparation and careful monitoring. The following is a general outline based on established protocols.

Objective: To quantify insulin sensitivity by measuring the amount of glucose required to maintain euglycemia under hyperinsulinemic conditions.

Materials:

  • This compound

  • 20% Dextrose solution

  • Sterile 0.9% saline

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for catheterization

  • Infusion pumps

  • Blood glucose analyzer

Procedure:

  • Surgical Preparation: Several days prior to the clamp, surgically implant catheters into the jugular vein (for infusions) and carotid artery (for blood sampling). Allow animals to recover fully.

  • Animal Preparation: Fast rats overnight.

  • Clamp Procedure:

    • Connect the infusion lines to the conscious, unrestrained rat.

    • Begin a primed-continuous infusion of this compound (see Table 2 for starting rates).

    • Monitor blood glucose every 5-10 minutes.

    • Begin a variable infusion of 20% dextrose to maintain blood glucose at a target euglycemic level (e.g., 100-120 mg/dL).

    • Adjust the glucose infusion rate (GIR) as needed based on blood glucose readings.

  • Data Analysis: The GIR during the last 30-60 minutes of the clamp, once a steady state is reached, is a measure of whole-body insulin sensitivity.

Logical Flow of a Hyperinsulinemic-Euglycemic Clamp

Euglycemic_Clamp Start Start Clamp Infuse_Insulin Infuse this compound (Constant Rate) Start->Infuse_Insulin Measure_Glucose Measure Blood Glucose Infuse_Insulin->Measure_Glucose Decision Is Blood Glucose at Target? Measure_Glucose->Decision Adjust_GIR Adjust Glucose Infusion Rate (GIR) Decision->Adjust_GIR No Steady_State Achieve Steady State Decision->Steady_State Yes Adjust_GIR->Measure_Glucose End End Clamp & Analyze Data Steady_State->End

Caption: Decision-making process in a hyperinsulinemic-euglycemic clamp.

Insulin Signaling Pathway

This compound, like endogenous insulin, exerts its effects by binding to the insulin receptor, a transmembrane tyrosine kinase. This initiates a cascade of intracellular signaling events.

Diagram of the Insulin Signaling Pathway

Insulin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor IRS IRS Proteins IR->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation AKT Akt/PKB PI3K->AKT Activation GSK3 GSK3 (inactive) AKT->GSK3 Inhibition GLUT4 GLUT4 Vesicle AKT->GLUT4 Translocation to Membrane Glycogen_Synthase Glycogen Synthase (active) GSK3->Glycogen_Synthase Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Insulin This compound Insulin->IR

Caption: Simplified overview of the insulin signaling cascade.

Conclusion

The rapid-acting nature of this compound makes it a valuable tool for studying glucose metabolism in rodent models. Careful consideration of the dose, administration route, and experimental model is essential for obtaining reliable and reproducible data. The protocols and information provided herein serve as a starting point for researchers to design and implement robust preclinical studies. It is strongly recommended to conduct pilot studies to determine the optimal dosing regimen for your specific experimental conditions.

References

Application Notes & Protocols: Enhancing Recombinant Protein Expression in CHO Cells with Insulin Glulisine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chinese Hamster Ovary (CHO) cells are the predominant mammalian host system for the production of recombinant therapeutic proteins due to their capacity for high-density growth and their ability to perform human-like post-translational modifications.[1][2][3] To maximize productivity and ensure process robustness, chemically defined media are often supplemented with growth factors that enhance cell proliferation, viability, and protein synthesis.

Insulin is one of the most common and critical supplements used in serum-free media formulations for CHO cells.[4][5] It plays a crucial role in regulating cell growth, glucose metabolism, and protein synthesis.[6][7] Insulin Glulisine is a rapid-acting recombinant human insulin analog. It differs from native human insulin by the substitution of asparagine at position B3 with lysine and lysine at position B29 with glutamic acid. These modifications prevent the formation of hexamers, leading to faster absorption and onset of action in clinical applications.[8]

While specific studies on the use of this compound in CHO cell culture are not widely published, its mechanism of action is analogous to that of recombinant human insulin. The data and protocols presented herein are based on studies using recombinant human insulin and provide a strong foundation for the application and optimization of this compound in CHO protein expression systems. It is anticipated that the rapid-acting nature of this compound may offer advantages in dynamic fed-batch culture systems, though empirical optimization is essential.

Mechanism of Action: The PI3K/Akt/mTOR Signaling Pathway

The primary activity of insulin and its analogs is mediated through the insulin receptor, which triggers a cascade of intracellular signaling events. The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of these processes.[9]

  • Receptor Binding: this compound binds to the insulin receptor (IR) on the CHO cell surface.

  • PI3K Activation: This binding leads to the autophosphorylation of the receptor and the recruitment of Insulin Receptor Substrate (IRS) proteins. Activated IRS proteins then recruit and activate PI3K.

  • Akt Activation: PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for the protein kinase Akt, leading to its activation.

  • mTORC1 Activation: Activated Akt stimulates the mammalian target of rapamycin complex 1 (mTORC1), a master regulator of protein synthesis.[1][9]

  • Stimulation of Protein Synthesis: mTORC1 promotes protein synthesis through two main downstream branches:

    • Phosphorylation of S6 Kinase (S6K): This leads to the phosphorylation of the ribosomal protein S6 (RPS6) and other components of the translational machinery, enhancing translation initiation and elongation.[9][10]

    • Phosphorylation of 4E-Binding Protein 1 (4E-BP1): This causes 4E-BP1 to release the eukaryotic initiation factor 4E (eIF4E), allowing it to participate in the formation of the translation initiation complex.[9][10]

This signaling cascade collectively results in increased cell growth, proliferation, survival (by inhibiting apoptosis), and enhanced synthesis of the recombinant protein of interest.[1][6][11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor IRS IRS Activation IR->IRS Insulin This compound Insulin->IR Binds PI3K PI3K Activation IRS->PI3K PIP3 PIP2 → PIP3 PI3K->PIP3 Akt Akt Activation PIP3->Akt mTORC1 mTORC1 Activation Akt->mTORC1 Survival ↑ Cell Survival (Anti-Apoptosis) Akt->Survival S6K S6K Phosphorylation mTORC1->S6K EBP1 4E-BP1 Phosphorylation (Inhibition) mTORC1->EBP1 Growth ↑ Cell Growth & Proliferation mTORC1->Growth Translation ↑ Protein Translation (Ribosome Biogenesis) S6K->Translation eIF4E eIF4E Release EBP1->eIF4E Inhibits when active eIF4E->Translation

Caption: this compound signaling via the PI3K/Akt/mTOR pathway.

Data Presentation: Effects of Recombinant Insulin on CHO-K1 Cells

The following tables summarize quantitative data from fed-batch culture experiments using recombinant human insulin in a CHO-K1 cell line expressing an IgG antibody. This data serves as an excellent starting point for designing optimization studies for this compound.

Table 1: Effect of Recombinant Insulin Supplementation in Basal Medium

Concentration (mg/L)Effect on Max Cell Density (vs. Control)Effect on IgG Production (vs. Control)
2▲ 1.2-fold increase[3] / 17% increase[2][4]▲ 1.5-fold increase[3] / 51% increase[2][4]
5No significant effectNoticeable increase
10No significant effectNo increase compared to control
Data from fed-batch culture where insulin was added to the basal medium at the start of the culture.[2][3]

Table 2: Effect of Recombinant Insulin Supplementation in Feeding Medium

Concentration (mg/L)Effect on Max Cell Density (vs. Control)Effect on IgG Production (vs. Control)
8No discernible effect▲ 1.5-fold increase[3] / 49% increase[2]
20No discernible effectIncreased production
40No discernible effectIncreased production
Data from fed-batch culture where insulin was added as part of a feeding solution every 48 hours from day 3 onwards.[2][3]

Key Takeaway: Low concentrations of recombinant insulin (e.g., 2 mg/L in basal media or 8 mg/L in feed media) can significantly enhance protein productivity, with or without a corresponding increase in cell proliferation.[3] Optimization is crucial, as higher concentrations may not yield further benefits.[3]

Experimental Protocols

These protocols provide a framework for the preparation and application of this compound in CHO cell culture. Note: All procedures must be carried out using sterile techniques in an aseptic environment (e.g., a biosafety cabinet).

Protocol 1: Preparation of this compound Stock Solution (1 g/L)

Objective: To prepare a sterile, concentrated stock solution of this compound for addition to cell culture media.

Materials:

  • This compound powder

  • Sterile, cell culture grade acidic water (e.g., 0.01 N HCl) or sterile PBS

  • Sterile 15 mL or 50 mL conical tubes

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Sterile, cryo-safe microcentrifuge tubes for aliquoting

Procedure:

  • Calculate the required mass of this compound powder to make a 1 g/L (1 mg/mL) stock solution.

  • In a sterile conical tube, add the desired volume of sterile acidic water or PBS.

  • Carefully add the pre-weighed this compound powder to the solvent.

  • Gently swirl the tube to dissolve the powder. Avoid vigorous vortexing to prevent protein denaturation. If needed, gently pipette up and down.

  • Once fully dissolved, draw the solution into a sterile syringe.

  • Attach the sterile 0.22 µm syringe filter to the syringe.

  • Filter-sterilize the stock solution into a new sterile conical tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[6]

  • Label aliquots clearly with the name, concentration, and date of preparation.

  • Store aliquots at -20°C for long-term use.

Protocol 2: Optimization of this compound in Basal Medium

Objective: To determine the optimal concentration of this compound when added to the basal medium at the beginning of a batch or fed-batch culture.

Procedure:

  • Thaw an aliquot of the 1 g/L this compound stock solution at room temperature.

  • Prepare your CHO basal medium.

  • Set up a series of shake flasks or small-scale bioreactors for your experiment. A recommended concentration range to test, based on recombinant insulin data, is 0, 1, 2, 5, and 10 mg/L.

  • For each concentration, calculate the volume of stock solution needed. For example, to make 100 mL of medium with 2 mg/L insulin:

    • Volume = (Desired Concentration x Final Volume) / Stock Concentration

    • Volume = (2 mg/L x 0.1 L) / 1000 mg/L = 0.0002 L = 0.2 mL

  • Add the calculated volume of this compound stock to the corresponding volume of basal medium. For the control flask (0 mg/L), add an equivalent volume of the solvent (e.g., sterile acidic water) used to make the stock solution.

  • Inoculate the prepared media with CHO cells at your standard seeding density.

  • Culture the cells under standard conditions (e.g., 37°C, 5% CO₂, shaking).

  • Monitor the cultures daily for viable cell density (VCD) and viability.

  • Collect samples at regular intervals (e.g., every 2 days) to measure the titer of your recombinant protein.

  • Plot VCD and protein titer against time for each concentration to identify the optimal dose that maximizes protein production.

Protocol 3: Optimization of this compound in a Fed-Batch Feeding Strategy

Objective: To determine the optimal concentration of this compound when included in a concentrated feed solution for a fed-batch process.

Procedure:

  • Initiate your CHO cell cultures in shake flasks or bioreactors using your standard basal medium (which may or may not contain a basal level of insulin, as determined by prior experiments).

  • Prepare your concentrated nutrient feed solution.

  • Create several versions of the feed solution, each with a different concentration of this compound. Based on existing data, a good starting range to test would result in final culture concentrations of 0, 4, 8, and 20 mg/L over the course of the feed.

  • Begin your standard feeding strategy at the appropriate time (e.g., on day 3).[3] Add the designated feed solution to each respective culture.

  • Continue the fed-batch process, monitoring VCD, viability, and key nutrients (like glucose and glutamine) daily.

  • Collect samples for protein titer analysis throughout the production phase.

  • At the end of the culture, compare the final protein titers across the different feeding strategies to determine the optimal this compound concentration for your fed-batch process.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for evaluating and implementing this compound in a CHO cell culture process.

G cluster_exp Optimization Experiments start Start: CHO Cell Line Producing Protein of Interest prep Prepare Sterile 1 g/L This compound Stock start->prep basal_opt Protocol 2: Basal Medium Optimization (e.g., 0-10 mg/L) prep->basal_opt feed_opt Protocol 3: Fed-Batch Feed Optimization (e.g., 0-20 mg/L) prep->feed_opt analyze Analyze Data: - Viable Cell Density - Viability - Protein Titer basal_opt->analyze feed_opt->analyze decision Determine Optimal Concentration & Strategy analyze->decision scaleup Implement Optimized Protocol in Scale-Up Production (e.g., Bioreactors) decision->scaleup end End: Enhanced & Optimized Production Process scaleup->end

Caption: Workflow for this compound process optimization.

Conclusion and Recommendations

This compound, through its activation of the PI3K/Akt/mTOR pathway, is a potent supplement for enhancing recombinant protein production in CHO cells. While direct data for this specific analog is pending, studies on recombinant human insulin demonstrate that supplementation can lead to significant improvements in protein titer, often by up to 1.5-fold.[3]

The key to successfully implementing this compound is empirical optimization. The provided protocols for testing concentrations in both basal and feed media offer a robust starting point. It is critical for researchers to perform these optimization studies for their specific CHO cell line and process, as the optimal concentration is highly dependent on the cell clone, media formulation, and culture strategy. By systematically evaluating its impact, this compound can be a valuable tool to increase the efficiency and output of therapeutic protein manufacturing.

References

High-Performance Liquid Chromatography Methods for the Analysis of Insulin Glulisine: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of Insulin Glulisine using High-Performance Liquid Chromatography (HPLC). The methods described herein are essential for the quality control, stability testing, and characterization of this compound in bulk drug substance and finished pharmaceutical products. The protocols cover three key analytical techniques: Reversed-Phase HPLC (RP-HPLC) for assay and purity determination, Size-Exclusion Chromatography (SEC-HPLC) for the analysis of aggregates and high molecular weight proteins, and Ion-Exchange Chromatography (IEX-HPLC) for the assessment of charge variants.

Reversed-Phase HPLC (RP-HPLC) for Assay and Related Substances of this compound

Application Note:

Reversed-phase HPLC is a powerful technique for the quantitative determination of this compound and for the separation and quantification of process-related impurities and degradation products. This method separates molecules based on their hydrophobicity. The protocols provided are based on established methods for insulin analogs and are suitable for routine quality control and stability studies.[1][2][3][4][5][6][7][8]

Experimental Protocol:

a. Sample Preparation:

  • Standard Solution: Accurately weigh a suitable amount of this compound Reference Standard and dissolve in 0.01 M Hydrochloric Acid to obtain a final concentration of approximately 100 µg/mL.[2][9]

  • Sample Solution: Dilute the this compound formulation with 0.01 M Hydrochloric Acid to achieve a theoretical concentration of 100 µg/mL of this compound.

  • Resolution Solution: Prepare a solution containing this compound and known impurities or degradation products to verify the separation capability of the method.

b. Chromatographic Conditions:

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1 M Sodium Sulfate, pH 2.3
Mobile Phase B Acetonitrile
Gradient 20-45% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection UV at 214 nm[2][3][6][9]
Injection Volume 20 µL

c. Data Analysis:

  • Assay: Calculate the potency of this compound in the sample by comparing the peak area of the main peak with that of the standard solution.

  • Related Substances: Identify and quantify impurities by their relative retention times and peak areas relative to the main peak.

Quantitative Data Summary (Representative Values):

ParameterResult
Linearity (Range) 10 - 150 µg/mL[4][6]
Correlation Coefficient (r²) > 0.999[2]
Accuracy (% Recovery) 98.0 - 102.0%[2][7]
Precision (% RSD) < 2.0%[2][4]
Limit of Detection (LOD) ~0.2 µg/mL[6]
Limit of Quantification (LOQ) ~0.6 µg/mL[6][7]

Experimental Workflow for RP-HPLC Analysis:

RP_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh this compound RS Dissolve_Standard Dissolve in 0.01M HCl Standard->Dissolve_Standard Inject Inject into HPLC System Dissolve_Standard->Inject Dilute_Sample Dilute Formulation in 0.01M HCl Dilute_Sample->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 214 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate_Assay Calculate Assay vs. Standard Integrate->Calculate_Assay Calculate_Impurities Quantify Related Substances Integrate->Calculate_Impurities

Caption: Workflow for this compound analysis by RP-HPLC.

Size-Exclusion Chromatography (SEC-HPLC) for Aggregates and High Molecular Weight Proteins (HMWPs)

Application Note:

SEC-HPLC is the primary method for the detection and quantification of soluble aggregates and high molecular weight protein impurities in this compound preparations.[10][11] The formation of aggregates is a critical quality attribute as it can impact the product's efficacy and immunogenicity. This method separates molecules based on their hydrodynamic size in solution.

Experimental Protocol:

a. Sample Preparation:

  • Standard/Sample Solution: Dilute the this compound sample or reference standard with the mobile phase to a concentration of approximately 1 mg/mL.

  • System Suitability Solution: A solution containing a known amount of monomer and aggregated forms of insulin is used to verify the column's resolution.

b. Chromatographic Conditions:

ParameterRecommended Conditions
Column SEC, 300 Å pore size, 7.8 x 300 mm
Mobile Phase 100 mM Sodium Phosphate, 100 mM Sodium Chloride, pH 7.0[11]
Flow Rate 0.5 mL/min[10]
Column Temperature Ambient
Detection UV at 276 nm or 280 nm[11]
Injection Volume 100 µL

c. Data Analysis:

  • Quantify the percentage of high molecular weight proteins by integrating the peak areas of the aggregate peaks and expressing them as a percentage of the total peak area.

Quantitative Data Summary (Representative Values):

ParameterSpecification
HMWP (%) Typically ≤ 1.0%
Resolution (monomer/dimer) ≥ 2.0

Experimental Workflow for SEC-HPLC Analysis:

SEC_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Dilute Dilute Sample with Mobile Phase Inject Inject onto SEC Column Dilute->Inject Separate Size-Based Separation Inject->Separate Detect UV Detection at 276 nm Separate->Detect Integrate Integrate Monomer & Aggregate Peaks Detect->Integrate Calculate Calculate % HMWP Integrate->Calculate

Caption: Workflow for this compound aggregate analysis by SEC-HPLC.

Ion-Exchange Chromatography (IEX-HPLC) for Charge Variant Analysis

Application Note:

IEX-HPLC is employed to separate and quantify charge variants of this compound. Charge heterogeneity can arise from modifications such as deamidation, which can impact the stability and biological activity of the protein. This method separates molecules based on differences in their net surface charge.

Experimental Protocol:

a. Sample Preparation:

  • Standard/Sample Solution: Dilute the this compound sample or reference standard with Mobile Phase A to a concentration of approximately 1 mg/mL.

b. Chromatographic Conditions:

ParameterRecommended Conditions
Column Weak Cation Exchange (WCX), 4.6 x 250 mm
Mobile Phase A 20 mM MES, pH 6.0
Mobile Phase B 20 mM MES, 1 M NaCl, pH 6.0
Gradient 0-25% B over 40 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 214 nm or 280 nm
Injection Volume 50 µL

c. Data Analysis:

  • Identify and quantify the acidic and basic variants by their retention times relative to the main peak. Express the amount of each variant as a percentage of the total peak area.

Relationship of HPLC Methods for Comprehensive Analysis:

HPLC_Analysis_Relationship Insulin_Glulisine This compound Product RP_HPLC RP-HPLC Insulin_Glulisine->RP_HPLC SEC_HPLC SEC-HPLC Insulin_Glulisine->SEC_HPLC IEX_HPLC IEX-HPLC Insulin_Glulisine->IEX_HPLC Assay Assay/Potency RP_HPLC->Assay Impurities Purity/Related Substances RP_HPLC->Impurities Aggregates Aggregates/HMWP SEC_HPLC->Aggregates Charge_Variants Charge Variants IEX_HPLC->Charge_Variants

Caption: Interrelation of HPLC methods for this compound characterization.

References

Troubleshooting & Optimization

Technical Support Center: Insulin Glulisine Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent and address the aggregation of Insulin glulisine in solution during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from human insulin?

A1: this compound is a rapid-acting recombinant human insulin analog.[1][2] It differs from human insulin by two amino acid substitutions on the B-chain: asparagine at position B3 is replaced by lysine, and lysine at position B29 is replaced by glutamic acid.[2][3][4] These changes reduce its tendency to form hexamers, which are stable but inactive aggregates, allowing for a faster onset of action.[1][4]

Q2: What are the primary causes of this compound aggregation in a laboratory setting?

A2: this compound aggregation is a complex process influenced by several factors. Key causes include:

  • Exposure to Hydrophobic Surfaces: Aggregation can be initiated at air-water or vial-water interfaces.[5][6][7]

  • Mechanical Stress: Agitation, shaking, or pumping can introduce shear stress and increase exposure to hydrophobic interfaces, promoting protein unfolding and aggregation.[3][8][9]

  • Temperature Fluctuations: Elevated temperatures can accelerate aggregation by increasing molecular motion and inducing conformational changes.[3][8][9]

  • pH Deviations: this compound is formulated at a specific pH for maximum solubility and stability. Deviations from this optimal pH can lead to aggregation.[8][9]

  • Presence of Nucleation Seeds: Pre-existing aggregates or "seeds" can act as templates, accelerating the formation of larger aggregates.

Q3: How does the formulation of commercial this compound (Apidra®) help prevent aggregation?

A3: The commercial formulation of this compound (Apidra®) is zinc-free and contains specific excipients to enhance stability.[1][5] Polysorbate 20, a nonionic surfactant, is included to prevent aggregation at interfaces.[1][5][10] The formulation also includes metacresol as an antimicrobial preservative and trometamol as a buffering agent to maintain the optimal pH.[1]

Q4: What is the general pathway for insulin aggregation?

A4: Insulin aggregation typically follows a nucleation-dependent pathway. In solution, insulin exists in an equilibrium of monomers, dimers, and hexamers.[10] The process begins with the dissociation of stable hexamers (if present) into dimers and monomers.[9] These monomers can then undergo conformational changes, exposing hydrophobic regions that lead to the formation of small, soluble oligomers or nuclei. These nuclei then serve as templates for the rapid addition of more monomers, leading to the growth of large, insoluble amyloid-like fibrils.[9]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue 1: Visible precipitates or cloudiness appear in my this compound solution after a short period.

Possible Cause Troubleshooting Step
Mechanical Agitation Avoid vigorous vortexing or shaking. Mix solutions gently by inversion or slow pipetting. If using a pump, minimize shear stress.[8][9]
Incorrect pH Verify the pH of your buffer or solution. This compound's solubility is pH-dependent.[8][9] Its isoelectric point is around 5.1.[4]
Temperature Stress Do not expose the solution to high temperatures. Store stock solutions as recommended and allow them to equilibrate to the experimental temperature gently.[3][8][9]
Contamination Ensure all labware is scrupulously clean. Particulates can act as nucleation sites for aggregation.

Issue 2: My experimental results are inconsistent, suggesting a loss of active this compound.

Possible Cause Troubleshooting Step
Formation of Soluble Aggregates Soluble, non-native aggregates may not be visible but can reduce the concentration of active, monomeric insulin. These high molecular weight proteins are less biologically potent.[10]
Adsorption to Surfaces Insulin can adsorb to the surfaces of vials and labware, especially hydrophobic plastics. Consider using low-protein-binding tubes.
Freeze-Thaw Cycles Repeated freezing and thawing can induce aggregation. Aliquot stock solutions into single-use volumes to minimize this stress.

Issue 3: I am observing rapid signal changes in my biophysical assays (e.g., Thioflavin T) indicating fast aggregation.

Possible Cause Troubleshooting Step
Absence of Stabilizing Excipients If you are working with a pure this compound peptide not in its commercial formulation, it will be much more prone to aggregation. Consider adding a nonionic surfactant like Polysorbate 20 (e.g., at 0.01-0.02%) to your buffer to stabilize the protein.[5][10]
High Concentration Higher protein concentrations can increase the rate of aggregation.[8] If your experiment allows, try working at a lower concentration.
Ionic Strength of Buffer The ionic strength of the solution can impact aggregation kinetics. Sodium chloride is often used to enhance fibril formation in research settings.[11] Ensure your buffer composition is consistent and appropriate.

Data on Factors Influencing Insulin Aggregation

The following table summarizes key factors that influence the stability of insulin solutions. While specific quantitative data for this compound is proprietary, these general principles are applicable.

FactorConditionEffect on AggregationReference
pH Acidic (e.g., pH < 4)Generally increases solubility for some insulins, but can promote aggregation if near the isoelectric point.[3][8]
Neutral (Physiological pH)For many insulins, solubility decreases, leading to precipitation and aggregation. Glulisine is designed for better solubility at this pH.[4][9][12]
Temperature Elevated (e.g., > 37°C)Accelerates aggregation kinetics.[3][8][9]
Ionic Strength High Salt ConcentrationCan enhance the rate of fibril formation.[11]
Excipients ZincStabilizes insulin hexamers, reducing the pool of aggregation-prone monomers. (Note: Glulisine is zinc-free).[8][13][14]
Phenolic Compounds (m-cresol)Stabilize the hexameric state and act as preservatives.[8][14]
Surfactants (Polysorbate 20)Displace insulin from hydrophobic interfaces, preventing surface-induced aggregation.[5][10]

Visualizing Workflows and Pathways

AggregationPathway cluster_solution In Solution cluster_aggregation Aggregation Pathway cluster_stress Stress Factors Monomer Monomer (Active) Dimer Dimer Monomer->Dimer Self-Association Unfolded Partially Unfolded Monomer Monomer->Unfolded Conformational Change Nucleus Nucleus (Oligomer) Unfolded->Nucleus Nucleation (Rate-Limiting) Fibril Insoluble Fibril (Aggregate) Unfolded->Fibril Monomer Addition Nucleus->Fibril Elongation Temp Temperature Temp->Unfolded pH_Shift pH Shift pH_Shift->Unfolded Agitation Agitation Agitation->Unfolded

Caption: The aggregation pathway of this compound.

TroubleshootingWorkflow Start Aggregation Observed (Precipitate, Cloudiness, Inconsistent Data) CheckHandling Review Handling Protocol: - Gentle mixing? - Low-binding tubes? - Minimized agitation? Start->CheckHandling CheckSolution Verify Solution Properties: - Correct pH? - Correct temperature? - Buffer composition correct? CheckHandling->CheckSolution No ModifyHandling Action: Modify Handling - Use gentle inversion - Aliquot stocks - Use low-protein-binding ware CheckHandling->ModifyHandling Yes CheckFormulation Is solution stabilized? (e.g., contains Polysorbate 20) CheckSolution->CheckFormulation No ModifySolution Action: Prepare Fresh Solution - Use freshly prepared buffer - Calibrate pH meter - Control temperature CheckSolution->ModifySolution Yes AddStabilizer Action: Add Stabilizer - Introduce Polysorbate 20 (e.g., 0.01%) to buffer CheckFormulation->AddStabilizer Yes Resolved Issue Resolved CheckFormulation->Resolved No ModifyHandling->Resolved ModifySolution->Resolved AddStabilizer->Resolved

Caption: A troubleshooting workflow for diagnosing aggregation issues.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol is designed to minimize aggregation during the initial preparation of a non-formulated this compound solution.

  • Reagents and Materials:

    • Lyophilized this compound peptide

    • High-purity water (WFI or equivalent)

    • 10 mM HCl

    • Low-protein-binding microcentrifuge tubes

    • Calibrated pH meter

  • Procedure:

    • Calculate the required volume of 10 mM HCl to reconstitute the lyophilized peptide to a desired stock concentration (e.g., 1-5 mg/mL). Using a dilute acidic solution aids in initial solubilization.

    • Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.

    • Add the calculated volume of 10 mM HCl to the vial.

    • Mix by gentle swirling or by slowly pipetting up and down. Do not vortex.

    • Once fully dissolved, perform a buffer exchange into the desired experimental buffer using a desalting column or dialysis, pre-equilibrated with the target buffer.

    • The final experimental buffer should ideally contain a stabilizing agent, such as 0.01% (w/v) Polysorbate 20, to prevent aggregation during storage and experiments.

    • Measure the final protein concentration using UV-Vis spectroscopy (A280).

    • Filter the final solution through a 0.22 µm syringe filter into a sterile, low-protein-binding storage tube.

    • Aliquot into single-use volumes and store at -20°C or as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.

Protocol 2: Monitoring Aggregation with Thioflavin T (ThT) Fluorescence Assay

This protocol provides a method to monitor the formation of amyloid-like fibrils in real-time.

  • Reagents and Materials:

    • This compound experimental solution

    • Thioflavin T (ThT) stock solution (e.g., 2.5 mM in water, stored in the dark)

    • Experimental buffer (e.g., phosphate-buffered saline, pH 7.4)

    • 96-well black, clear-bottom microplate

    • Plate-reading fluorometer with temperature control

  • Procedure:

    • Prepare the reaction mixture in each well of the 96-well plate. For a final volume of 200 µL:

      • 180 µL of this compound at the desired final concentration (e.g., 0.1-0.5 mg/mL) in the experimental buffer.

      • 20 µL of a diluted ThT working solution to achieve a final concentration of 10-20 µM.

    • Include appropriate controls:

      • Buffer + ThT only (blank).

      • A known aggregating protein as a positive control, if available.

    • Seal the plate with a clear sealing film to prevent evaporation.

    • Place the plate in the fluorometer, pre-set to the desired temperature (e.g., 37°C).

    • Set the instrument to take fluorescence readings at regular intervals (e.g., every 5-15 minutes) over the course of the experiment (several hours to days).

      • Excitation wavelength: ~440 nm

      • Emission wavelength: ~485 nm

    • If desired, incorporate intermittent shaking (e.g., 10 seconds of shaking before each read) to accelerate aggregation.

    • Plot the fluorescence intensity against time. A sigmoidal curve with a lag phase, a rapid growth phase, and a plateau phase is characteristic of amyloid fibril formation.[15]

ThT_Workflow Prep 1. Prepare Reagents - this compound Solution - ThT Working Solution - Buffer Mix 2. Mix in 96-Well Plate - Insulin + ThT + Buffer - Include Controls (Blank) Prep->Mix Seal 3. Seal Plate Mix->Seal Incubate 4. Incubate in Fluorometer - Set Temperature (e.g., 37°C) - Set Shaking (Optional) Seal->Incubate Measure 5. Measure Fluorescence - Ex: 440nm, Em: 485nm - Read at regular intervals Incubate->Measure Analyze 6. Analyze Data - Plot Fluorescence vs. Time - Identify Lag, Growth, Plateau Phases Measure->Analyze

Caption: An experimental workflow for the Thioflavin T (ThT) assay.

References

Insulin Glulisine Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of insulin glulisine in physiological buffers. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its structure affect its stability?

This compound is a rapid-acting recombinant human insulin analog. Its structure differs from human insulin by the substitution of asparagine at position B3 with lysine, and lysine at position B29 with glutamic acid.[1] These modifications reduce the tendency for self-association into hexamers, which are stable but inactive forms of insulin.[1] This leads to a faster onset of action. Furthermore, the amino acid changes lower the isoelectric point of this compound to 5.1, enhancing its solubility at physiological pH.[1] Unlike other rapid-acting insulins, its formulation does not contain zinc, which is typically used to promote hexamer formation for stability.[1] Instead, it is formulated with polysorbate 20 as a stabilizer and trometamol (Tris) as a buffer.[1]

Q2: What are the typical storage conditions for this compound, and what happens when it's exposed to different temperatures?

Commercial this compound preparations are recommended for storage in a refrigerator at 2°C to 8°C. Once in use, they can typically be kept at room temperature (up to 25°C or 30°C) for about four weeks.[2] Exposure to higher temperatures can accelerate degradation. For instance, in a nanoparticle formulation, this compound showed over 80% recovery after 90 days at 4°C, but this dropped to 95% recovery after only 30 days at ambient temperature.[3] In a study simulating use in insulin pumps at 37°C, this compound was found to be more prone to forming high-molecular-weight proteins (HMWP) and insoluble fibrils compared to insulin aspart over a 10-day period.[4]

Q3: How does this compound behave in common physiological buffers like Phosphate-Buffered Saline (PBS) and Tris-HCl?

While specific quantitative stability data for this compound in simple physiological buffers is not extensively published in the public domain, some general principles can be applied. This compound is formulated with trometamol (Tris) buffer, suggesting good compatibility.[1] In general, the stability of insulins in solution is influenced by pH, ionic strength, and the presence of excipients. At physiological pH (around 7.4), insulins can be prone to aggregation. The presence of polysorbate 20 in the this compound formulation helps to prevent the formation of irreversible aggregates (fibrils).[5] When conducting experiments in buffers like PBS, it is crucial to monitor for signs of aggregation or precipitation, especially under stress conditions like elevated temperature or agitation.

Troubleshooting Guides

Guide 1: Unexpected Aggregation or Precipitation in Solution
Symptom Potential Cause Troubleshooting Step
Visible particulates or cloudiness in the this compound solution.Buffer incompatibility: The pH or ionic strength of the experimental buffer may be promoting aggregation.- Verify the pH of your buffer. This compound has a lower isoelectric point (5.1), but significant deviations from physiological pH can still impact solubility.[1]- Consider adjusting the ionic strength of the buffer.- If possible, perform a buffer exchange into a buffer known to be compatible, such as a Tris-based buffer similar to its formulation.
Temperature stress: Prolonged exposure to elevated temperatures can induce aggregation.- Ensure samples are maintained at the intended temperature and minimize temperature fluctuations.- For long-term studies at elevated temperatures, consider including stabilizing excipients like polysorbate 20 if not already present.
Mechanical stress: Agitation from stirring or shaking can lead to the formation of aggregates at air-liquid interfaces.- Minimize vigorous agitation.- If agitation is necessary, use a gentle method and consider filling vials to reduce headspace.- The presence of a surfactant like polysorbate 20 is crucial to mitigate this.[1]
Interaction with container surfaces: Insulin can adsorb to certain surfaces, which can be a nucleation point for aggregation.- Use low-protein-binding tubes and containers.- Pre-treating surfaces with a blocking agent or the experimental buffer may help.
Guide 2: Issues with Chromatographic Analysis (RP-HPLC and SEC)
Symptom Potential Cause Troubleshooting Step
RP-HPLC: Poor peak shape (tailing, fronting, or splitting).Inappropriate mobile phase: The pH or organic modifier concentration may not be optimal for this compound.- Adjust the pH of the aqueous component of the mobile phase. A pH around 3 is often used for insulin analysis.- Optimize the gradient of the organic solvent (e.g., acetonitrile).- Ensure all mobile phase components are fully dissolved and the mobile phase is degassed.
Column degradation: The stationary phase may be degrading or becoming contaminated.- Flush the column with a strong solvent.- If the problem persists, consider using a new column.
RP-HPLC: Appearance of unexpected peaks.Degradation products: this compound may be degrading into various products (e.g., deamidated forms, HMWP).- Compare chromatograms to a reference standard stored under optimal conditions.- Use a high-resolution mass spectrometer coupled to the HPLC to identify the masses of the unknown peaks. HMWPs are often covalent dimers.[6][7]
SEC: Drifting retention times or loss of resolution.Column fouling: Proteins or excipients may be adsorbing to the column matrix.- Although this compound is not formulated with zinc, other insulin formulations containing zinc have been shown to cause column degradation. If other insulins are run on the same system, this could be a factor. Including a chelating agent like EDTA in the mobile phase can help.[8]- Regularly clean the column according to the manufacturer's instructions.
Secondary interactions: The analyte may be interacting with the stationary phase.- Adjust the ionic strength of the mobile phase to minimize non-specific interactions.

Data Presentation

Table 1: Stability of this compound in a Nanoparticle Formulation at Different Temperatures

Storage TemperatureDurationInsulin Recovery (%)Reference
4°C90 days>80%[3]
Ambient Temperature30 days95%[3]

Note: This data is for a specific nanoparticle formulation and may not be directly representative of the stability of this compound in a simple physiological buffer. However, it provides an indication of its temperature sensitivity.

Table 2: Comparative Stability of this compound and Insulin Aspart in Insulin Pumps at 37°C

Insulin AnalogObservation at Day 10Reference
This compoundDouble the amount of high-molecular-weight proteins compared to insulin aspart. More prone to form insoluble fibrils.[4]
Insulin AspartHigher physical stability against fibrillation.[4]

Experimental Protocols

Protocol 1: Assessment of this compound Stability by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To quantify the amount of intact this compound and detect the formation of degradation products over time.

Materials:

  • This compound solution

  • Physiological buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • RP-HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Temperature-controlled incubator/water bath

  • Low-protein-binding microcentrifuge tubes

Methodology:

  • Sample Preparation: Dilute this compound to a final concentration of 1 mg/mL in the physiological buffer of choice in low-protein-binding tubes. Prepare multiple aliquots for each time point and condition to be tested.

  • Incubation: Place the samples in a temperature-controlled environment (e.g., 4°C, 25°C, and 37°C).

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter), remove an aliquot from each condition.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 70% A, 30% B).

    • Inject a fixed volume (e.g., 20 µL) of the sample.

    • Run a linear gradient to elute the proteins (e.g., 30% to 60% B over 30 minutes).

    • Monitor the absorbance at 214 nm or 280 nm.

    • The flow rate is typically set to 1.0 mL/min.

  • Data Analysis:

    • Identify the peak corresponding to intact this compound based on the retention time of a reference standard at time 0.

    • Quantify the peak area of the intact this compound at each time point.

    • Calculate the percentage of remaining intact this compound relative to the initial time point.

    • Monitor the appearance and growth of new peaks, which may correspond to degradation products.

Protocol 2: Analysis of High-Molecular-Weight Protein (HMWP) Formation by Size-Exclusion Chromatography (SEC)

Objective: To detect and quantify the formation of soluble aggregates (dimers, oligomers) of this compound.

Materials:

  • This compound samples from the stability study (Protocol 1)

  • SEC-HPLC system with UV detector

  • SEC column suitable for the molecular weight range of insulin and its aggregates (e.g., 5-100 kDa)

  • Mobile Phase: A physiological buffer such as 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.0. The mobile phase should be filtered and degassed.

  • Molecular weight standards for column calibration.

Methodology:

  • System and Column Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Calibration (Optional but Recommended): Inject a mixture of molecular weight standards to calibrate the column and determine the elution volumes for different sized proteins.

  • Sample Analysis:

    • Inject a fixed volume of the this compound sample from each time point and condition.

    • Run the analysis in isocratic mode with the SEC mobile phase.

    • Monitor the absorbance at 214 nm or 280 nm.

  • Data Analysis:

    • Identify the peak corresponding to monomeric/dimeric this compound.

    • Identify peaks eluting earlier than the main peak, which correspond to HMWPs.

    • Calculate the percentage of HMWP by dividing the area of the HMWP peaks by the total area of all insulin-related peaks.

Visualizations

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound IR Insulin Receptor (IR) (α and β subunits) This compound->IR Binding IRS Insulin Receptor Substrate (IRS) IR->IRS Autophosphorylation & Phosphorylation of IRS PI3K PI3-Kinase IRS->PI3K Activation MAPK_pathway MAPK Pathway (Mitogenic Effects) IRS->MAPK_pathway Activation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt (PKB) PIP3->Akt Activation GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Translocation to Membrane Metabolic_Effects Metabolic Effects - Glucose Uptake - Glycogen Synthesis - Protein Synthesis - Inhibition of Gluconeogenesis GLUT4_vesicle->Metabolic_Effects

Caption: this compound signaling pathway.

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Stability Study Incubation cluster_analysis Analysis at Time Points cluster_data Data Interpretation Prep Prepare this compound in Physiological Buffer Aliquots Create Aliquots for Each Time Point/Condition Prep->Aliquots Incubate Incubate at Different Temperatures (4°C, 25°C, 37°C) Aliquots->Incubate Sampling Collect Samples at Defined Intervals Incubate->Sampling Visual Visual Inspection Sampling->Visual RPHPLC RP-HPLC Analysis (Purity & Degradation) Sampling->RPHPLC SEC SEC Analysis (Aggregation - HMWP) Sampling->SEC Quantify Quantify Remaining Intact Insulin RPHPLC->Quantify HMWP_Quant Quantify % HMWP SEC->HMWP_Quant Report Generate Stability Report Quantify->Report HMWP_Quant->Report

References

Troubleshooting low signal in Insulin glulisine signaling experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Insulin Glulisine Signaling Experiments. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its signaling initiation differ from regular human insulin?

This compound is a rapid-acting recombinant human insulin analog.[1] It differs from regular human insulin (RHI) by the substitution of lysine for asparagine at position B3 and glutamic acid for lysine at position B29.[1][2] This structural modification prevents the formation of inactive hexamers, allowing for a faster dissociation into active monomers upon injection.[2][3]

While the downstream signaling cascade is largely the same, the primary difference lies in its pharmacokinetics, which is crucial for designing stimulation experiments. This compound has a much faster onset and shorter duration of action compared to RHI.[4][5] Although its binding affinity to the insulin receptor is comparable or slightly lower than RHI, it activates insulin receptor phosphorylation and downstream pathways with a similar efficacy.[1][6][7]

Table 1: Comparison of this compound and Regular Human Insulin (RHI)

Parameter This compound Regular Human Insulin (RHI) Key Consideration for Experiments
Onset of Action ~15 minutes[4][8] 30-60 minutes[4] Stimulation time-course experiments should include earlier time points for glulisine.
Peak Effect ~60 minutes[4][8] 2-3 hours[4] Peak phosphorylation of downstream targets like Akt will occur much sooner with glulisine.
Duration of Action 2-4 hours[4][8] 6-8 hours[4] The signaling effect is more transient, requiring precise timing for sample collection.
Receptor Affinity Slightly lower to comparable vs. RHI[1][3] Standard Minor differences in affinity are unlikely to be the cause of low signal.

| Mechanism | Binds to the insulin receptor, activating the PI3K/Akt signaling pathway.[8][9] | Binds to the insulin receptor, activating the PI3K/Akt signaling pathway.[10] | The core signaling pathway is conserved. |

Q2: I'm not detecting a signal for my phosphorylated target (e.g., p-Akt). What are the most common reasons?

A lack of signal for a phosphorylated protein is a common issue. The most frequent causes are:

  • Inadequate Cell Stimulation: Basal levels of phosphorylated proteins are often too low to detect.[11] It is critical to perform stimulation after a period of serum starvation to reduce baseline signaling. The peak signal can be transient, so a time-course experiment is highly recommended.[12]

  • Sample Degradation: Phosphorylation is a dynamic process. The absence or inefficacy of phosphatase inhibitors in your lysis buffer is a primary cause of signal loss.[11][12][13] Always use fresh lysis buffer with a potent cocktail of phosphatase and protease inhibitors.

  • Suboptimal Western Blot Protocol: Key steps such as protein load, antibody concentration, and the choice of blocking buffer are critical. For low-abundance targets, a higher protein load may be necessary.[13]

  • Inactive Reagents: Antibodies can lose activity if not stored correctly, and detection substrates have a limited shelf life.[14][15] Confirming that your positive control works is the first step to rule this out.[12]

Q3: What is the optimal stimulation time and concentration for this compound in cell culture?

The optimal time and concentration are cell-type dependent and should be determined empirically. However, based on the rapid pharmacokinetics of this compound, a good starting point is:

  • Concentration: A final concentration of 10-100 nM is commonly used in cell culture for insulin stimulation experiments.

  • Time Course: Due to its rapid action, peak phosphorylation of immediate downstream targets like the insulin receptor and IRS proteins can occur within 5-10 minutes. Peak phosphorylation of Akt typically occurs between 10-30 minutes.[16] A recommended time course to test would be 0, 5, 10, 15, 30, and 60 minutes after stimulation.

Q4: Should I use Bovine Serum Albumin (BSA) or non-fat dry milk for blocking when detecting phosphorylated proteins?

For detecting phosphorylated proteins, 5% w/v BSA in TBST is highly recommended over non-fat dry milk .[11][12] Non-fat milk contains casein, which is a phosphoprotein. Phospho-specific antibodies can bind to the casein in the milk, leading to high background noise that can obscure a weak signal.[11]

This compound Signaling Pathway

This compound initiates its effect by binding to the insulin receptor (IR), a receptor tyrosine kinase.[8] This binding triggers autophosphorylation of the receptor's beta subunits, creating docking sites for insulin receptor substrate (IRS) proteins.[10] Phosphorylated IRS proteins then recruit and activate Phosphoinositide 3-kinase (PI3K), which converts PIP2 to PIP3.[9] PIP3 acts as a second messenger, recruiting and activating kinases like PDK1 and Akt (also known as Protein Kinase B). Activated Akt is a central node in the pathway, mediating most of the metabolic actions of insulin, such as the translocation of GLUT4 transporters to the cell membrane to facilitate glucose uptake.[9]

Insulin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor (IR) IRS IRS IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 converted by PI3K PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates pAkt p-Akt (Active) Akt->pAkt phosphorylation Downstream Downstream Metabolic Effects (e.g., GLUT4 Translocation) pAkt->Downstream promotes Glulisine This compound Glulisine->IR binds Troubleshooting_Workflow start Start: Low or No Signal Detected q1 Did the positive control work? start->q1 a1_no Problem: Antibody or Detection. 1. Check Ab storage & expiration. 2. Use fresh secondary Ab & substrate. 3. Test Ab with a dot blot. q1->a1_no No a1_yes Antibody & detection are OK. Proceed to check sample & protocol. q1->a1_yes Yes q2 Did you use phosphatase inhibitors? a1_yes->q2 a2_no CRITICAL ERROR Phospho-signal is lost. Redo experiment with fresh lysis buffer containing phosphatase inhibitors. q2->a2_no No a2_yes Good. Proceed to stimulation check. q2->a2_yes Yes q3 Did you perform a stimulation time-course after serum starvation? a2_yes->q3 a3_no Basal signal is likely too low. 1. Serum starve cells (4-16h). 2. Stimulate with this compound (e.g., 0, 5, 10, 30 min). 3. Collect samples at each time point. q3->a3_no No a3_yes Good. Proceed to blot check. q3->a3_yes Yes q4 How much protein was loaded? a3_yes->q4 a4_low Increase protein load. Start with 30-50µg. For low-abundance targets, may need up to 100µg. q4->a4_low < 20µg a4_ok Protein load is likely sufficient. Check transfer. q4->a4_ok > 20µg q5 Did you verify protein transfer (e.g., with Ponceau S stain)? a4_ok->q5 a5_no Verify transfer. If poor: 1. Check for air bubbles. 2. Ensure proper gel/membrane contact. 3. Optimize transfer time/voltage. q5->a5_no No end_node If signal is still low, consider: - Optimizing antibody concentrations. - Trying a more sensitive ECL substrate. - Using immunoprecipitation to enrich target. q5->end_node Yes WB_Workflow cluster_prep Preparation cluster_blot Blotting cluster_detect Detection cluster_final Analysis p1 Cell Lysis & Quantification p2 Sample Preparation (Laemmli Buffer + Heat) p1->p2 p3 SDS-PAGE (Separation) p2->p3 p4 Protein Transfer (to PVDF/NC Membrane) p3->p4 p5 Blocking (5% BSA in TBST) p4->p5 p6 Primary Antibody Incubation (O/N at 4°C) p5->p6 p7 Washing (3x in TBST) p6->p7 p8 Secondary Antibody Incubation (1h at RT) p7->p8 p9 Washing (3x in TBST) p8->p9 p10 ECL Substrate Incubation p9->p10 p11 Signal Detection (Imaging) p10->p11

References

Technical Support Center: Managing Variability in Insulin Glulisine Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage variability in Insulin glulisine bioassays.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, presented in a question-and-answer format.

Issue: High Variability in Results Between Wells or Plates

  • Question: We are observing significant variability in our this compound bioassay results between different wells of the same plate and between separate plates. What are the potential causes and solutions?

  • Answer: High variability can stem from several factors throughout the experimental workflow. Here are the key areas to investigate:

    • Inconsistent Cell Seeding: Uneven cell distribution across the plate is a primary source of variability.[1][2]

      • Solution: Ensure thorough mixing of the cell suspension before and during plating. After plating, allow the plates to sit at room temperature for a short period before incubation to ensure even settling of cells.[3]

    • Edge Effects: Wells on the periphery of the plate are prone to evaporation, which can concentrate reagents and affect cell growth, leading to skewed results.

      • Solution: To minimize edge effects, consider not using the outer wells for experimental data. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.

    • Pipetting Inaccuracies: Small errors in pipetting volumes of this compound, antibodies, or other reagents can lead to significant differences in final concentrations.

      • Solution: Calibrate your pipettes regularly. When preparing serial dilutions, ensure proper mixing at each step. Use fresh pipette tips for each sample and reagent to avoid cross-contamination.[4]

    • Incomplete Washing Steps: Residual reagents from previous steps can interfere with subsequent reactions.

      • Solution: Ensure complete aspiration of liquids after each wash step without disturbing the cell monolayer. Follow the recommended number of washes as per the protocol.[5]

Issue: Low or No Signal (Weak this compound Activity)

  • Question: Our bioassay is showing a very weak or no response to this compound, even at high concentrations. What could be the problem?

  • Answer: A lack of signal can be frustrating. Here are some common culprits and how to address them:

    • Degraded this compound: this compound, like other proteins, is susceptible to degradation if not stored or handled properly.[6]

      • Solution: Store this compound aliquots at the recommended temperature (typically -20°C or -80°C for long-term storage) and avoid repeated freeze-thaw cycles.[6][7] Prepare fresh dilutions for each experiment from a stock solution.[3]

    • Poor Cell Health: Unhealthy or stressed cells will not respond optimally to insulin stimulation.[8]

      • Solution: Regularly monitor cell morphology and viability. Ensure cells are not overgrown or starved of nutrients. Use cells within a consistent and optimal passage number range for your experiments.

    • Suboptimal Antibody Performance: The primary or secondary antibodies used to detect the signaling event (e.g., receptor phosphorylation) may not be performing correctly.[8][9]

      • Solution: Validate your antibodies for specificity and optimal concentration.[5][8] Store antibodies according to the manufacturer's instructions. Consider trying a different antibody clone or supplier if issues persist.

    • Incorrect Assay Buffer Composition: The composition of the assay buffer, including pH and the presence of interfering substances, can impact insulin binding and signaling.

      • Solution: Use the recommended assay buffer and ensure all components are correctly prepared. Check for compatibility of all reagents.

Issue: High Background Signal

  • Question: We are experiencing high background signal in our negative control wells, making it difficult to discern a true signal from this compound. What can we do to reduce the background?

  • Answer: High background can mask the specific signal. Here are some strategies to minimize it:

    • Insufficient Blocking: Inadequate blocking of non-specific binding sites on the plate and cells is a common cause of high background.[5][8]

      • Solution: Optimize the blocking step by trying different blocking buffers (e.g., bovine serum albumin (BSA), non-fat dry milk) and increasing the incubation time.[8]

    • Antibody Concentration Too High: Using an excessive concentration of the primary or secondary antibody can lead to non-specific binding.[9]

      • Solution: Perform an antibody titration experiment to determine the optimal concentration that provides a good signal-to-noise ratio.

    • Inadequate Washing: Insufficient washing can leave behind unbound antibodies, contributing to the background.

      • Solution: Increase the number and/or duration of wash steps. Ensure the wash buffer covers the entire surface of the wells.[5]

Frequently Asked Questions (FAQs)

Cell Culture and Plating

  • Q1: What is the optimal cell density for an this compound bioassay?

    • A1: The optimal cell density is assay-dependent and should be determined empirically. A cell density titration experiment is recommended to find the density that results in a linear and robust response to this compound.[1] Seeding cells at a density that allows them to reach approximately 80-90% confluency at the time of the assay is a good starting point.[8]

  • Q2: How critical is the passage number of the cells used in the assay?

    • A2: Cell passage number can significantly impact assay performance. As cells are passaged, they can undergo changes in their phenotype and signaling responses. It is crucial to use cells within a validated range of passage numbers to ensure consistency and reproducibility.

Reagents and Solutions

  • Q3: How should I prepare and store my this compound stock solutions?

    • A3: Reconstitute this compound in a buffer recommended by the manufacturer. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6][7] For the experiment, prepare fresh dilutions from the stock in an appropriate assay buffer containing a carrier protein like BSA to prevent non-specific binding and improve stability.[3]

  • Q4: Can I use a different blocking buffer than the one specified in the protocol?

    • A4: While the recommended blocking buffer is a good starting point, optimization may be necessary for your specific cell line and antibody combination.[8] Different blocking agents can be tested to find the one that provides the lowest background and highest specific signal.

Data Analysis and Interpretation

  • Q5: How do I normalize my data to account for variations in cell number between wells?

    • A5: Normalization is essential for accurate data interpretation.[10] A common method is to use a fluorescent DNA-binding dye (e.g., Hoechst) to stain the nuclei of the cells in each well. The signal from your target protein can then be divided by the DNA stain signal to normalize for cell number.[11][12]

  • Q6: What statistical model should I use to analyze my dose-response data?

    • A6: A four-parameter logistic (4PL) non-linear regression model is commonly used to analyze dose-response curves for bioassays.[3][11] This model allows for the determination of key parameters such as the EC50 (the concentration of this compound that gives half-maximal response), the slope of the curve, and the maximum and minimum responses.

Data Presentation

Table 1: Potential Sources of Variability and Their Impact on Assay Parameters

Source of VariabilityParameter AffectedTypical ImpactRecommended Action
Cell Density Signal Intensity, EC50Non-linear signal response, shift in EC50Optimize and standardize cell seeding density.[1][2]
Reagent Stability Potency, Maximum ResponseDecreased potency and lower maximal signalAliquot and store reagents properly; avoid freeze-thaw cycles.[6][13]
Incubation Time Signal IntensityInsufficient signal or saturationOptimize incubation times for each step (e.g., insulin stimulation, antibody binding).
Plate Position (Edge Effect) All parametersHigher variability in outer wellsAvoid using outer wells for samples or use them for controls.
Assay Temperature Reaction kinetics, Signal IntensityInconsistent resultsEnsure all incubation steps are performed at a consistent and controlled temperature.
Inter-operator Variability All parametersInconsistent results between usersStandardize all manual steps of the protocol and ensure proper training.

Experimental Protocols

In-Cell Western™ Assay for this compound Bioactivity

This protocol is adapted from established methods for in vitro insulin bioassays.[3][11]

1. Cell Culture and Plating: a. Culture cells (e.g., CHO-K1 overexpressing the human insulin receptor) in appropriate growth medium. b. On the day before the assay, harvest cells and seed them into 96-well black, clear-bottom plates at a pre-determined optimal density. c. Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2.

2. This compound Preparation and Stimulation: a. Prepare a serial dilution of this compound and a reference standard in serum-free medium containing 0.1% BSA. b. Aspirate the growth medium from the cell plates and wash once with PBS. c. Add the this compound dilutions to the respective wells. Include wells with serum-free medium only as a negative control. d. Incubate the plates for the optimized stimulation time (e.g., 15-30 minutes) at 37°C.

3. Fixation and Permeabilization: a. Aspirate the insulin-containing medium and fix the cells by adding a formaldehyde-based fixing solution for 20 minutes at room temperature. b. Wash the plates multiple times with PBS. c. Permeabilize the cells by adding a permeabilization buffer (e.g., PBS with Triton X-100) for 20 minutes at room temperature.[5][8] d. Wash the plates again with PBS.

4. Blocking and Antibody Incubation: a. Block non-specific binding sites by incubating the cells with a suitable blocking buffer for 1-2 hours at room temperature.[5][8] b. Dilute the primary antibody (e.g., anti-phospho-Insulin Receptor β) in blocking buffer and add it to the wells. Incubate overnight at 4°C. c. Wash the plates extensively with wash buffer (e.g., PBS with Tween-20). d. Dilute the fluorescently labeled secondary antibody and a DNA stain (for normalization) in blocking buffer and add to the wells. Incubate for 1-2 hours at room temperature, protected from light. e. Wash the plates again extensively.

5. Data Acquisition and Analysis: a. Read the plates using a fluorescent plate reader at the appropriate excitation and emission wavelengths for the secondary antibody and the DNA stain. b. Normalize the phospho-receptor signal to the DNA stain signal for each well. c. Plot the normalized signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50.[3][11]

Mandatory Visualization

Insulin_Glulisine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Insulin Receptor Insulin Receptor This compound->Insulin Receptor Binding Receptor Autophosphorylation Receptor Autophosphorylation Insulin Receptor->Receptor Autophosphorylation Activation IRS Proteins IRS Proteins Receptor Autophosphorylation->IRS Proteins Phosphorylation PI3K PI3K IRS Proteins->PI3K Activation Akt/PKB Akt/PKB PI3K->Akt/PKB Activation GLUT4 Translocation GLUT4 Translocation Akt/PKB->GLUT4 Translocation Stimulation Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake Metabolic Effects Metabolic Effects Glucose Uptake->Metabolic Effects Glycogen Synthesis Protein Synthesis Inhibition of Gluconeogenesis

Caption: this compound signaling pathway.

Bioassay_Workflow Cell Seeding Cell Seeding Insulin Stimulation Insulin Stimulation Cell Seeding->Insulin Stimulation Fixation & Permeabilization Fixation & Permeabilization Insulin Stimulation->Fixation & Permeabilization Blocking Blocking Fixation & Permeabilization->Blocking Primary Antibody Primary Antibody Blocking->Primary Antibody Secondary Antibody & DNA Stain Secondary Antibody & DNA Stain Primary Antibody->Secondary Antibody & DNA Stain Plate Reading Plate Reading Secondary Antibody & DNA Stain->Plate Reading Data Analysis Data Analysis Plate Reading->Data Analysis

References

Technical Support Center: Degradation Pathways of Insulin Glulisine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Insulin Glulisine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies of its degradation pathways under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under stress conditions?

This compound, like other insulin analogs, is susceptible to physical and chemical degradation pathways when exposed to stress conditions such as elevated temperature, extreme pH, light, and mechanical agitation. The primary degradation pathways include:

  • Physical Degradation:

    • Aggregation: The formation of soluble and insoluble non-covalent oligomers. This is often a precursor to fibrillation.

    • Fibrillation: The process where insulin monomers partially unfold and associate to form highly ordered, insoluble amyloid fibrils.[1] This process typically follows a nucleation-dependent mechanism.[1]

  • Chemical Degradation:

    • Deamidation: The hydrolysis of the side-chain amide group of asparagine or glutamine residues to form a free carboxylic acid. In insulins, asparagine residues are more prone to deamidation.[2] For human insulin, deamidation is common at the A21 asparagine residue in acidic conditions and at the B3 asparagine residue in neutral formulations.[3] Given that this compound has a lysine at the B3 position, its deamidation profile may differ from human insulin.

    • Formation of Covalent Dimers and Higher Molecular Weight Products (HMWPs): Covalent cross-linking between insulin molecules can occur, leading to the formation of dimers and larger aggregates.[2]

    • Disulfide Bond Exchange: The three disulfide bonds that stabilize the insulin structure can undergo cleavage and reformation, leading to incorrect pairing and loss of biological activity.

    • Oxidation: Methionine and other susceptible residues can be oxidized, particularly in the presence of oxidative agents.

    • Photodegradation: Exposure to UV light can induce chemical modifications, including the formation of dityrosine and cleavage of disulfide bonds.

Q2: How does the stability of this compound compare to other rapid-acting insulin analogs under stress?

For instance, one study that incubated these three analogs at 37°C for 30 days without phenolic preservatives found that Insulin Lispro showed significant aggregation (95% aggregated), while Insulin Aspart and this compound were much more stable, with only about 20% aggregation.[4]

Q3: What are the common challenges encountered when analyzing this compound degradation products?

Researchers may face several challenges, including:

  • Co-elution of Degradation Products: In chromatographic methods like HPLC, degradation products with similar physicochemical properties to the native insulin or other degradants may co-elute, making accurate quantification difficult.

  • Low Abundance of Degradants: In the early stages of degradation, the concentration of degradation products can be very low, requiring highly sensitive analytical methods for detection and quantification.

  • Characterization of Amorphous Aggregates: Non-fibrillar, amorphous aggregates can be challenging to characterize structurally.

  • Method-Induced Degradation: The analytical method itself (e.g., high temperature or extreme pH in the mobile phase) can sometimes induce degradation, leading to inaccurate results.

Troubleshooting Guides

Issue 1: Inconsistent results in aggregation studies (e.g., using Thioflavin T assay or Size-Exclusion Chromatography).
  • Potential Cause: Variability in sample preparation, agitation rate, temperature control, or the presence of surfactants or other excipients.

  • Troubleshooting Steps:

    • Standardize Agitation: Ensure a consistent and reproducible method of agitation (e.g., specific orbital shaker speed, magnetic stirrer speed). The nature of agitation can significantly impact aggregation kinetics.[5]

    • Precise Temperature Control: Use a calibrated incubator or water bath with minimal temperature fluctuations.

    • Control for Surface Interactions: Be aware that insulin can adsorb to surfaces, which can promote aggregation. Using low-protein-binding tubes and minimizing headspace in vials can help.[6]

    • Buffer Preparation: Ensure consistent buffer composition, pH, and ionic strength for all experiments, as these can influence aggregation rates.

    • For Thioflavin T (ThT) Assays:

      • Confirm the final ThT concentration and ensure it is consistent across all wells.

      • Run appropriate controls, including buffer with ThT alone and monomeric insulin with ThT, to establish baseline fluorescence.

      • Be aware that some compounds can interfere with the ThT fluorescence.

Issue 2: Difficulty in separating and quantifying deamidation products using RP-HPLC.
  • Potential Cause: Inadequate chromatographic resolution between the native insulin and its deamidated forms (Asp and iso-Asp isomers).

  • Troubleshooting Steps:

    • Optimize Mobile Phase pH: The charge state of the deamidated insulin is pH-dependent. Small adjustments to the mobile phase pH can significantly alter the retention time and improve separation.

    • Adjust Organic Modifier Gradient: A shallower gradient of the organic solvent (e.g., acetonitrile) can enhance the separation of closely eluting peaks.

    • Column Selection: Experiment with different C18 columns from various manufacturers, as subtle differences in the stationary phase can impact selectivity.

    • Temperature Control: Maintain a constant and optimized column temperature to ensure reproducible retention times.

    • Use of Ion-Pairing Agents: Incorporating an ion-pairing agent like trifluoroacetic acid (TFA) in the mobile phase can improve peak shape and resolution.[7]

Data Presentation

Table 1: Aggregation of Rapid-Acting Insulin Analogs at 37°C over 30 Days

Insulin Analog% Monomer Remaining (Day 30)Reference
Insulin Lispro5%[4]
Insulin Aspart80%[4]
This compound80%[4]

Data from a study where insulin analogs were incubated at 37°C without phenolic preservatives and analyzed by size-exclusion chromatography.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol provides a general framework for conducting forced degradation studies. The specific conditions should be optimized for this compound.

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound solution

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Calibrated oven/water bath

  • pH meter

  • HPLC or UPLC system

Procedure:

  • Acid Hydrolysis:

    • Dilute this compound solution with 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 40°C or 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample and neutralize it with an equivalent amount of 0.1 M NaOH.

    • Analyze the samples by a stability-indicating HPLC method.

  • Base Hydrolysis:

    • Dilute this compound solution with 0.1 M NaOH.

    • Incubate at room temperature or a slightly elevated temperature for a defined period.

    • At each time point, withdraw a sample and neutralize it with an equivalent amount of 0.1 M HCl.

    • Analyze the samples by HPLC.

  • Oxidative Degradation:

    • Treat this compound solution with a low concentration of H₂O₂ (e.g., 0.1% - 3%).

    • Incubate at room temperature for a defined period.

    • Analyze the samples by HPLC.

  • Thermal Degradation:

    • Incubate this compound solution at an elevated temperature (e.g., 50°C, 70°C) in a controlled oven.

    • Withdraw samples at various time points.

    • Analyze the samples by HPLC.

  • Photodegradation:

    • Expose this compound solution to a controlled light source (e.g., UV-A and visible light) in a photostability chamber.

    • Wrap a control sample in aluminum foil to protect it from light.

    • Withdraw samples at various time points and analyze by HPLC.

Protocol 2: RP-HPLC Method for Analysis of this compound and Degradation Products

This is a general template for an RP-HPLC method that can be optimized for this compound.

Objective: To separate and quantify this compound and its degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Diluent: 0.01 M HCl

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 214 nm or 280 nm

  • Column Temperature: 40°C

  • Injection Volume: 20 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 20
    25 50
    26 80
    28 80
    29 20

    | 35 | 20 |

Procedure:

  • Prepare samples by diluting them to an appropriate concentration with the sample diluent.

  • Equilibrate the HPLC system with the initial mobile phase composition.

  • Inject the samples and run the gradient program.

  • Identify and quantify the peaks based on the retention times of a reference standard and the appearance of new peaks in the stressed samples.

Protocol 3: Thioflavin T (ThT) Assay for Fibrillation Kinetics

Objective: To monitor the formation of amyloid fibrils in this compound solutions.

Materials:

  • This compound solution

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • 96-well black, clear-bottom microplate

  • Plate-reading fluorometer

Procedure:

  • Prepare the this compound samples under the desired stress conditions (e.g., specific pH, temperature, and agitation) in the wells of the microplate.

  • Add ThT from the stock solution to each well to a final concentration of, for example, 10-25 µM.

  • Seal the plate to prevent evaporation.

  • Incubate the plate in a plate reader with temperature control and intermittent shaking.

  • Monitor the fluorescence intensity over time at an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-490 nm.

  • Plot the fluorescence intensity against time to obtain the fibrillation kinetics curve.

Visualizations

Degradation_Pathways cluster_physical Physical Degradation cluster_chemical Chemical Degradation Native Monomer Native Monomer Unfolded/Misfolded Monomer Unfolded/Misfolded Monomer Native Monomer->Unfolded/Misfolded Monomer Stress (Heat, Agitation, pH) Deamidated Insulin Deamidated Insulin Native Monomer->Deamidated Insulin Hydrolysis (pH, Temp) Oxidized Insulin Oxidized Insulin Native Monomer->Oxidized Insulin Oxidation Covalent Dimers/HMWPs Covalent Dimers/HMWPs Native Monomer->Covalent Dimers/HMWPs Cross-linking Photodegradation Products Photodegradation Products Native Monomer->Photodegradation Products UV Light Soluble Aggregates (Oligomers) Soluble Aggregates (Oligomers) Unfolded/Misfolded Monomer->Soluble Aggregates (Oligomers) Association Insoluble Fibrils (Amyloid) Insoluble Fibrils (Amyloid) Soluble Aggregates (Oligomers)->Insoluble Fibrils (Amyloid) Nucleation & Elongation This compound This compound This compound->Native Monomer

Caption: General degradation pathways of this compound under stress.

Experimental_Workflow cluster_stress Stress Application cluster_analysis Analysis of Degradation Acid/Base Hydrolysis Acid/Base Hydrolysis RP-HPLC RP-HPLC (Chemical Purity) Acid/Base Hydrolysis->RP-HPLC Oxidation (H2O2) Oxidation (H2O2) Oxidation (H2O2)->RP-HPLC Thermal Stress Thermal Stress SEC-HPLC SEC-HPLC (Aggregates) Thermal Stress->SEC-HPLC ThT Assay ThT Assay (Fibrillation) Thermal Stress->ThT Assay Photostability Photostability Photostability->RP-HPLC Mechanical Agitation Mechanical Agitation Mechanical Agitation->SEC-HPLC Mechanical Agitation->ThT Assay This compound Sample This compound Sample This compound Sample->Acid/Base Hydrolysis This compound Sample->Oxidation (H2O2) This compound Sample->Thermal Stress This compound Sample->Photostability This compound Sample->Mechanical Agitation LC-MS LC-MS (Identification) RP-HPLC->LC-MS Further Characterization SEC-HPLC->LC-MS Further Characterization

Caption: Workflow for forced degradation studies of this compound.

Deamidation_Pathway Asparagine_Residue Asparagine Residue -CONH₂ Succinimide_Intermediate Succinimide Intermediate (cyclic) -CO-N-CO- Asparagine_Residue->Succinimide_Intermediate Intramolecular nucleophilic attack Aspartic_Acid Aspartic Acid -COOH Succinimide_Intermediate->Aspartic_Acid Hydrolysis Isoaspartic_Acid Isoaspartic Acid (β-Asp) -COOH Succinimide_Intermediate->Isoaspartic_Acid Hydrolysis

Caption: General deamidation pathway of an asparagine residue.

References

Impact of freeze-thaw cycles on Insulin glulisine activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Insulin glulisine. The information addresses common issues encountered during experiments, with a focus on the impact of storage conditions, particularly freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

Unopened vials or cartridges of this compound should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F) and protected from light. Once in use, the product can be stored at room temperature, below 25°C (77°F), for a maximum of 4 weeks, away from direct heat and light.

Q2: Can I freeze this compound for long-term storage?

No, it is strongly advised not to freeze this compound. The official product information explicitly states that the formulation should not be frozen. Freezing can lead to the formation of ice crystals, which can denature the protein, causing aggregation and loss of biological activity.

Q3: What happens if I accidentally freeze my this compound solution?

Accidentally freezing this compound can compromise its stability and activity. The freeze-thaw process can induce both physical and chemical degradation. This may manifest as the formation of visible particles or aggregates, a decrease in purity, and a reduction in its biological potency. It is recommended to discard any this compound that has been frozen. However, if discarding the sample is not an option, its integrity should be thoroughly assessed before use.

Q4: How can I assess the quality of this compound that has been accidentally frozen?

If you must use a previously frozen sample, it is critical to evaluate its quality. This can be done by:

  • Visual Inspection: Check for any cloudiness, precipitation, or particles in the solution.

  • Purity Analysis: Use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to detect chemical modifications or degradation products.

  • Aggregation Analysis: Employ Size-Exclusion Chromatography (SEC) to quantify the presence of high molecular weight proteins (HMWPs) or aggregates.

  • Biological Activity Assay: Perform an in vitro cell-based assay to determine if the insulin can still effectively stimulate its signaling pathway.

Troubleshooting Guide

Issue EncounteredPotential Cause Related to Freeze-ThawSuggested Solution
Reduced or no biological activity in an in vitro assay. The this compound may have been accidentally frozen, leading to denaturation and loss of function.1. Use a fresh, unfrozen vial of this compound as a positive control in your assay. 2. If the fresh sample works, discard the suspect frozen stock. 3. If you must characterize the suspect stock, perform RP-HPLC and SEC to assess its purity and aggregation state.
Visible particles or cloudiness in the this compound solution. Freeze-thaw cycles are a common cause of protein aggregation, leading to the formation of insoluble particles.1. Do not use the solution. 2. Discard the vial and obtain a new, properly stored sample.
Inconsistent or non-reproducible experimental results. Using aliquots from a stock solution that has been repeatedly frozen and thawed can lead to variability in the concentration of active insulin.1. Always aliquot your stock solution upon first use to avoid multiple freeze-thaw cycles of the entire stock. 2. If you suspect your stock has been compromised, validate its integrity using the analytical methods described in the protocols section.
Unexpected peaks in HPLC analysis. Freezing can cause chemical degradation of the insulin molecule, leading to the appearance of new peaks in the chromatogram.1. Compare the chromatogram of the suspect sample to a reference standard that has been properly stored. 2. Refer to the experimental protocols section for a standard RP-HPLC method for insulin analysis.

Data on Insulin Analog Stability

Insulin AnalogStress ConditionHMWP (%) at end of studyReference
This compoundSimulated pump use for 10 days at 37°C~2x higher than Insulin aspart[1]
Insulin aspartSimulated pump use for 10 days at 37°CLower than this compound[1]
Insulin lisproSimulated pump use for 6 days at 37°C< 0.52%[2]
Insulin aspartSimulated pump use for 6 days at 37°C< 0.34%[2]
This compoundSimulated pump use for 6 days at 37°C< 1.10%[2]

Experimental Protocols

Analysis of this compound Purity by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To assess the purity of this compound and detect the presence of degradation products.

Methodology:

  • System: An HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 20% to 50% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm.

  • Sample Preparation: Dilute this compound to a final concentration of 0.1 mg/mL in Mobile Phase A.

  • Injection Volume: 20 µL.

  • Analysis: Compare the chromatogram of the test sample to a reference standard of this compound. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.

Analysis of this compound Aggregation by Size-Exclusion Chromatography (SEC)

Objective: To quantify the amount of high molecular weight proteins (HMWPs) or aggregates.

Methodology:

  • System: An HPLC or UPLC system with a UV detector.

  • Column: A size-exclusion column suitable for proteins (e.g., TSKgel G2000SWxl, 7.8 x 300 mm).

  • Mobile Phase: A solution of L-arginine (1 g/L), acetic acid, and acetonitrile in a 65:15:20 (v/v/v) ratio.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 276 nm.

  • Sample Preparation: Use this compound at its original concentration or diluted in the mobile phase.

  • Injection Volume: 10-100 µL.

  • Analysis: Aggregates will elute before the main monomeric insulin peak. Quantify the area of the aggregate peaks relative to the total area of all insulin-related peaks.

In Vitro Biological Activity Assay of this compound

Objective: To determine the biological potency of this compound by measuring the phosphorylation of the insulin receptor.

Methodology (based on an in-cell western assay):

  • Cell Line: A cell line overexpressing the human insulin receptor (e.g., CHO-IR).

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere and grow to confluence.

  • Serum Starvation: Before the assay, starve the cells in a serum-free medium for 4-6 hours to reduce basal receptor phosphorylation.

  • Insulin Treatment: Prepare a serial dilution of a reference standard this compound and the test samples. Treat the cells with the different concentrations of insulin for 15 minutes at 37°C.

  • Cell Lysis: After treatment, lyse the cells to extract the proteins.

  • ELISA-based Detection:

    • Coat a 96-well plate with an antibody that captures the insulin receptor.

    • Add the cell lysates to the wells.

    • Detect the phosphorylated insulin receptor using a primary antibody specific for the phosphorylated tyrosine residues, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate and measure the signal (e.g., colorimetric or chemiluminescent).

  • Data Analysis: Plot the signal versus the insulin concentration and fit the data to a four-parameter logistic curve to determine the EC50 value. The relative potency of the test sample can be calculated by comparing its EC50 to that of the reference standard.

Visualizations

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Insulin Receptor Insulin Receptor This compound->Insulin Receptor Binds Receptor Autophosphorylation Receptor Autophosphorylation Insulin Receptor->Receptor Autophosphorylation IRS Phosphorylation IRS Phosphorylation Receptor Autophosphorylation->IRS Phosphorylation PI3K Activation PI3K Activation IRS Phosphorylation->PI3K Activation Akt Activation Akt Activation PI3K Activation->Akt Activation GLUT4 Translocation GLUT4 Translocation Akt Activation->GLUT4 Translocation Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake

Caption: this compound signaling pathway.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results & Decision Start Start Control_Sample Properly Stored This compound Start->Control_Sample Test_Sample Suspect (Freeze-Thawed) This compound Start->Test_Sample Visual_Inspection Visual Inspection Control_Sample->Visual_Inspection Test_Sample->Visual_Inspection RP_HPLC RP-HPLC for Purity Visual_Inspection->RP_HPLC SEC SEC for Aggregation RP_HPLC->SEC Bioassay In Vitro Bioassay SEC->Bioassay Compare_Data Compare Data to Control Bioassay->Compare_Data Decision Is sample compromised? Compare_Data->Decision Use_Sample Use Sample Decision->Use_Sample No Discard_Sample Discard Sample Decision->Discard_Sample Yes

Caption: Experimental workflow for assessing this compound stability.

Troubleshooting_Tree Start Unexpected Experimental Results? Check_Storage Check Storage Conditions Start->Check_Storage Frozen Was the sample ever frozen? Check_Storage->Frozen Not_Frozen Investigate other experimental variables (reagents, cell culture, etc.) Frozen->Not_Frozen No Assess_Quality Assess Sample Quality (See Experimental Workflow) Frozen->Assess_Quality Yes Degraded Is the sample degraded/aggregated? Assess_Quality->Degraded Discard Discard and use a new sample Degraded->Discard Yes Use_with_Caution Use results with caution and report storage deviation Degraded->Use_with_Caution No

Caption: Troubleshooting decision tree for this compound experiments.

References

Addressing Insulin glulisine precipitation in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with concise and actionable troubleshooting guides and frequently asked questions (FAQs) to address Insulin glulisine precipitation issues encountered during experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how do its properties affect its stability?

A1: this compound is a rapid-acting recombinant human insulin analog. Key structural modifications—the replacement of asparagine at position B3 with lysine and lysine at position B29 with glutamic acid—alter its physicochemical properties compared to human insulin.[1][2] These changes shift the isoelectric point (pI) to approximately 5.1, lower than human insulin's pI of 5.5, which enhances its solubility at physiological pH (~7.4).[2][3][4] While designed to reduce the formation of hexamers and favor the monomeric state for rapid action, this also makes it more susceptible to physical stress and aggregation under suboptimal conditions.[5]

Q2: My this compound solution appears cloudy. What does this indicate?

A2: A cloudy or opaque appearance in an this compound solution, which should be clear and colorless, is a visual indicator of protein precipitation or aggregation.[6][7] This can be caused by various factors in the experimental environment, including improper pH, temperature fluctuations, or high concentration.[8][9] These insoluble aggregates can compromise experimental results by reducing the concentration of active, monomeric insulin.

Q3: What are the typical excipients in a commercial this compound formulation and why are they important?

A3: The commercial formulation of this compound (Apidra®) is a sterile, aqueous solution with a pH of approximately 7.3. It contains several excipients to ensure stability, including:

  • m-cresol: Acts as a preservative.

  • Tromethamine: A buffer to maintain a stable pH.[10]

  • Sodium Chloride: A tonicity agent.[10]

  • Polysorbate 20: A non-ionic surfactant that prevents surface-induced aggregation and fibrillation.[10][11] The absence of these stabilizing agents in many experimental buffers can increase the risk of precipitation.

Q4: Can repeated freeze-thaw cycles cause my this compound to precipitate?

A4: Yes, subjecting protein solutions like this compound to multiple freeze-thaw cycles is a common cause of denaturation and precipitation.[12] It is recommended to aliquot protein solutions after initial preparation to avoid the need for repeated thawing of the entire stock.[13] When freezing, using a cryoprotectant such as glycerol (e.g., 10-50%) can help prevent aggregation.[8][14]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Buffer Exchange or pH Adjustment

Q: I observed immediate precipitation after dialyzing this compound into a new buffer or adjusting the solution's pH. What is the likely cause and how can I fix it?

A: Immediate precipitation is often due to a rapid, unfavorable change in the protein's environment. The most common causes are related to pH and ionic strength.

  • Proximity to Isoelectric Point (pI): this compound has a pI of ~5.1.[2][3][4] If the pH of your new buffer is close to this value, the protein's net charge approaches zero, minimizing electrostatic repulsion between molecules and leading to aggregation.[13]

  • Suboptimal Ionic Strength: The salt concentration in your buffer may be too low or too high. Low ionic strength can fail to shield charges on the protein surface, leading to aggregation, while excessively high salt concentrations can cause "salting out".[8][13]

Troubleshooting Protocol:

  • Verify Buffer pH: Ensure the pH of your buffer is at least 1-2 units away from the pI of 5.1. For most applications, a pH between 7.0 and 8.0 is suitable.

  • Optimize Salt Concentration: If precipitation persists, perform a small-scale salt titration. Prepare several small aliquots of your protein solution with varying salt (e.g., NaCl) concentrations (e.g., 50 mM, 150 mM, 300 mM) to identify the optimal ionic strength for solubility.[13]

  • Gradual Buffer Exchange: When changing buffers, do so gradually using a method like stepwise dialysis instead of a single, abrupt change. This allows the protein to equilibrate to the new conditions more gently.

Issue 2: Precipitation During Storage or Incubation

Q: My this compound solution was initially clear but developed a precipitate after being stored at 4°C or during a lengthy incubation. What happened?

A: Precipitation over time suggests a slower aggregation process, often influenced by temperature, protein concentration, and interactions with container surfaces.

  • Temperature Instability: While many proteins are stored at 4°C to minimize degradation, some are less soluble at lower temperatures (cold denaturation).[13] Conversely, elevated temperatures (e.g., >30-37°C) can accelerate aggregation.[7][15]

  • High Concentration: The likelihood of protein molecules interacting and aggregating increases with higher protein concentrations.[8][16]

  • Surface Adsorption: Proteins can adsorb to surfaces like plastic tubes, which can induce partial unfolding and lead to aggregation.[17]

Troubleshooting Protocol:

  • Optimize Storage Temperature: Test storage at different temperatures. While 4°C is common, some proteins are more stable at room temperature or when flash-frozen and stored at -80°C (with a cryoprotectant).[8]

  • Reduce Protein Concentration: Work with the lowest feasible protein concentration for your experiment. If a high final concentration is necessary, prepare it immediately before use.[8]

  • Use Additives: Introduce stabilizing agents into your buffer.

    • Detergents: A low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween 20 or Triton X-100) can prevent hydrophobic aggregation.[8][18] The commercial formulation of this compound includes Polysorbate 20 for this reason.[11]

    • Amino Acids: Adding a mixture of L-arginine and L-glutamate (e.g., 50 mM each) can increase protein solubility.[8]

  • Consider Container Material: If surface interaction is suspected, try different types of low-protein-binding tubes.

Data and Methodologies

Table 1: Key Physicochemical Properties of this compound
PropertyValueSignificance in ExperimentsReference
Chemical Name 3B-Lys-29B-Glu-human insulinThe specific amino acid substitutions are key to its rapid-acting nature and solubility profile.[11]
Molecular Weight 5823 g/mol Important for calculations involving molarity and concentration.
Isoelectric Point (pI) ~5.1Critical for buffer selection. pH near this value will cause precipitation.[2][3][4]
Formulation pH ~7.3The pH at which the commercial product is stabilized; a good starting point for experimental buffers.
Self-Association Primarily monomers and dimersLess prone to form stable hexamers than human insulin, but this contributes to its susceptibility to physical stress.[1][4]
Table 2: Common Buffer Additives to Prevent Protein Precipitation
Additive ClassExampleTypical ConcentrationMechanism of ActionReference
Detergents Polysorbate 20, Triton X-1000.01 - 0.1%Disrupt hydrophobic interactions that lead to aggregation.[8][18]
Reducing Agents Dithiothreitol (DTT)1 - 10 mMPrevents the formation of non-native intermolecular disulfide bonds.[8][14]
Cryoprotectants Glycerol10 - 50% (v/v)Stabilizes protein structure during freezing by preventing ice crystal formation.[8][14]
Osmolytes L-Arginine, L-Glutamate50 - 500 mMBind to protein surfaces, increasing solubility and preventing aggregation.[8]
Chelating Agents EDTA1 - 5 mMSequesters divalent cations that can sometimes promote protein aggregation.[13]
Experimental Protocol: Buffer Solubility Screening

This protocol provides a method to systematically test different buffer conditions to find the optimal environment for this compound solubility.

  • Preparation:

    • Prepare a stock solution of this compound at a concentration slightly higher than your final target concentration.

    • Prepare a series of small-volume (e.g., 1 mL) buffers. Vary one component at a time (e.g., pH screen: buffers at pH 6.5, 7.0, 7.5, 8.0; salt screen: buffers with 50, 100, 150, 250 mM NaCl).

  • Execution:

    • Add a small, fixed volume of the this compound stock to each test buffer to achieve the final desired protein concentration.

    • Gently mix each sample.

    • Incubate the samples under your intended experimental conditions (e.g., 4°C for 24 hours, or 37°C for 2 hours).

  • Analysis:

    • After incubation, visually inspect each tube for signs of precipitation.

    • For a quantitative measure, centrifuge the samples (e.g., 14,000 x g for 10 minutes at 4°C) to pellet any insoluble aggregates.[12]

    • Carefully remove the supernatant and measure the protein concentration using a standard method (e.g., BCA assay or A280 absorbance).

  • Evaluation:

    • Compare the final protein concentration in the supernatant of each sample to the initial concentration. The buffer that maintains the highest concentration of soluble protein is the most suitable.

Visual Guides

Troubleshooting_Workflow start Precipitation Observed in this compound Solution timing When did it occur? start->timing immediate Immediately upon changing conditions timing->immediate Immediate over_time During storage or a long incubation timing->over_time Over Time cause_immediate Likely Cause? immediate->cause_immediate cause_over_time Likely Cause? over_time->cause_over_time ph_issue Buffer pH near pI (~5.1) cause_immediate->ph_issue pH? salt_issue Suboptimal Ionic Strength cause_immediate->salt_issue Salt? solution_ph Solution: Adjust pH (e.g., to 7.0-8.0) ph_issue->solution_ph solution_salt Solution: Optimize Salt Conc. (e.g., 50-300 mM NaCl) salt_issue->solution_salt temp_issue Temperature Instability (Too high, too low, freeze-thaw) cause_over_time->temp_issue conc_issue High Protein Concentration cause_over_time->conc_issue surface_issue Surface Adsorption / Oxidation cause_over_time->surface_issue solution_temp Solution: Optimize Temperature & Aliquot to Avoid Freeze-Thaw temp_issue->solution_temp solution_conc Solution: Reduce Concentration or Add Stabilizers conc_issue->solution_conc solution_additives Solution: Add Detergent (e.g., Tween 20) or Reducing Agent (e.g., DTT) surface_issue->solution_additives

Caption: Troubleshooting workflow for this compound precipitation.

Aggregation_Factors cluster_factors Factors Promoting Aggregation cluster_stabilizers Factors Preventing Aggregation center This compound (Soluble Monomers) precipitate Precipitation (Insoluble Aggregates) center->precipitate Aggregation Pathway ph pH near pI (5.1) ph->precipitate temp Temperature Extremes (Heat, Freeze-Thaw) temp->precipitate conc High Concentration conc->precipitate ionic Incorrect Ionic Strength ionic->precipitate surface Surface Interaction (e.g., plasticware) surface->precipitate stress Mechanical Stress (e.g., vigorous mixing) stress->precipitate detergent Surfactants (e.g., Polysorbate 20) detergent->center Stabilizes buffer Optimal Buffer (pH 7.0-8.0, 150mM NaCl) buffer->center Stabilizes additives Stabilizing Additives (Glycerol, Arginine) additives->center Stabilizes

Caption: Factors influencing this compound aggregation.

References

Technical Support Center: Insulin Glulisine In Vitro Fibrillation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with insulin glulisine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize and manage this compound fibrillation during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound fibrillation and why is it a concern in vitro?

This compound, like other insulin types, can undergo a process of self-assembly into ordered, beta-sheet-rich aggregates known as amyloid fibrils.[1][2] This process, called fibrillation, is a concern because it leads to the inactivation of the protein, reducing its bioavailability and therapeutic effect.[3][4] In experimental settings, fibrillation can cause turbidity, precipitation, and inconsistent results, potentially blocking tubing in infusion pump studies or leading to erroneous data in binding and activity assays.

Q2: What are the primary environmental factors that trigger this compound fibrillation?

Several factors can induce or accelerate the fibrillation of this compound in an experimental setting. These include:

  • Elevated Temperatures: Incubation at higher temperatures (e.g., 37°C and above) can increase the rate of fibrillation.[3][4][5] Some protocols even use temperatures as high as 65°C to intentionally induce fibrillation for study purposes.[2]

  • Agitation: Mechanical stress from shaking, stirring, or rocking can significantly promote aggregation.[3][4][6]

  • pH: Insulin fibrillation is highly pH-dependent. Acidic pH can aggravate aggregation.[3][4] Commercial formulations of some insulins are stored at an acidic pH (e.g., pH 4) to improve stability before use.[2]

  • Hydrophobic Interfaces: Exposure to hydrophobic surfaces, such as the air-water interface or certain plastics (like polystyrene) and silicone oils, can act as nucleation sites and induce fibrillation.[3][7][8]

  • Ionic Strength and Metal Ions: Variations in ionic strength and the presence of certain metal ions can influence aggregation kinetics.[3] For instance, while zinc is used to stabilize insulin hexamers, other ions like copper (Cu²⁺) can accelerate aggregation at neutral pH.[3][4]

Q3: How does this compound's structure affect its fibrillation propensity compared to human insulin?

This compound is a rapid-acting analog with two amino acid substitutions: asparagine at position B3 is replaced by lysine, and lysine at B29 is replaced by glutamic acid.[9] These changes are designed to weaken the formation of zinc-mediated hexamers, leading to faster dissociation into active monomers and dimers upon injection.[1][9] Kinetic analyses have shown that at physiological pH (7.4), rapid-acting analogs like glulisine have a slower aggregation propensity and a longer lag time before fibrillation begins compared to regular human insulin.[3][4] This is attributed to the greater stability of the monomeric form, which hinders the initial nucleation step required for fibril formation.[3][4]

Q4: What types of excipients can be used to minimize fibrillation in my formulation?

Various excipients can be added to insulin solutions to enhance stability and prevent aggregation. These can be broadly categorized as:

  • Carbohydrates and Sugars: Non-reducing sugars like trehalose and sucrose are effective at preventing aggregation by stabilizing the protein's native structure.[10] Dextrose has also been shown to minimize moisture-induced and shaking-induced aggregation.[11]

  • Polymers: Amphiphilic copolymers, such as certain poly(acrylamide)-based polymers, can preferentially occupy the air-water interface, blocking insulin-insulin interactions that nucleate aggregation.[12]

  • Amino Acids: Certain amino acids can improve insulin solubility and minimize aggregation. For example, lysine and glutamic acid have been shown to be effective.[13]

  • Surfactants: While some surfactants can induce aggregation, others are used in formulations to prevent it. For example, the commercial Apidra® formulation contains polysorbate 20. Care must be taken, as some cationic surfactants have been shown to induce aggregation under specific conditions.[14]

  • Preservatives: Phenolic compounds like m-cresol are common in commercial formulations to ensure sterility and contribute to the stability of the hexameric structure.[15]

Troubleshooting Guide

Problem: My this compound solution has become cloudy or contains visible precipitates.

This is a common sign of protein aggregation and fibrillation. Follow these steps to diagnose and resolve the issue.

start Observation: Cloudiness or Precipitation check_env Step 1: Review Incubation & Storage Conditions start->check_env check_sol Step 2: Analyze Solution Composition start->check_sol check_proc Step 3: Evaluate Experimental Procedure start->check_proc temp Temperature too high? (>25-30°C for in-use) check_env->temp agitation Excessive agitation? (shaking, vortexing) check_env->agitation light Exposed to light? check_env->light ph Incorrect pH? check_sol->ph excipients Stabilizing excipients absent or incorrect concentration? check_sol->excipients ions Contaminating ions? check_sol->ions interface High surface area? (air-water interface) check_proc->interface materials Using incompatible materials? (e.g., some plastics) check_proc->materials sol_temp Action: Store at 2-8°C. Maintain in-use temp below 25°C. temp->sol_temp sol_agitation Action: Use gentle mixing. Avoid vigorous shaking. agitation->sol_agitation sol_light Action: Store protected from light. light->sol_light sol_ph Action: Verify and adjust pH. Use appropriate buffer. ph->sol_ph sol_excipients Action: Add/optimize stabilizing excipients (e.g., sugars, polymers). excipients->sol_excipients sol_ions Action: Use high-purity reagents and water. ions->sol_ions sol_interface Action: Minimize headspace in vials. Use appropriate vial size. interface->sol_interface sol_materials Action: Use compatible, low-binding materials. Pre-coat surfaces if necessary. materials->sol_materials

Caption: Troubleshooting workflow for this compound fibrillation.

Data & Experimental Protocols

Data Tables

Table 1: Key Factors Influencing Insulin Fibrillation In Vitro

FactorEffect on FibrillationTypical Conditions Promoting FibrillationMitigation Strategy
Temperature Rate increases with temperature.[3][4]> 30°C; stressed aging studies often use 37°C or higher.[2][5]Store unopened vials at 2-8°C; keep in-use solutions below 25-30°C.[15][16]
Agitation Accelerates nucleation and fibril growth.[6]Shaking, stirring, pumping action.[3][4]Minimize mechanical stress; use gentle swirling for mixing.
pH Fibrillation is rapid at acidic pH values near the isoelectric point.[2][3]pH ~2.0 (often used for inducing fibrillation in lab settings).[2]Maintain pH in a stable range using appropriate buffers (e.g., phosphate buffer).
Interfaces Hydrophobic surfaces (air-water, container walls) can be nucleation sites.[3][8]Large headspace in vials; use of certain plastics (e.g., polystyrene).[8]Use full vials; select compatible materials; add surfactants to block interfaces.
Excipients Can inhibit or accelerate fibrillation.Absence of stabilizers.Add sugars (trehalose), polymers, or specific amino acids.[10][11][12][13]

Table 2: Storage and Stability Recommendations for Commercial this compound (Apidra®)

ConditionStorage TemperatureDurationCitation(s)
Unopened Vial/Pen 2°C to 8°C (Refrigerated)Until expiration date[15][16][17]
Opened (In-Use) Vial Below 25°C (Room Temp)28 days[15][17]
Opened (In-Use) Pen Below 25°C (Room Temp)28 days[15][17]
Pump Reservoir See pump manufacturer instructionsTypically up to 48 hours[15]
Note: Do not freeze. Protect from light.[15]
Key Experimental Protocols

Protocol 1: Thioflavin T (ThT) Fluorescence Assay to Monitor Fibrillation Kinetics

This assay is widely used to monitor the formation of amyloid fibrils in real-time. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[18][19]

Materials:

  • This compound solution

  • Thioflavin T (ThT) powder

  • Appropriate buffer (e.g., 10 mM phosphate buffer with 150 mM NaCl, pH 7.0)[20]

  • 96-well black, clear-bottom microplate

  • Plate-reading fluorometer with temperature control and shaking capability

Methodology:

  • Prepare ThT Stock Solution: Dissolve ThT powder in the buffer to a concentration of 1 mM. Filter through a 0.2 µm syringe filter to remove any aggregates. Store this stock solution protected from light.[20][21]

  • Prepare Working Solution: On the day of the experiment, dilute the ThT stock solution into the assay buffer to a final concentration of ~20 µM.[19]

  • Prepare Samples: In each well of the 96-well plate, mix your this compound sample (at the desired concentration) with the ThT working solution. Include control wells with buffer and ThT only (for background) and a non-fibrillating protein control if available.

  • Set up the Fluorometer:

    • Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-482 nm.[19][20]

    • Set the desired incubation temperature (e.g., 37°C).

    • Program the instrument for intermittent shaking (e.g., 1 minute of shaking followed by 4 minutes of rest) and to take fluorescence readings at regular intervals (e.g., every 5-10 minutes) for the duration of the experiment (can be several hours to days).

  • Data Analysis: Subtract the background fluorescence from your sample readings. Plot the fluorescence intensity versus time. The resulting curve will typically be sigmoidal, showing a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (equilibrium).[7][8]

cluster_prep Preparation cluster_setup Assay Setup cluster_run Measurement cluster_analysis Data Analysis p1 1. Prepare Insulin Sample in Assay Buffer p2 2. Prepare ThT Stock & Working Solutions p1->p2 s1 3. Pipette Samples & ThT into 96-well Plate p2->s1 s2 4. Include Controls (Buffer + ThT) s1->s2 r1 5. Incubate in Fluorometer (e.g., 37°C with shaking) s2->r1 r2 6. Measure Fluorescence (Ex: 450nm, Em: 482nm) at Intervals r1->r2 a1 7. Subtract Background Fluorescence r2->a1 a2 8. Plot Fluorescence vs. Time to Obtain Kinetic Curve a1->a2

Caption: Experimental workflow for a Thioflavin T (ThT) fibrillation assay.

Fibrillation Pathway Overview

The fibrillation of insulin follows a well-described nucleation-dependent polymerization model. Understanding this pathway helps in designing strategies to inhibit it, primarily by targeting the initial, rate-limiting nucleation step.

native Native Monomers & Dimers unfolded Partially Unfolded Intermediates native->unfolded Conformational Change nuclei Oligomeric Nuclei (Rate-Limiting Step) unfolded->nuclei Self-Assembly proto Protofibrils nuclei->proto Monomer Addition (Elongation) fibril Mature Amyloid Fibrils proto->fibril Maturation lag_phase Lag Phase growth_phase Growth Phase plateau_phase Plateau Phase

References

Technical Support Center: Enhancing Reproducibility of Insulin Glulisine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of experiments involving Insulin glulisine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from regular human insulin?

This compound is a rapid-acting recombinant human insulin analog. It differs from native human insulin by two amino acid substitutions in the B-chain: asparagine at position B3 is replaced by lysine, and lysine at position B29 is replaced by glutamic acid.[1][2] These modifications reduce the tendency of insulin molecules to form hexamers, leading to a faster onset of action.[2]

Q2: What are the recommended storage and handling conditions for this compound in a research setting?

For long-term storage, this compound should be stored at -20°C. Once in use, it can be stored at 2-8°C for up to 28 days. Avoid repeated freeze-thaw cycles. When preparing solutions for cell culture, use sterile, low-protein-binding tubes and pipette tips to minimize loss of material.

Q3: Is there known lot-to-lot variability with this compound that could affect experimental results?

As with many biological reagents, lot-to-lot variability can occur. It is recommended to purchase a sufficient quantity of a single lot for a complete set of experiments to minimize this variable. If switching to a new lot, it is advisable to perform a bridging experiment to ensure consistency in biological activity.

Q4: What is the mitogenic potential of this compound compared to its metabolic activity?

Preclinical studies suggest that the structural changes in this compound are not associated with an increased risk of tumorigenesis compared to regular human insulin.[1] While insulin and its analogs can bind to the IGF-1 receptor, which is involved in mitogenic signaling, this compound has a four- to five-fold lower affinity for the IGF-1 receptor than regular human insulin.[3] Studies have shown that the mitogenic potential of this compound is comparable to that of regular human insulin.[4]

Troubleshooting Guides

Inconsistent Signaling Results (e.g., Western Blotting for p-Akt, p-IR)

Problem: Weak or no phosphorylation signal for Akt or Insulin Receptor (IR) after stimulation with this compound.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Suboptimal Cell Culture Conditions Ensure cells are not over-confluent, as this can lead to insulin resistance. Serum starve cells for an appropriate duration (typically 4-18 hours in serum-free or low-serum media) to reduce basal signaling.
This compound Degradation or Aggregation Prepare fresh dilutions of this compound for each experiment from a properly stored stock. Avoid repeated freeze-thaw cycles. Visually inspect the solution for any precipitation.[5][6]
Insufficient Stimulation Time or Concentration Optimize the concentration and incubation time of this compound for your specific cell line. A typical starting point is 10-100 nM for 10-30 minutes.
Technical Issues with Western Blotting Ensure complete cell lysis and accurate protein quantification. Use fresh lysis buffer containing protease and phosphatase inhibitors. Optimize antibody concentrations and incubation times. Use a sensitive chemiluminescent substrate.[7][8]
Low Abundance of Phosphorylated Protein Increase the amount of protein loaded on the gel.[7] Consider using an immunoprecipitation step to enrich for the protein of interest before western blotting.

Problem: High background in Western blot, obscuring the specific signal.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Inadequate Blocking Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST for phospho-antibodies instead of milk).[9]
Antibody Concentration Too High Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.
Insufficient Washing Increase the number and duration of washes after antibody incubations.[10]
Contaminated Buffers Prepare fresh buffers for each experiment.
Variability in Bioactivity Assays (e.g., Glucose Uptake, In-Cell Western)

Problem: High variability between replicate wells or experiments.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension and use appropriate techniques to avoid edge effects in multi-well plates.
Pipetting Errors Use calibrated pipettes and be precise when adding reagents, especially small volumes of this compound.
Incomplete Fixation and Permeabilization (In-Cell Western) Optimize fixation and permeabilization steps for your cell type to ensure uniform antibody access.[11]
Fluctuations in Incubation Times Stagger the addition of reagents to ensure consistent incubation times across all wells.
Lot-to-Lot Reagent Variability Use the same lot of critical reagents (e.g., antibodies, detection substrates) for all experiments that will be directly compared.

Quantitative Data Summary

Table 1: In Vitro Receptor Binding Affinity and Potency of this compound

ParameterThis compoundRegular Human InsulinInsulin LisproInsulin AspartReference
Insulin Receptor Binding Affinity (Kd) Slightly lower (~0.70 relative to RHI)1--[1][3]
IGF-1 Receptor Binding Affinity 4- to 5-fold lower than RHI1--[3]
EC50 for Glucose Uptake (in human skeletal muscle cells) Comparable to RHI and IGF-IComparable to Glulisine and IGF-I--[12]

Table 2: Comparative Pharmacokinetics of this compound and Regular Human Insulin (Subcutaneous Administration)

ParameterThis compoundRegular Human InsulinReference
Time to Maximum Concentration (Tmax) ~55-60 minutes~82-120 minutes[13][14]
Maximum Concentration (Cmax) Approximately double that of RHI1[13][14]
Apparent Half-life ~42 minutes~86 minutes

Experimental Protocols

Protocol 1: In Vitro Insulin Signaling Stimulation and Western Blot Analysis

1. Cell Culture and Serum Starvation:

  • Plate cells (e.g., HepG2, 3T3-L1 adipocytes) at an appropriate density to reach 70-80% confluency on the day of the experiment.

  • Once cells have adhered and reached the desired confluency, aspirate the growth medium.

  • Wash the cells twice with sterile phosphate-buffered saline (PBS).

  • Add serum-free or low-serum (0.5% FBS) medium and incubate for 4-18 hours.

2. This compound Stimulation:

  • Prepare fresh dilutions of this compound in serum-free medium to the desired concentrations (e.g., 0, 1, 10, 100 nM).

  • Aspirate the starvation medium and add the this compound-containing medium to the cells.

  • Incubate for the desired time (e.g., 15 minutes) at 37°C.

3. Cell Lysis:

  • Immediately after stimulation, place the culture dish on ice and aspirate the medium.

  • Wash the cells once with ice-cold PBS.

  • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (protein lysate) and determine the protein concentration using a standard assay (e.g., BCA assay).

4. Western Blotting:

  • Prepare protein samples with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-p-Akt Ser473, anti-Akt, anti-p-IR Tyr1150/1151, anti-IR β) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in the previous step.

  • Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

  • Quantify band intensities using appropriate software and normalize the phosphorylated protein signal to the total protein signal.

Protocol 2: In-Cell Western Assay for this compound Bioactivity

This protocol is adapted from a published method for assessing insulin analog bioactivity.

1. Cell Seeding:

  • Seed cells that overexpress the human insulin receptor (e.g., CHO-INSR) in a 96-well plate at a density that will result in a confluent monolayer after 48 hours.

2. This compound Dilution Series:

  • On the day of the assay, prepare a serial dilution of this compound in serum-free medium in a separate 96-well plate. Include a vehicle control (serum-free medium only).

3. Cell Stimulation:

  • After 48 hours of incubation, remove the culture medium from the cell plate and wash once with serum-free medium.

  • Add the prepared this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.

4. Fixation and Permeabilization:

  • Following stimulation, remove the treatment solutions and fix the cells by adding 4% paraformaldehyde in PBS for 20 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes at room temperature.

5. Immunostaining:

  • Block the cells with a suitable blocking buffer for 1.5 hours at room temperature.

  • Incubate with a primary antibody against the phosphorylated insulin receptor (e.g., anti-p-IR Tyr1150/1151) and a normalization antibody (e.g., for total cell number) overnight at 4°C.

  • Wash the plate five times with PBS containing 0.1% Tween-20.

  • Incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW and IRDye 680RD) for 1 hour at room temperature, protected from light.

  • Wash the plate five times as described above.

6. Imaging and Analysis:

  • Scan the plate using a near-infrared imaging system.

  • Quantify the fluorescence intensity for both the phospho-signal and the normalization signal.

  • Normalize the phospho-signal to the normalization signal for each well.

  • Plot the normalized signal against the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

Visualizations

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound IR Insulin Receptor (IR) This compound->IR Binds IRS IRS Proteins IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PIP3->Akt Recruits PDK1->Akt Phosphorylates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cell_culture Cell Culture & Serum Starvation stimulation This compound Stimulation cell_culture->stimulation lysis Cell Lysis stimulation->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

References

Validation & Comparative

A Head-to-Head Battle of Rapid-Acting Insulins: An In Vitro Potency Comparison of Glulisine and Aspart

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of diabetes management, the development of rapid-acting insulin analogs has been a significant advancement, offering patients greater flexibility and improved postprandial glucose control. Among these, insulin glulisine and insulin aspart are two widely utilized molecules. While both are designed for rapid absorption and action, subtle differences in their molecular structure can influence their in vitro biological activity. This guide provides a detailed comparison of the in vitro potency of this compound and insulin aspart, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Quantitative Comparison of In Vitro Potency

The in vitro potency of insulin analogs is typically assessed through a combination of receptor binding affinity studies, and assays measuring metabolic and mitogenic activity. The following tables summarize the key quantitative data from comparative studies.

Table 1: Receptor Binding Affinity

Insulin AnalogRelative Insulin Receptor (IR) Affinity (%)Relative IGF-1 Receptor (IGF-1R) Affinity (%)
Human Insulin100100
This compound8740
Insulin Aspart10060

*Relative affinity compared to human insulin (set at 100%). Data extracted from studies referencing Sommerfeld et al., 2010.

Table 2: Metabolic and Mitogenic Potency

Insulin AnalogRelative Metabolic Potency (%)Relative Mitogenic Potency (%)
Human Insulin100100
This compound10050
Insulin Aspart100100

*Relative potency compared to human insulin (set at 100%). Data extracted from studies referencing Sommerfeld et al., 2010.

One study found that insulin and glulisine were comparable in their ability to displace insulin binding and were equipotent in stimulating glucose uptake in cultured human skeletal muscle cells.[1] In terms of mitogenic potential, the same study showed that insulin and glulisine were equally less effective than IGF-I in stimulating [3H]thymidine uptake.[1] Another preclinical evaluation reported that the steady-state insulin receptor binding affinity for glulisine was slightly lower than that of regular human insulin (approximately 70%), with a four- to fivefold lower affinity for the IGF-1 receptor.[2]

A separate study indicated that the mitogenic potential of insulin was very similar to that of aspart, while glulisine showed a lower predicted mitogenic potential compared to regular insulin.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and insulin aspart.

Receptor Binding Affinity Assay

This assay determines the ability of insulin analogs to bind to the insulin receptor (IR) and the insulin-like growth factor-1 receptor (IGF-1R).

Objective: To quantify the relative binding affinities of this compound and insulin aspart to the IR and IGF-1R compared to human insulin.

Materials:

  • Human insulin receptor (recombinant)

  • IGF-1 receptor (recombinant)

  • [¹²⁵I]-labeled human insulin

  • This compound, insulin aspart, and human insulin standards

  • Cell line overexpressing the human insulin receptor (e.g., CHO-K1)[4]

  • Binding buffer (e.g., HEPES-based buffer with BSA)

  • Multi-well plates (e.g., 96-well plates)

  • Gamma counter

Procedure:

  • Plate Coating: Coat multi-well plates with anti-receptor antibodies overnight at 4°C.

  • Blocking: Block the plates with a solution containing bovine serum albumin (BSA) to prevent non-specific binding.

  • Competition Binding: Add a constant concentration of [¹²⁵I]-labeled human insulin and varying concentrations of unlabeled this compound, insulin aspart, or human insulin (as a competitor) to the wells.

  • Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.

  • Washing: Wash the plates to remove unbound insulin.

  • Quantification: Measure the radioactivity in each well using a gamma counter.

  • Data Analysis: Plot the percentage of bound [¹²⁵I]-labeled insulin against the logarithm of the unlabeled insulin concentration. The IC50 value (the concentration of unlabeled insulin required to inhibit 50% of the binding of the radiolabeled insulin) is determined from this curve. The relative binding affinity is calculated by comparing the IC50 of the analog to that of human insulin.

Metabolic Potency Assay (Glucose Uptake)

This assay measures the ability of insulin analogs to stimulate glucose uptake in insulin-sensitive cells.

Objective: To determine the relative metabolic potency of this compound and insulin aspart by measuring their ability to stimulate glucose uptake in adipocytes or muscle cells.

Materials:

  • Insulin-sensitive cell line (e.g., 3T3-L1 adipocytes or L6 myotubes)

  • This compound, insulin aspart, and human insulin standards

  • 2-deoxy-[³H]-glucose (radiolabeled glucose analog)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Insulin stimulation buffer

  • Lysis buffer

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture and Differentiation: Culture and differentiate the cells to an insulin-responsive state.

  • Serum Starvation: Serum-starve the cells to reduce basal glucose uptake.

  • Insulin Stimulation: Treat the cells with varying concentrations of this compound, insulin aspart, or human insulin for a defined period.

  • Glucose Uptake: Add 2-deoxy-[³H]-glucose to the cells and incubate to allow for uptake.

  • Washing: Wash the cells with ice-cold buffer to stop glucose uptake and remove extracellular radiolabeled glucose.

  • Cell Lysis: Lyse the cells to release the intracellular contents.

  • Quantification: Measure the radioactivity in the cell lysates using a scintillation counter.

  • Data Analysis: Plot the glucose uptake (in counts per minute or moles) against the logarithm of the insulin concentration. The EC50 value (the concentration of insulin that produces 50% of the maximal response) is determined from this curve. The relative metabolic potency is calculated by comparing the EC50 of the analog to that of human insulin.

Mitogenic Potency Assay (Cell Proliferation)

This assay assesses the potential of insulin analogs to stimulate cell proliferation, an important safety parameter.

Objective: To evaluate the relative mitogenic potency of this compound and insulin aspart by measuring their effect on the proliferation of a suitable cell line.

Materials:

  • A cell line sensitive to mitogenic stimuli (e.g., MCF-7 breast cancer cells)

  • This compound, insulin aspart, and human insulin standards

  • Cell culture medium

  • [³H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or MTS assay)

  • Multi-well plates

  • Microplate reader or scintillation counter

Procedure:

  • Cell Seeding: Seed the cells in multi-well plates and allow them to attach.

  • Serum Starvation: Synchronize the cells in a quiescent state by serum starvation.

  • Insulin Treatment: Treat the cells with varying concentrations of this compound, insulin aspart, or human insulin.

  • Proliferation Measurement:

    • [³H]-Thymidine Incorporation: Add [³H]-thymidine to the cells, which will be incorporated into the DNA of proliferating cells. After incubation, harvest the cells and measure the incorporated radioactivity.

    • BrdU Assay: Add BrdU to the cells, which is incorporated into newly synthesized DNA. Detect the incorporated BrdU using an anti-BrdU antibody conjugated to an enzyme that catalyzes a colorimetric reaction.

    • MTS Assay: Add MTS reagent to the cells, which is converted to a colored formazan product by metabolically active cells.

  • Quantification: Measure the absorbance or radioactivity using a microplate reader or scintillation counter.

  • Data Analysis: Plot the proliferation signal against the logarithm of the insulin concentration. The EC50 value is determined from this curve, and the relative mitogenic potency is calculated relative to human insulin.

Visualizing the Pathways and Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated.

InsulinSignalingPathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin Analog IR Insulin Receptor (IR) Insulin->IR Binding IRS IRS Proteins IR->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation MAPK_pathway MAPK Pathway IRS->MAPK_pathway Activation Akt Akt/PKB PI3K->Akt Activation GLUT4 GLUT4 Vesicles Akt->GLUT4 Translocation GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake cell_response_metabolic GlucoseUptake->cell_response_metabolic Metabolic Effects GeneExpression Gene Expression (Growth, Proliferation) MAPK_pathway->GeneExpression cell_response_mitogenic GeneExpression->cell_response_mitogenic Mitogenic Effects

Caption: Insulin Signaling Pathway.

ExperimentalWorkflow cluster_setup Assay Setup cluster_assays Potency Assays cluster_binding Binding Affinity cluster_metabolic Metabolic Potency cluster_mitogenic Mitogenic Potency cluster_analysis Data Analysis start Cell Culture & Differentiation starvation Serum Starvation start->starvation treatment Treatment with Insulin Analogs starvation->treatment binding_assay Competitive Binding with [125I]-Insulin treatment->binding_assay glucose_uptake [3H]-Glucose Uptake treatment->glucose_uptake proliferation_assay Proliferation Assay (e.g., BrdU, MTS) treatment->proliferation_assay gamma_count Gamma Counting binding_assay->gamma_count data_analysis Calculate IC50/EC50 and Relative Potency gamma_count->data_analysis scintillation_count Scintillation Counting glucose_uptake->scintillation_count scintillation_count->data_analysis plate_reader Absorbance Reading proliferation_assay->plate_reader plate_reader->data_analysis

Caption: In Vitro Potency Assay Workflow.

LogicalComparison cluster_analogs Insulin Analogs cluster_properties In Vitro Properties cluster_ir IR Binding cluster_igf1r IGF-1R Binding cluster_metabolic Metabolic Potency cluster_mitogenic Mitogenic Potency glulisine This compound ir_binding Slightly Lower to Similar glulisine->ir_binding igf1r_binding_glu Lower glulisine->igf1r_binding_glu metabolic_potency Similar glulisine->metabolic_potency mitogenic_potency_glu Lower glulisine->mitogenic_potency_glu aspart Insulin Aspart aspart->ir_binding igf1r_binding_asp Slightly Lower aspart->igf1r_binding_asp aspart->metabolic_potency mitogenic_potency_asp Similar aspart->mitogenic_potency_asp

Caption: Logical Comparison of In Vitro Properties.

References

A Comparative Analysis of Insulin Glulisine and Insulin Lispro: Receptor Kinetics and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the receptor kinetics and downstream signaling of two rapid-acting insulin analogs: insulin glulisine and insulin lispro. The information presented is supported by experimental data to aid in research and development decisions.

Executive Summary

This compound and insulin lispro are both rapid-acting insulin analogs designed to mimic the natural postprandial insulin response. While both analogs exhibit a faster onset of action compared to regular human insulin, subtle differences in their molecular structure lead to distinct receptor binding kinetics and pharmacodynamic profiles. This guide delves into these differences, presenting quantitative data on receptor affinity, association, and dissociation rates, alongside detailed experimental methodologies and a visualization of the insulin signaling pathway.

Comparative Receptor Kinetics

The interaction of insulin analogs with the insulin receptor is a critical determinant of their biological activity. The affinity of this binding, as well as the rates of association and dissociation, directly impact the potency and duration of action. While direct head-to-head comparative studies providing all kinetic parameters are limited, data from various studies using biophysical techniques like Surface Plasmon Resonance (SPR) allow for a comparative assessment.

ParameterThis compoundInsulin LisproHuman Insulin (for reference)Method
Dissociation Constant (Kd1) Data not consistently available in comparative studies73.2 ± 1.8 nM [1]38.1 ± 0.9 nM[1]Surface Plasmon Resonance (SPR)[1]
Dissociation Constant (Kd2) Data not consistently available in comparative studies148.9 ± 6.1 nM [1]166.3 ± 7.3 nM[1]Surface Plasmon Resonance (SPR)[1]
Receptor Affinity (Qualitative) Slightly lower to comparable with human insulin[2]Comparable to human insulin-Various binding assays
Dissociation from Hexamers Very rapid, complete within the dead time of experiments[3]Slower than glulisine[3]SlowestLight Scattering[3]

Note: The insulin receptor exhibits two-site binding, hence the two dissociation constants (Kd1 and Kd2) for a high-affinity and a low-affinity state, respectively.[1]

Insulin lispro demonstrates a binding affinity to the insulin receptor that is comparable to human insulin.[1] In contrast, studies on this compound suggest its affinity is either comparable or slightly lower than that of native insulin.[2] A key differentiator lies in their dissociation from the hexameric state in which they are formulated. This compound is characterized by a remarkably rapid dissociation into active monomers, a process that is significantly faster than that of insulin lispro.[3] This rapid availability of monomers is a primary contributor to its fast onset of action.

Insulin Receptor Signaling Pathway

Upon binding to the α-subunit of the insulin receptor, both this compound and insulin lispro trigger a conformational change that activates the tyrosine kinase domain on the β-subunit. This initiates a cascade of intracellular signaling events crucial for metabolic regulation.

InsulinSignaling Insulin This compound / Insulin Lispro IR Insulin Receptor (IR) Insulin->IR Binding pIR Phosphorylated IR IR->pIR Autophosphorylation IRS IRS Proteins pIR->IRS Recruitment pIRS Phosphorylated IRS IRS->pIRS Phosphorylation PI3K PI3-Kinase pIRS->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt/PKB PDK1->Akt Phosphorylation pAkt Phosphorylated Akt Akt->pAkt GLUT4 GLUT4 Vesicle pAkt->GLUT4 Translocation Glycogen Glycogen Synthesis pAkt->Glycogen Protein Protein Synthesis pAkt->Protein Lipid Lipid Synthesis pAkt->Lipid GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake

Caption: Insulin Receptor Signaling Pathway.

The binding of the insulin analog leads to the autophosphorylation of the insulin receptor, which then recruits and phosphorylates insulin receptor substrate (IRS) proteins. Phosphorylated IRS acts as a docking site for various signaling molecules, most notably phosphoinositide 3-kinase (PI3K). The activation of the PI3K/Akt pathway is a central axis in insulin signaling, leading to the translocation of GLUT4 transporters to the cell membrane, facilitating glucose uptake into muscle and fat cells, and promoting glycogen, protein, and lipid synthesis. Studies have shown that both this compound and insulin lispro activate these downstream signaling pathways in a manner comparable to human insulin.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize and compare the receptor kinetics and biological activity of insulin analogs.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of insulin analogs to the insulin receptor.

RadioligandBindingAssay Start Start PrepareReceptors Prepare Insulin Receptors (e.g., from cell membranes) Start->PrepareReceptors Incubate Incubate Receptors with Radiolabeled Insulin ([125I]-Insulin) and Unlabeled Insulin Analog PrepareReceptors->Incubate Separate Separate Receptor-Bound from Free Radioligand (e.g., filtration) Incubate->Separate Measure Measure Radioactivity of Bound Ligand Separate->Measure Analyze Analyze Data (e.g., Scatchard Plot) to determine Kd Measure->Analyze End End Analyze->End

Caption: Experimental Workflow for Radioligand Binding Assay.

Methodology:

  • Receptor Preparation: Isolate cell membranes containing insulin receptors from a suitable cell line (e.g., IM-9 lymphocytes) or tissue.

  • Incubation: Incubate a fixed amount of the receptor preparation with a constant concentration of radiolabeled insulin (e.g., [125I]-insulin) and varying concentrations of the unlabeled insulin analog (glulisine or lispro) in a suitable binding buffer.

  • Separation: After reaching equilibrium, separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by rapid vacuum filtration through a glass fiber filter that traps the membranes.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the amount of bound radioligand as a function of the concentration of the unlabeled analog. The data can be analyzed using non-linear regression or a Scatchard plot to determine the dissociation constant (Kd), which is an inverse measure of binding affinity.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the real-time kinetics of binding, including the association (kon) and dissociation (koff) rates.

Methodology:

  • Chip Preparation: Immobilize a capture molecule, such as an anti-insulin receptor antibody, onto the surface of a sensor chip.

  • Receptor Capture: Inject the soluble insulin receptor ectodomain over the sensor surface, allowing it to be captured by the immobilized antibody.

  • Analyte Injection: Inject different concentrations of the insulin analog (the analyte) over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time as the analyte binds to and dissociates from the captured receptor. This is recorded as a sensorgram.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model or a two-state model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Western Blot Analysis of Insulin Signaling

This technique is used to assess the activation of downstream signaling proteins following insulin receptor stimulation.

Methodology:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HepG2 or 3T3-L1 adipocytes) and serum-starve them to reduce basal signaling. Stimulate the cells with this compound, insulin lispro, or a control for a specific time course.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for a phosphorylated signaling protein (e.g., phospho-Akt, phospho-ERK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein levels of the signaling molecule) to compare the levels of protein phosphorylation between different treatments.

Conclusion

Both this compound and insulin lispro are effective rapid-acting insulin analogs that activate the insulin receptor and its downstream signaling pathways. The primary distinction in their receptor kinetics appears to be the faster dissociation of this compound from its hexameric form, which contributes to its rapid onset of action. While insulin lispro has well-characterized binding affinities to the two sites on the insulin receptor, more direct comparative studies are needed to fully elucidate the kinetic profile of this compound. The experimental protocols provided herein offer a framework for conducting such comparative analyses, which are essential for the continued development and refinement of insulin therapies.

References

A Head-to-Head In Vitro Comparison: Insulin Glulisine vs. Regular Human Insulin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of diabetes management, the nuanced differences between various insulin formulations are of paramount importance for both therapeutic efficacy and safety. This guide provides a detailed in vitro comparison of Insulin glulisine, a rapid-acting insulin analog, and regular human insulin (RHI). The following sections dissect their interactions at the molecular level, from receptor binding kinetics to downstream signaling cascades, supported by experimental data and methodologies for the discerning researcher.

Molecular Profile and Receptor Binding Kinetics

This compound is a recombinant human insulin analog that differs from native human insulin by the substitution of asparagine at position B3 with lysine, and lysine at position B29 with glutamic acid.[1][2][3] These modifications are designed to reduce the tendency of insulin molecules to form hexamers, leading to a more rapid onset of action.[1][4][5]

In vitro studies have demonstrated subtle differences in the binding kinetics of this compound and regular insulin to the insulin receptor (IR). While some studies report comparable insulin receptor association kinetics and maximal binding, others indicate that this compound has a slightly lower affinity for the insulin receptor compared to human insulin.[1][6] Despite this, the overall binding properties are considered similar.[7]

The dissociation of insulin from its receptor is a critical factor influencing its duration of action. Due to its structural modifications that hinder self-association into dimers and hexamers, this compound exhibits a faster dissociation from the insulin receptor compared to regular human insulin.[5][8] This rapid dissociation contributes to its characteristic rapid-acting profile.

Table 1: Comparison of Receptor Binding Affinity

ParameterThis compoundRegular Human InsulinReference
Insulin Receptor Affinity Slightly lower to comparableHigher[1][6]
IGF-1 Receptor Affinity Significantly lowerHigher[1]

Downstream Signaling Pathways

Upon binding to the insulin receptor, both this compound and regular insulin trigger a cascade of intracellular signaling events. The insulin receptor, a tyrosine kinase, autophosphorylates and subsequently phosphorylates various intracellular substrates, primarily the insulin receptor substrate (IRS) proteins.[4][9] This initiates two major signaling pathways: the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is predominantly responsible for metabolic effects, and the Ras/mitogen-activated protein kinase (MAPK) pathway, which is mainly involved in mitogenic and growth-related processes.[9]

Interestingly, in vitro studies have revealed a differential activation of IRS proteins by this compound compared to regular insulin. In some cell systems, this compound has been shown to produce a marginal activation of IRS-1, while demonstrating a predominant activation of IRS-2.[1][10] In contrast, regular human insulin tends to activate both IRS-1 and IRS-2 more equally.[1] However, other studies have found that when administered in vivo, both insulins lead to similar increases in IRS-1 and IRS-2 tyrosine phosphorylation in skeletal muscle and liver.[11]

Downstream of the IRS proteins, both insulins stimulate the phosphorylation and activation of Akt and MAPK (ERK1/2). Studies in cultured human skeletal muscle cells have shown that this compound and regular insulin are equipotent in stimulating the phosphorylation of Akt.[11][12] Similarly, the activation of the MAPK pathway, as measured by p42/44 MAPK phosphorylation, is comparable between the two insulins.[11]

Table 2: Comparison of Downstream Signaling Effects

Signaling EventThis compoundRegular Human InsulinReference
IRS-1 Activation Marginal (in some in vitro systems)Prominent[1][10]
IRS-2 Activation Predominant (in some in vitro systems)Prominent[1][10]
Akt Phosphorylation ComparableComparable[11][12]
MAPK (ERK1/2) Phosphorylation ComparableComparable[11]
Glucose Uptake Stimulation EquipotentEquipotent[11]
DNA Synthesis Stimulation ComparableComparable[2]

Experimental Protocols

Receptor Binding Assay

A common method to assess the binding affinity of insulin and its analogs to the insulin receptor is a competitive binding assay.

  • Cell Culture: Human cells overexpressing the insulin receptor (e.g., HEK293 or CHO cells) are cultured to confluence in appropriate media.

  • Radiolabeling: A fixed concentration of radiolabeled insulin (e.g., ¹²⁵I-insulin) is used as a tracer.

  • Competition: The cells are incubated with the radiolabeled insulin and increasing concentrations of unlabeled insulin (either regular insulin or this compound).

  • Incubation and Washing: The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach binding equilibrium. After incubation, the cells are washed with ice-cold buffer to remove unbound insulin.

  • Quantification: The amount of bound radioactivity is measured using a gamma counter.

  • Data Analysis: The data is used to generate a competition curve, from which the concentration of unlabeled insulin required to displace 50% of the bound radiolabeled insulin (IC₅₀) can be determined. This value is indicative of the binding affinity.

Western Blotting for Signaling Protein Phosphorylation

To evaluate the activation of downstream signaling pathways, the phosphorylation status of key proteins like Akt and ERK is analyzed by Western blotting.

  • Cell Culture and Stimulation: Target cells (e.g., cultured human skeletal muscle cells or myoblasts) are serum-starved and then stimulated with varying concentrations of either this compound or regular insulin for a specific duration (e.g., 15 minutes).

  • Cell Lysis: The cells are washed with cold phosphate-buffered saline (PBS) and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt Ser473). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the bands is quantified, and the results are normalized to the total amount of the respective protein to determine the relative increase in phosphorylation.

Visualizations

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin / this compound IR Insulin Receptor (IR) Insulin->IR IRS IRS-1 / IRS-2 IR->IRS Phosphorylation PI3K PI3K IRS->PI3K Ras Ras IRS->Ras PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt (PKB) PIP3->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Metabolic Metabolic Effects (Glucose Uptake) GLUT4->Metabolic Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Mitogenic Mitogenic Effects (Gene Expression, Growth) ERK->Mitogenic Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Cell Culture (e.g., Muscle Cells) B Serum Starvation A->B C Stimulation with This compound or Regular Insulin B->C D Cell Lysis C->D E Protein Quantification D->E F Western Blotting for Phosphorylated Proteins (p-Akt, p-ERK) E->F G Data Quantification and Comparison F->G Logical_Relationship A Insulin Binding to Receptor B Receptor Autophosphorylation A->B C IRS Protein Phosphorylation B->C D Activation of Downstream Signaling Cascades (PI3K/Akt & MAPK) C->D E Cellular Responses (Metabolic & Mitogenic) D->E

References

A Comparative Guide to Validating Insulin Glulisine's Effect on GLUT4 Translocation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the molecular action of insulin analogs is critical for therapeutic innovation. This guide provides an objective comparison of Insulin glulisine's performance in mediating the translocation of the glucose transporter type 4 (GLUT4) to the plasma membrane, a key step in glucose uptake. We compare its effects with other rapid-acting insulin analogs and regular human insulin, supported by experimental data and detailed protocols.

Mechanism of Action: The Insulin Signaling Pathway

Insulin and its analogs initiate glucose uptake primarily in adipose and muscle tissues by binding to the insulin receptor (IR).[1][2] This binding triggers a phosphorylation cascade, activating the PI3K/Akt signaling pathway.[3][4][5][6] Key downstream events include the phosphorylation of Akt Substrate of 160 kDa (AS160), which relieves its inhibitory effect on Rab GTPases.[7][8] This allows GLUT4-containing storage vesicles (GSVs) to be transported to, dock with, and fuse with the plasma membrane.[2][9][10][11] The increased density of GLUT4 transporters on the cell surface facilitates the influx of glucose from the bloodstream into the cell.[2]

This compound, a rapid-acting analog, is designed for faster absorption by reducing the tendency to form hexamers.[12] Studies confirm that it activates the same fundamental signaling pathway as regular human insulin, showing a similar time course and extent of insulin receptor and downstream signaling element phosphorylation in vivo.[12]

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane Insulin Insulin (e.g., Glulisine) IR Insulin Receptor (IR) Insulin->IR Binding & Activation IRS IRS-1/2 IR->IRS Phosphorylation GLUT4_pm GLUT4 Glucose_in Glucose Glucose_in->GLUT4_pm Transport PI3K PI3K IRS->PI3K Recruitment & Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt/PKB PDK1->Akt Phosphorylation AS160 AS160 (TBC1D4) Akt->AS160 Phosphorylation (Inhibition) Rab Rab-GTP AS160->Rab Inhibits GAP activity GSV GLUT4 Storage Vesicle (GSV) Rab->GSV Promotes Translocation GSV->GLUT4_pm Fusion & Insertion

Caption: The canonical PI3K/Akt signaling pathway for insulin-mediated GLUT4 translocation.

Comparative Performance Data

Rapid-acting insulin analogs are generally more effective at reducing postprandial glucose levels compared to regular human insulin (RHI).[13][14] While direct head-to-head comparisons of GLUT4 translocation for all analogs in a single study are limited, available data from various studies allow for a composite analysis of their potency.

Insulin AnalogCell TypeAssayKey FindingReference
This compound Cultured Human Skeletal Muscle Cells2-[3H]deoxyglucose uptakeEquipotent to human insulin in stimulating glucose uptake.[15]
This compound C57BL/6 Mice (in vivo)Western Blot for p-IR, p-IRSActivation of insulin receptor and downstream signaling was similar to human regular insulin.[12]
Insulin Lispro L6 Skeletal Muscle Cells2-[3H]deoxyglucose uptakeSimilar potency to human insulin in stimulating glucose transport.[15]
Insulin Aspart Patients with T1D (in vivo)Euglycemic Clamp44% lower postprandial glucose vs. biphasic human insulin, indicating robust glucose uptake.[16]
Rapid-Acting Analogs (General) Patients with T1D (Meta-analysis)Postprandial Glucose (PPG)Significantly greater reduction in PPG compared to RHI (-22.2 mg/dL).[13]

Note: The data presented is compiled from different studies. Direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocol: Measuring GLUT4 Translocation

Several robust methods exist for quantifying GLUT4 translocation.[17][18] Total Internal Reflection Fluorescence (TIRF) microscopy is a high-sensitivity technique that allows for real-time visualization of GLUT4-containing vesicles fusing with the plasma membrane.[19][20][21][22]

Protocol: GLUT4 Translocation Assay using TIRF Microscopy

This protocol is a representative example for studying GLUT4 translocation in cultured adipocytes (e.g., 3T3-L1) or myotubes expressing a fluorescently-tagged GLUT4 construct (e.g., HA-GLUT4-GFP).

  • Cell Culture and Preparation:

    • Culture 3T3-L1 preadipocytes or L6 myoblasts in DMEM supplemented with 10% FBS.

    • Differentiate cells into mature adipocytes or myotubes using an appropriate differentiation cocktail.

    • Seed differentiated cells onto high-refractive-index glass coverslips suitable for TIRF microscopy.

    • Prior to the experiment, serum-starve the cells for 3-4 hours in a serum-free medium to establish a basal state.[22]

  • Insulin Stimulation:

    • Prepare working solutions of this compound, other insulin analogs, and controls (e.g., regular human insulin) in a suitable assay buffer (e.g., Krebs-Ringer-HEPES).

    • Mount the coverslip onto the TIRF microscope stage, maintaining the cells at 37°C.

    • Acquire baseline TIRF images for 2-5 minutes to establish a stable pre-stimulation signal.

    • Gently add the insulin solution to the cells to achieve the desired final concentration (e.g., 100 nM).

  • Image Acquisition:

    • Immediately begin time-lapse image acquisition using the TIRF microscope. The evanescent field will selectively excite fluorescently-tagged GLUT4 molecules within ~100 nm of the coverslip, corresponding to the plasma membrane.[20]

    • Capture images every 5-10 seconds for a total duration of 20-30 minutes to monitor the increase in fluorescence at the plasma membrane, which represents the arrival and fusion of GLUT4 vesicles.[22]

  • Data Analysis and Quantification:

    • Define regions of interest (ROIs) on individual cells.

    • Measure the mean fluorescence intensity within each ROI over the time course of the experiment.

    • Normalize the fluorescence intensity at each time point to the baseline intensity recorded before insulin stimulation.

    • The primary output is the fold increase in plasma membrane fluorescence, which is a quantitative measure of GLUT4 translocation.[23] This data can be used to generate dose-response curves and compare the potency (EC50) and efficacy of different insulin analogs.

Experimental_Workflow A 1. Cell Culture (e.g., 3T3-L1 Adipocytes on Coverslips) B 2. Serum Starvation (3-4 hours, establish baseline) A->B C 3. TIRF Microscope Setup (Mount coverslip, maintain 37°C) B->C D 4. Baseline Imaging (Acquire pre-stimulation data) C->D E 5. Insulin Stimulation (Add this compound or other analogs) D->E F 6. Time-Lapse Acquisition (Capture vesicle fusion events at the membrane) E->F G 7. Image Processing & Analysis (Measure fluorescence intensity change) F->G H 8. Quantitative Comparison (Determine fold-change, EC50, etc.) G->H

Caption: A typical experimental workflow for quantifying GLUT4 translocation using TIRF microscopy.

Conclusion

The available evidence indicates that this compound effectively stimulates GLUT4 translocation through the canonical PI3K/Akt signaling pathway, with a potency and mechanism comparable to that of regular human insulin and other rapid-acting analogs.[12][15] Its primary advantage lies in its pharmacokinetic profile, which allows for a more rapid onset of action.[1][24] For researchers investigating the specifics of GLUT4 trafficking, techniques like TIRF microscopy provide a powerful, quantitative tool to dissect the molecular events stimulated by this compound and its counterparts.[19][21] This guide provides the foundational information and a methodological framework for conducting such comparative validation studies.

References

A Comparative Guide to Rapid-Acting Insulins: Efficacy of Insulin Glulisine vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of diabetes management, the development of rapid-acting insulin analogs has been a significant advancement, offering patients more flexibility and improved postprandial glycemic control. This guide provides an objective comparison of the efficacy of Insulin glulisine against other prominent rapid-acting insulins, namely Insulin lispro and Insulin aspart. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on supporting experimental data and detailed methodologies.

Quantitative Efficacy Comparison

The therapeutic efficacy of rapid-acting insulins is primarily determined by their pharmacokinetic (PK) and pharmacodynamic (PD) profiles, which dictate their speed of action and glucose-lowering effects.

Pharmacokinetic and Pharmacodynamic Profile

Clinical studies have demonstrated subtle but potentially significant differences in the onset, peak, and duration of action among this compound, Insulin lispro, and Insulin aspart. While all three are considered rapid-acting, some research suggests that this compound may have a slightly faster onset of action.[1][2] However, the overall glycemic control and total metabolic effect are largely comparable among the three analogs.[1][3]

ParameterThis compoundInsulin LisproInsulin Aspart
Onset of Action 5-15 minutes10-15 minutes10-15 minutes
Peak Action 45-75 minutes45-75 minutes45-75 minutes
Duration of Action 3-5 hours3-5 hours3-5 hours
Data compiled from multiple sources. Note: These are approximate times and can vary between individuals.
Head-to-Head Clinical Trial Data

A randomized, single-center, double-blind, crossover study comparing this compound and Insulin lispro in subjects without diabetes under euglycemic clamp conditions revealed that this compound had a greater early metabolic action.[4] Specifically, the glucose infusion rate area under the curve (GIR-AUC) between 0 and 1 hour was significantly higher for this compound at both 0.2 U/kg and 0.4 U/kg doses.[4]

DoseGIR-AUC (0-1h) - this compound (mg/kg)GIR-AUC (0-1h) - Insulin Lispro (mg/kg)p-value
0.2 U/kg102.3 ± 75.183.1 ± 72.8< 0.05
0.4 U/kg158.0 ± 100.0112.3 ± 70.8< 0.001
Data from a comparative study under euglycemic clamp conditions.[4]

Similarly, a study comparing this compound and Insulin aspart in healthy volunteers found that this compound demonstrated a significantly higher early metabolic effect in the first 30 minutes.[2]

ParameterThis compoundInsulin Aspartp-value
AUC-GIR (0-30 min) (mg/kg)30.3 ± 26.416.2 ± 18.40.0421
Time to 10% of GIRmax (min)9170.0146
Data from a randomized, double-blind, crossover trial in healthy volunteers.[2]

Despite these differences in early action, most head-to-head trials conclude that the overall efficacy in terms of HbA1c reduction and safety profiles are comparable among the three rapid-acting insulin analogs when used in basal-bolus regimens.[3][5]

Experimental Protocols

To ensure a thorough understanding of the presented data, this section details the methodologies of key experiments used to compare rapid-acting insulins.

Euglycemic Clamp Technique

The hyperinsulinemic-euglycemic clamp is the gold standard for assessing insulin sensitivity and the pharmacodynamic profile of insulins.[6]

Objective: To measure the glucose-lowering effect of an insulin analog over time by maintaining a constant blood glucose level through a variable glucose infusion.

General Protocol:

  • Subject Preparation: Subjects typically fast overnight.[7] Intravenous catheters are inserted for insulin and glucose infusion, and for blood sampling.[7]

  • Insulin Infusion: A continuous infusion of the insulin analog being tested is initiated at a predetermined rate (e.g., 0.2 U/kg or 0.4 U/kg).[4]

  • Blood Glucose Monitoring: Blood glucose levels are monitored frequently (e.g., every 5-10 minutes).

  • Glucose Infusion: A variable infusion of a dextrose solution (e.g., 20%) is adjusted to maintain the subject's blood glucose at a specific target level (euglycemia), typically around 5.5 mmol/L.[7]

  • Data Collection: The glucose infusion rate (GIR) required to maintain euglycemia is recorded over time. This rate reflects the whole-body glucose disposal stimulated by the infused insulin.

  • Pharmacokinetic Sampling: Blood samples are collected at regular intervals to measure the concentration of the insulin analog in the plasma.

In Vitro Insulin Receptor Binding Assay

This assay is crucial for determining the affinity of an insulin analog for the insulin receptor, which is the initial step in its biological action.

Objective: To quantify the binding affinity of an insulin analog to the insulin receptor.

General Protocol:

  • Receptor Preparation: Cell membranes containing overexpressed human insulin receptors are isolated.

  • Ligand Preparation: A radiolabeled version of insulin (e.g., ¹²⁵I-insulin) and varying concentrations of the unlabeled insulin analog being tested are prepared.

  • Competitive Binding: The prepared receptors are incubated with the radiolabeled insulin and the different concentrations of the unlabeled insulin analog. The unlabeled analog competes with the radiolabeled insulin for binding to the receptor.

  • Separation: The receptor-bound insulin is separated from the unbound insulin, often through filtration.

  • Quantification: The amount of radioactivity bound to the receptors is measured.

  • Data Analysis: A competition curve is generated by plotting the percentage of bound radiolabeled insulin against the concentration of the unlabeled analog. From this curve, the IC50 value (the concentration of the unlabeled analog that inhibits 50% of the binding of the radiolabeled insulin) can be determined, which is inversely related to the binding affinity.

Mandatory Visualizations

Insulin Signaling Pathway

Insulin exerts its effects by activating intracellular signaling cascades. The two primary pathways are the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is mainly responsible for metabolic effects, and the Mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation.[8][9]

Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS PI3K PI3K IRS->PI3K Grb2 Grb2/SOS IRS->Grb2 PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 Glycogen Glycogen Synthesis Akt->Glycogen Protein Protein Synthesis Akt->Protein Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK Gene Gene Expression Cell Growth MAPK->Gene

Caption: Simplified Insulin Signaling Pathway.

Experimental Workflow for Insulin Analog Comparison

The evaluation of a new insulin analog typically follows a structured workflow, from initial in vitro characterization to in vivo efficacy and safety studies.

Experimental_Workflow start Insulin Analog Development in_vitro In Vitro Characterization start->in_vitro receptor_binding Receptor Binding Assay (Affinity) in_vitro->receptor_binding cell_based Cell-Based Bioassays (Signaling) in_vitro->cell_based in_vivo In Vivo Studies in_vitro->in_vivo pk_pd Pharmacokinetic/ Pharmacodynamic Studies (Euglycemic Clamp) in_vivo->pk_pd clinical_trials Clinical Trials in_vivo->clinical_trials phase1 Phase I (Safety, PK/PD) clinical_trials->phase1 phase2 Phase II (Efficacy, Dosing) clinical_trials->phase2 phase3 Phase III (Comparative Efficacy, Safety) clinical_trials->phase3 end Regulatory Submission & Approval clinical_trials->end

Caption: General Experimental Workflow.

References

In Vitro Stability of Insulin Glulisine vs. Insulin Aspart: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the physicochemical stability of two rapid-acting insulin analogs, Insulin glulisine and Insulin aspart, under in vitro stress conditions. This guide provides researchers, scientists, and drug development professionals with a synthesis of experimental data, detailed methodologies, and visual representations of key processes to inform formulation and development strategies.

The in vitro stability of therapeutic proteins is a critical attribute influencing their safety, efficacy, and handling. For insulin analogs, which are often subjected to stress conditions during storage and administration, particularly in continuous subcutaneous insulin infusion (CSII) systems, understanding their comparative stability is paramount. This guide focuses on the in vitro stability profiles of two widely used rapid-acting insulin analogs: this compound and Insulin aspart.

Comparative Stability Under Stress Conditions

Studies simulating the use of insulin in infusion pumps, which involve elevated temperatures and continuous agitation, have revealed differences in the stability of this compound and Insulin aspart. The primary modes of physical and chemical instability observed are fibrillation (aggregation into insoluble fibrils) and the formation of high-molecular-weight proteins (HMWP), both of which can compromise the insulin's biological activity and potentially lead to occlusion of infusion devices.[1][2][3]

A key study simulating CSII use for up to 10 days at 37°C with continuous shaking found that this compound showed reduced physical stability against fibrillation compared to its baseline, whereas Insulin aspart did not.[1][4] Furthermore, at the end of the study, this compound contained double the amount of biologically inactive HMWP compared to Insulin aspart.[1][4] Another study also pointed to a greater susceptibility of this compound to precipitation and catheter occlusions under extreme CSII conditions.[5]

When the intrinsic fibrillation potentials of the insulin analogs were compared without their stabilizing excipients, all rapid-acting analogs (including lispro) exhibited longer lag times and slower fibrillation rates than human insulin.[2] Among the analogs, glulisine and lispro had slower intrinsic fibrillation rates than aspart.[2] This suggests that the primary amino acid structure contributes to the inherent stability, but the final formulation plays a crucial role in the stability of the commercial products.

Resistance to isoelectric precipitation, another measure of stability, was found to be highest for Insulin aspart.[6] The pH at which 50% of the insulin precipitated was 5.86 for Insulin aspart and 6.64 for this compound, indicating that Insulin aspart is more resistant to precipitation induced by a lowering of pH.[6]

The following table summarizes the key quantitative findings from comparative in vitro stability studies.

Stability ParameterStress ConditionThis compoundInsulin AspartReference
Physical Stability (Fibrillation) Simulated CSII use (37°C, continuous agitation)Reduced physical stability against fibrillation compared to baseline.Physical stability increased or was maintained at 90% of baseline.[1][4]
High-Molecular-Weight Proteins (HMWP) Simulated CSII use (37°C, continuous agitation, end of study)Contained twice the amount of HMWP compared to Insulin aspart.-[1][4]
High-Molecular-Weight Proteins (HMWP) Simulated CSII use (37°C, 40% RH, 35 strokes/min, 6 days)Peak HMWP level of 1.10%.Peak HMWP level of 0.34%.[7][8]
Resistance to Isoelectric Precipitation (pH at 50% precipitation) pH reduction with HCl6.645.86[6]
Resistance to Isoelectric Precipitation (nmol of H+ to cause 50% precipitation) pH reduction with HCl4.145.27[6]
Intrinsic Fibrillation Rate (without excipients) Heating and agitationSlower than Insulin aspart.Faster than this compound.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of stability studies. Below are protocols for key experiments cited in the comparison of this compound and Insulin aspart stability.

1. Simulated Continuous Subcutaneous Insulin Infusion (CSII) Stability Study [1][4]

  • Objective: To evaluate the physical and chemical stability of insulin analogs under conditions mimicking their use in an insulin pump.

  • Apparatus: MiniMed 508 infusion pumps, plastic reservoirs, and infusion sets.

  • Procedure:

    • Fill the plastic reservoirs with either this compound or Insulin aspart.

    • Place the reservoirs in the infusion pumps.

    • Connect the pumps via an infusion set to a collection glass vial.

    • Place the entire setup in an incubator at 37 ± 2°C.

    • Subject the pumps to continuous shaking at 30 oscillations per minute with a 2 cm amplitude for up to 10 days.

    • Set the insulin flow rates to 0.3 U/h and 0.9 U/h.

    • Collect samples from the reservoirs and at the end of the infusion needle at specified time points.

    • Establish baseline values by testing samples stored in their original glass cartridges at 5 ± 3°C.

  • Analysis:

    • Physical Stability (Fibrillation): Assess by visual inspection and turbidity measurements.

    • Chemical Stability (HMWP): Quantify using Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC).

    • Insulin Content: Measure using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

2. Intrinsic Fibrillation Potential Assessment [2]

  • Objective: To compare the intrinsic fibrillation rates of insulin analogs without the influence of formulation excipients.

  • Procedure:

    • Perform a buffer exchange of the commercial insulin analog solutions into phosphate-buffered saline (PBS) to remove stabilizing excipients.

    • To induce fibrillation, heat the solutions at 45°C and subject them to agitation.

    • Monitor fibrillation kinetics using the following methods:

      • Thioflavin T (ThT) Fluorescence Assay: Measure the increase in fluorescence of ThT dye upon binding to amyloid fibrils.

      • Turbidity Measurement: Monitor the increase in absorbance at 600 nm to quantify insulin precipitation.

      • UV Absorbance: Measure the decrease in soluble insulin concentration at 277.5 nm.

      • Gravimetric Analysis: Quantify the mass of insoluble insulin precipitate.

    • Confirm fibril morphology using Transmission Electron Microscopy (TEM).

3. Resistance to Isoelectric Precipitation Analysis [6]

  • Objective: To determine the resistance of insulin analog products to precipitation induced by a decrease in pH.

  • Procedure:

    • Prepare samples of this compound and Insulin aspart commercial products.

    • Gradually reduce the pH of the samples by adding diluted hydrochloric acid (HCl).

    • At various pH points, measure the amount of precipitated insulin.

  • Analysis:

    • Quantify the soluble insulin remaining in the supernatant using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • Determine the pH at which 50% of the insulin has precipitated.

    • Calculate the amount of H+ equivalents required to cause 50% insulin precipitation.

Visualizing Insulin Instability

To better understand the processes involved in insulin degradation and the experimental approaches to study them, the following diagrams are provided.

G cluster_stress Stress Factors cluster_pathways Degradation Pathways cluster_consequences Consequences Temp Elevated Temperature Unfolding Protein Unfolding/ Conformational Change Temp->Unfolding Agitation Mechanical Agitation Agitation->Unfolding pH_shift pH Shift pH_shift->Unfolding Hydrophobic Hydrophobic Surfaces Hydrophobic->Unfolding Aggregation Aggregation/ Fibrillation Unfolding->Aggregation Loss Loss of Biological Activity Aggregation->Loss Occlusion Device Occlusion Aggregation->Occlusion Chemical_Mod Chemical Modification (e.g., Deamidation) Chemical_Mod->Loss

Caption: Factors leading to insulin degradation and its consequences.

G cluster_setup Experimental Setup cluster_analysis Analytical Methods cluster_output Data Output Insulin Insulin Analog (Glulisine or Aspart) Stress Apply Stress (e.g., 37°C + Agitation) Insulin->Stress SEC SEC-HPLC (HMWP) Stress->SEC RP_HPLC RP-HPLC (Content, Degradants) Stress->RP_HPLC ThT ThT Assay (Fibrillation) Stress->ThT TEM TEM (Morphology) Stress->TEM Comparison Comparative Stability Data SEC->Comparison RP_HPLC->Comparison ThT->Comparison TEM->Comparison

Caption: Workflow for in vitro insulin stability comparison.

Conclusion

The in vitro stability of rapid-acting insulin analogs is a multifaceted issue influenced by both the intrinsic properties of the insulin molecule and the composition of the pharmaceutical formulation.[2][6] Experimental data from simulated use studies consistently indicate that under conditions of thermal and mechanical stress, Insulin aspart demonstrates greater physical and chemical stability compared to this compound.[1][3][4] Specifically, Insulin aspart shows a lower tendency for fibrillation and the formation of high-molecular-weight proteins.[1][7][8] These findings have important implications for the development of insulin formulations and their use in drug delivery systems where stability is a critical concern. The provided experimental protocols and workflows offer a framework for conducting further comparative stability assessments in a research and development setting.

References

A Side-by-Side Analysis of the Metabolic Effects of Insulin Glulisine and Human Insulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic effects of the rapid-acting insulin analog, Insulin glulisine, and regular human insulin. The information presented is collated from a range of clinical and preclinical studies to support research and development in the field of diabetes therapeutics.

Executive Summary

This compound is a rapid-acting insulin analog designed to mimic the natural prandial insulin response more closely than regular human insulin (RHI).[1] Its modified amino acid sequence results in a faster onset of action and a shorter duration of effect.[2] This guide delves into the comparative metabolic effects of this compound and RHI, focusing on glucose, lipid, and protein metabolism. The data presented herein is supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

Comparative Analysis of Metabolic Effects

The primary metabolic difference between this compound and regular human insulin lies in their pharmacokinetic and pharmacodynamic profiles, which significantly impacts postprandial glucose control.

Glucose Metabolism

This compound exhibits a more rapid absorption and onset of action compared to RHI. This is attributed to its molecular structure, which reduces the formation of hexamers, allowing for quicker dissociation into active monomers.[3]

Data Presentation: Pharmacokinetics and Pharmacodynamics

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound and regular human insulin from comparative studies.

Pharmacokinetic Parameter This compound Regular Human Insulin (RHI) Reference
Maximum Serum Concentration (Cmax) Approximately double that of RHI-[1]
Time to Maximum Concentration (Tmax) Achieved in approximately half the time of RHI (e.g., 55 min vs. 97 min)-[1]
Onset of Action 0.25-0.5 hours30-60 minutes[2]
Peak Effect ~1 hour2-3 hours[2]
Duration of Action ~4 hours6-8 hours[2]
Pharmacodynamic Parameter (Postprandial) This compound (immediately pre-meal) Regular Human Insulin (RHI) (immediately pre-meal) Reference
Maximum Blood Glucose Excursion 65 mg/dL89 mg/dL[1]
Total Blood Glucose Exposure (0-2h) 279 mg·h/dL334 mg·h/dL[1]
Maximum Blood Glucose Concentration 180 mg/dL209 mg/dL[1]
Time to Maximum Blood Glucose Excursion 48 min70 min[1]
Lipid Metabolism

Insulin is a potent inhibitor of lipolysis, the process of breaking down triglycerides into free fatty acids (FFAs) and glycerol. While direct comparative studies on the lipolytic effects of this compound and RHI are limited, the faster and higher peak concentration of this compound suggests a more rapid suppression of postprandial lipolysis. In vitro studies have shown that this compound's effects on lipogenesis are comparable to human insulin.[4]

Protein Metabolism

Insulin promotes protein synthesis and inhibits protein breakdown in skeletal muscle.[5] However, there is a lack of direct, quantitative comparative studies on the effects of this compound versus regular human insulin on protein metabolism markers such as amino acid turnover and muscle protein synthesis rates. In vitro studies on cultured human skeletal muscle cells have indicated that this compound is indistinguishable from native insulin in its ability to stimulate pathways related to protein synthesis.[6]

Experimental Protocols

Hyperinsulinemic-Euglycemic Clamp

The hyperinsulinemic-euglycemic clamp is the gold-standard method for assessing insulin sensitivity.

Objective: To measure the amount of glucose necessary to maintain a normal blood glucose level in the presence of high insulin levels.

Methodology:

  • Subject Preparation: Subjects typically fast overnight for at least 8 hours. Two intravenous catheters are inserted, one for infusion and one for blood sampling. The sampling hand is often warmed to arterialize the venous blood.

  • Insulin Infusion: A primed-continuous infusion of insulin (either this compound or regular human insulin) is administered to achieve a high physiological or supraphysiological insulin concentration.

  • Glucose Infusion: A variable infusion of 20% dextrose is started. Blood glucose is monitored every 5-10 minutes.

  • Euglycemia Maintenance: The dextrose infusion rate is adjusted to clamp the blood glucose at a predetermined euglycemic level (e.g., 90-100 mg/dL).

  • Steady State: Once a steady state of glucose infusion is maintained for at least 30 minutes, the glucose infusion rate (GIR) is recorded. The GIR is a measure of insulin sensitivity.

Meal Tolerance Test

The meal tolerance test assesses the body's insulin response to a standardized meal.

Objective: To evaluate postprandial glucose and insulin profiles.

Methodology:

  • Subject Preparation: Subjects fast overnight. A baseline blood sample is taken.

  • Insulin Administration: A single dose of this compound or regular human insulin is administered subcutaneously at a specified time relative to the meal (e.g., immediately before or 30 minutes before).

  • Standardized Meal: Subjects consume a standardized liquid meal (e.g., Ensure® or Sustacal®) with a known composition of carbohydrates, proteins, and fats within a short timeframe (e.g., 15 minutes).

  • Blood Sampling: Blood samples are collected at regular intervals (e.g., 0, 30, 60, 90, 120, 180, 240 minutes) after the meal.

  • Analysis: Plasma glucose and insulin concentrations are measured to determine the postprandial metabolic response.

Visualizations

Insulin Signaling Pathway

The following diagram illustrates the primary insulin signaling pathway, which is activated by both this compound and human insulin, leading to metabolic effects such as glucose uptake and protein synthesis.

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin / this compound IR Insulin Receptor Insulin->IR Binding & Activation IRS IRS Proteins IR->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt/PKB PDK1->Akt Phosphorylation GLUT4 GLUT4 Vesicle Akt->GLUT4 Translocation GSK3 GSK-3 Akt->GSK3 Inhibition mTOR mTOR Akt->mTOR Activation Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Glycogen_Synthase Glycogen Synthase Protein_Synthesis Protein Synthesis GSK3->Glycogen_Synthase Inhibition (relieved) mTOR->Protein_Synthesis

Caption: Insulin Signaling Pathway leading to metabolic actions.

Experimental Workflow: Hyperinsulinemic-Euglycemic Clamp

This diagram outlines the workflow for a comparative euglycemic clamp study.

Euglycemic_Clamp_Workflow Start Subject Fasting (Overnight) Catheter IV Catheter Placement (Infusion & Sampling) Start->Catheter Randomization Randomization Catheter->Randomization Group_A Group A: this compound Infusion Randomization->Group_A Arm 1 Group_B Group B: Regular Human Insulin Infusion Randomization->Group_B Arm 2 Clamp Euglycemic Clamp Procedure (Maintain Target Blood Glucose) Group_A->Clamp Group_B->Clamp GIR_A Measure Glucose Infusion Rate (GIR) Clamp->GIR_A for Group A GIR_B Measure Glucose Infusion Rate (GIR) Clamp->GIR_B for Group B Analysis Comparative Analysis of GIR GIR_A->Analysis GIR_B->Analysis

Caption: Workflow for a comparative euglycemic clamp experiment.

Conclusion

The available evidence strongly indicates that this compound offers a more physiological postprandial glucose control compared to regular human insulin due to its rapid onset and shorter duration of action.[1] This leads to lower post-meal glucose excursions. While its effects at the cellular level on glucose and protein metabolism pathways appear to be equivalent to human insulin, further in-vivo research is warranted to provide a complete comparative profile, particularly concerning lipid and protein metabolism. The provided experimental protocols and diagrams serve as a foundation for designing and understanding studies aimed at further elucidating these metabolic nuances.

References

Validating a New Bioassay with Insulin Glulisine as a Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro bioassays for validating the biological activity of Insulin glulisine, a rapid-acting insulin analog. It is designed to assist researchers, scientists, and drug development professionals in selecting and implementing appropriate assays for quality control, biosimilar development, and research purposes. This document outlines detailed experimental protocols, presents a comparative summary of assay performance, and visualizes key biological and experimental pathways.

Introduction to this compound Bioassays

This compound is a recombinant human insulin analog that differs from human insulin by the replacement of asparagine at position B3 with lysine, and lysine at position B29 with glutamic acid. These modifications result in a more rapid onset of action compared to regular human insulin.[1][2] Validating a new bioassay for this compound is crucial to ensure the accuracy, precision, and reliability of potency and bioactivity measurements. This guide focuses on cell-based assays that measure the physiological response to this compound, providing a more biologically relevant assessment than simple physicochemical methods.

Comparative Performance of Bioassays

The selection of a suitable bioassay depends on the specific requirements of the study, including throughput needs, desired endpoint, and available laboratory equipment. The following table summarizes the typical performance characteristics of three common in vitro bioassays for insulin analogs. While specific data for a newly validated bioassay with this compound as the standard will need to be established, these values provide a benchmark for comparison.

ParameterIn-Cell Western (IR Phosphorylation)Cell Proliferation (MTT/BrdU) AssayGlucose Uptake Assay
EC50 Typically in the low nanomolar rangeDependent on cell line, generally nanomolarDependent on cell line, generally nanomolar
Linearity (R²) ≥ 0.98≥ 0.95≥ 0.97
Precision (CV%)
- Intra-assay< 15%< 20%< 15%
- Inter-assay< 20%< 25%< 20%
Accuracy (% Recovery) 80-120%75-125%80-120%
Throughput HighMedium to HighMedium
Complexity ModerateLow to ModerateHigh

Key Signaling Pathway

The biological activity of this compound is mediated through its binding to the insulin receptor (IR), which triggers a cascade of intracellular signaling events.[3] Understanding this pathway is fundamental to interpreting the results of cell-based bioassays.

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound IR Insulin Receptor (IR) This compound->IR IRS IRS Phosphorylation IR->IRS Autophosphorylation PI3K PI3K Activation IRS->PI3K Grb2 Grb2/SOS IRS->Grb2 PIP2_PIP3 PIP2 -> PIP3 PI3K->PIP2_PIP3 PDK1 PDK1 Activation PIP2_PIP3->PDK1 Akt Akt Phosphorylation PDK1->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Ras Ras Activation Grb2->Ras Raf Raf Activation Ras->Raf MEK MEK Activation Raf->MEK ERK ERK Phosphorylation MEK->ERK Gene_Expression Gene Expression & Proliferation ERK->Gene_Expression

This compound signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization for specific cell lines and laboratory conditions.

In-Cell Western Assay for Insulin Receptor Phosphorylation

This assay quantifies the phosphorylation of the insulin receptor upon binding of this compound, providing a direct measure of its initial biological activity. A detailed protocol has been described by Shahinozzaman et al. (2025).[4]

Materials:

  • CHO-K1 cells overexpressing the human insulin receptor

  • 96-well black, clear-bottom microplates

  • This compound standard and test samples

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., Odyssey Blocking Buffer)

  • Primary antibody against phosphorylated insulin receptor (pY1150/1151)

  • Primary antibody for normalization (e.g., anti-total IR or a DNA stain like Hoechst)

  • Infrared dye-conjugated secondary antibodies (e.g., IRDye 800CW and IRDye 680RD)

  • Plate reader capable of detecting fluorescence in the 700 nm and 800 nm channels

Workflow Diagram:

In_Cell_Western_Workflow A Seed cells in 96-well plate B Starve cells in serum-free medium A->B C Treat with this compound (standard and samples) B->C D Fix cells with paraformaldehyde C->D E Permeabilize cells with Triton X-100 D->E F Block non-specific binding E->F G Incubate with primary antibodies (anti-pIR and normalization control) F->G H Incubate with fluorescent secondary antibodies G->H I Wash and read plate on infrared imager H->I J Analyze data and determine EC50 I->J

In-Cell Western experimental workflow.

Procedure:

  • Cell Seeding: Seed CHO-K1 cells overexpressing the human insulin receptor into 96-well black, clear-bottom plates and culture until they reach approximately 80-90% confluency.

  • Serum Starvation: Gently aspirate the growth medium and wash the cells with PBS. Add serum-free medium and incubate for at least 4 hours to reduce basal receptor phosphorylation.

  • Insulin Treatment: Prepare serial dilutions of the this compound standard and test samples in serum-free medium. Add the dilutions to the respective wells and incubate for 15-30 minutes at 37°C.

  • Fixation and Permeabilization: Aspirate the treatment medium and fix the cells with 4% paraformaldehyde for 20 minutes at room temperature. Wash with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.

  • Blocking: Wash the cells with PBS and add blocking buffer for 1.5 hours at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody against the phosphorylated insulin receptor and the normalization antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the plates with PBS containing 0.1% Tween-20. Add the corresponding infrared dye-conjugated secondary antibodies and incubate for 1 hour at room temperature, protected from light.

  • Image Acquisition: Wash the plates and allow them to dry. Scan the plate using an infrared imaging system.

  • Data Analysis: Quantify the fluorescence intensity for both the target (phosphorylated IR) and normalization control. Normalize the target signal to the control signal. Plot the normalized signal against the logarithm of the this compound concentration and fit a four-parameter logistic curve to determine the EC50 value.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation in response to insulin.

Materials:

  • Insulin-responsive cell line (e.g., MCF-7, 3T3-L1)

  • 96-well clear microplates

  • This compound standard and test samples

  • Cell culture medium with low serum

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.[1]

  • Insulin Treatment: After cell attachment, replace the medium with low-serum medium containing serial dilutions of this compound standard and test samples. Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (media only) from all readings. Plot the absorbance against the logarithm of the this compound concentration and determine the EC50.

Glucose Uptake Assay

This assay measures the direct biological effect of insulin on stimulating glucose transport into cells, typically adipocytes or muscle cells.

Materials:

  • Differentiated 3T3-L1 adipocytes or other insulin-sensitive cells

  • 24- or 96-well plates

  • This compound standard and test samples

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]-glucose or a fluorescent glucose analog

  • Phloretin (glucose transport inhibitor)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Differentiation: Differentiate pre-adipocytes (e.g., 3T3-L1) into mature adipocytes.

  • Serum Starvation: Starve the differentiated cells in serum-free medium for 2-4 hours.

  • Insulin Stimulation: Wash the cells with KRH buffer and incubate with various concentrations of this compound for 15-30 minutes.

  • Glucose Uptake: Add radiolabeled or fluorescent glucose and incubate for 5-10 minutes.

  • Stopping the Reaction: Stop the uptake by adding ice-cold KRH buffer containing phloretin and wash the cells multiple times.

  • Cell Lysis and Measurement: Lyse the cells and measure the incorporated radioactivity by scintillation counting or fluorescence.

  • Data Analysis: Determine the amount of glucose uptake at each this compound concentration and calculate the EC50.

Conclusion

The validation of a new bioassay for this compound requires a systematic approach to demonstrate its suitability for its intended purpose. The in-cell western assay for insulin receptor phosphorylation offers a robust, high-throughput method that directly measures a key initial step in the insulin signaling cascade. Alternative assays such as cell proliferation and glucose uptake provide valuable information on downstream biological effects. By carefully selecting and validating an appropriate bioassay, researchers and manufacturers can ensure the quality, potency, and consistency of this compound products.

References

A Comparative Analysis of the Immunogenicity of Insulin Glulisine and Other Rapid-Acting Insulin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the immunogenicity of insulin glulisine relative to other rapid-acting insulin analogs, namely insulin lispro and insulin aspart. The information presented is based on available clinical trial data and preclinical studies, offering insights into the antibody response elicited by these therapeutic proteins.

Executive Summary

This compound, a rapid-acting insulin analog, demonstrates an immunogenicity profile that is generally comparable to that of other rapid-acting analogs like insulin lispro and insulin aspart. Clinical studies indicate that the incidence of anti-drug antibody (ADA) formation is similar across these analogs, and the development of these antibodies does not typically correlate with adverse effects on glycemic control or an increased risk of hypersensitivity reactions. The structural modifications in these analogs, designed to improve their pharmacokinetic and pharmacodynamic properties, do not appear to significantly enhance their immunogenic potential compared to human insulin.

Data on Immunogenicity

The following table summarizes key immunogenicity data from comparative studies of rapid-acting insulin analogs. It is important to note that direct head-to-head, three-way comparative trials for immunogenicity are limited. The data presented is a synthesis from various studies, including those comparing biosimilars to their reference products, which provide valuable insights into the immunogenicity of these molecules.

Immunogenicity ParameterThis compoundInsulin LisproInsulin AspartStudy Reference/Notes
Incidence of Anti-Insulin Antibodies (AIA) Comparable to insulin lispro in pediatric studies. A study of children with type 1 diabetes showed similar rates of adverse events between glulisine and lispro.A study of a biosimilar insulin lispro (SAR-Lis) versus the originator (Ly-Lis) in patients with Type 1 Diabetes (T1DM) showed that 30.8% of SAR-Lis and 29.2% of Ly-Lis treated patients were AIA positive at 26 weeks. In Type 2 Diabetes (T2DM) patients, the rates were 38.4% for SAR-Lis and 36.7% for Ly-Lis at 26 weeks.A study in insulin-naïve children with T1DM found no significant difference in the levels of insulin antibodies between patients treated with insulin lispro and insulin aspart over 24 months. A 12-month study of a biosimilar insulin aspart (SAR-Asp) versus the originator (NN-Asp) showed similar immunogenicity profiles.[1][2][3][4]
Antibody Titers Not specifically reported in direct comparative studies. Generally low and not clinically significant.In the SORELLA 1 (T1DM) and SORELLA 2 (T2DM) studies comparing a biosimilar to originator lispro, median AIA titers were similar at baseline and remained relatively unchanged over time in both treatment groups.Studies on biosimilar aspart indicate that antibody titers were low and did not differ significantly between the biosimilar and the originator product.[2][4]
Cross-Reactivity Antibodies generated against this compound can show cross-reactivity with human insulin.Antibodies to insulin lispro have been shown to be cross-reactive with human insulin. In one study, the proportion of patients with antibodies cross-reacting with human insulin was high and similar between the biosimilar and originator lispro groups.Antibodies generated in response to insulin aspart are also known to be cross-reactive with human insulin.[2]
Clinical Significance The formation of antibodies to this compound is not generally associated with clinically important consequences. In a case report, a patient with immunological insulin resistance to insulin aspart was successfully treated with this compound.No relationship was observed between the presence or titer of anti-insulin antibodies and changes in HbA1c, insulin dose, or the incidence of hypoglycemia or hypersensitivity reactions in studies with biosimilar lispro.The development of antibodies to insulin aspart has not been shown to have a clinically significant impact on glycemic control or safety.[2][5][6]

Experimental Protocols

The assessment of immunogenicity for insulin analogs primarily relies on the detection and characterization of anti-drug antibodies (ADAs) in patient serum. The two most common methods employed are the Enzyme-Linked Immunosorbent Assay (ELISA) and the Radioimmunoassay (RIA).

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Insulin Antibodies

Principle: This assay is a solid-phase immunoassay that detects the presence of antibodies to insulin. The wells of a microtiter plate are coated with the insulin analog of interest. Patient serum is added, and if anti-insulin antibodies are present, they will bind to the insulin-coated wells. A secondary antibody, conjugated to an enzyme (e.g., horseradish peroxidase), that recognizes human antibodies is then added. Finally, a substrate for the enzyme is introduced, which produces a colorimetric signal that is proportional to the amount of anti-insulin antibodies in the sample.

Generalized Protocol:

  • Coating: Microtiter wells are coated with a solution of the specific insulin analog (e.g., this compound) and incubated to allow for binding. The wells are then washed to remove any unbound insulin.

  • Blocking: A blocking buffer is added to the wells to prevent non-specific binding of proteins.

  • Sample Incubation: Patient serum samples, along with positive and negative controls, are diluted and added to the wells. The plate is incubated to allow for the binding of any anti-insulin antibodies to the coated insulin.

  • Washing: The wells are washed to remove unbound serum components.

  • Secondary Antibody Incubation: An enzyme-conjugated anti-human IgG (or other isotype-specific) antibody is added to the wells and incubated. This antibody will bind to any captured anti-insulin antibodies.

  • Washing: The wells are washed again to remove any unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate is added to the wells. The enzyme on the secondary antibody will catalyze a reaction, leading to a color change.

  • Detection: The reaction is stopped, and the absorbance of each well is read using a microplate reader at a specific wavelength. The intensity of the color is proportional to the concentration of anti-insulin antibodies in the sample.[3][7]

Radioimmunoassay (RIA) for Anti-Insulin Antibodies

Principle: RIA is a competitive binding assay. It involves a competition between radiolabeled insulin and unlabeled insulin (from the patient's sample) for a limited number of binding sites on anti-insulin antibodies. The amount of radiolabeled insulin bound to the antibodies is inversely proportional to the concentration of unlabeled insulin antibodies in the patient's sample.

Generalized Protocol:

  • Reaction Mixture Preparation: A known quantity of radiolabeled insulin (e.g., ¹²⁵I-insulin) is mixed with a specific dilution of the patient's serum.

  • Incubation: The mixture is incubated to allow for the binding of the radiolabeled insulin to any anti-insulin antibodies present in the serum.

  • Separation of Bound and Free Insulin: A separation agent (e.g., polyethylene glycol) is added to precipitate the antibody-bound insulin. The mixture is then centrifuged to separate the bound fraction (pellet) from the free fraction (supernatant).

  • Radioactivity Measurement: The radioactivity of either the bound or the free fraction (or both) is measured using a gamma counter.

  • Quantification: A standard curve is generated using known concentrations of unlabeled insulin antibodies. By comparing the radioactivity of the patient sample to the standard curve, the concentration of anti-insulin antibodies in the sample can be determined.[8][9]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Immunogenicity Assessment

experimental_workflow cluster_sample Sample Collection & Preparation cluster_assay Immunogenicity Assay cluster_analysis Data Analysis Patient Patient Serum Sample Assay ELISA or RIA Patient->Assay Controls Positive & Negative Controls Controls->Assay Plate Microtiter Plate / Reaction Tube Assay->Plate Reader Plate Reader / Gamma Counter Plate->Reader StandardCurve Standard Curve Generation Reader->StandardCurve Quantification Quantification of Antibody Titer StandardCurve->Quantification Comparison Comparative Analysis Quantification->Comparison signaling_pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell T-Helper Cell cluster_bcell B-Cell Insulin Insulin Analog (e.g., Glulisine) Endosome Endosome Insulin->Endosome Internalization BCR B-Cell Receptor (BCR) Insulin->BCR Binding Peptide Insulin Peptide Endosome->Peptide Processing MHCII MHC Class II MHCII_Peptide MHC-II-Peptide Complex MHCII->MHCII_Peptide Peptide->MHCII TCR T-Cell Receptor (TCR) MHCII_Peptide->TCR Antigen Presentation Activated_TCell Activated T-Helper Cell TCR->Activated_TCell Activation CD4 CD4 CD4->MHCII_Peptide Activated_BCell Activated B-Cell Activated_TCell->Activated_BCell Co-stimulation (Signal 2) BCR->Activated_BCell Signal 1 Plasma_Cell Plasma Cell Activated_BCell->Plasma_Cell Differentiation Antibodies Anti-Insulin Antibodies Plasma_Cell->Antibodies Production

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Insulin Glulisine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of pharmaceutical products like insulin glulisine is a critical component of laboratory safety and environmental responsibility. Improper disposal can pose risks to personnel and the environment. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound in a laboratory setting, aligning with regulatory guidelines.

Hazardous Waste Classification

Insulin formulations, including this compound, often contain preservatives such as m-cresol.[1][2] According to the Resource Conservation and Recovery Act (RCRA), m-cresol is a listed hazardous constituent.[1] If the concentration of m-cresol in the waste exceeds 200 parts per million (ppm), it is classified as a toxic hazardous waste under the waste code D024.[1] Many common insulin brands contain m-cresol concentrations well above this limit, ranging from 1,700 to 3,000 ppm.[1] Therefore, any partially used or unused vials of this compound must be managed as hazardous pharmaceutical waste.

Segregation and Disposal Procedures

Proper segregation of waste at the point of generation is paramount to ensure safety and compliance. The following procedures outline the disposal pathways for different forms of this compound waste in a laboratory.

Step 1: Personal Protective Equipment (PPE) Before handling any pharmaceutical waste, it is essential to wear appropriate PPE, including a lab coat, safety goggles, and gloves.

Step 2: Waste Identification and Segregation At the point of use, immediately segregate this compound waste into the following categories:

  • Sharps Waste: All needles, syringes, and pen devices used to administer this compound must be placed in a designated, puncture-resistant sharps container.[1] These containers should be clearly labeled as "Sharps" and "Biohazardous Waste" if applicable.

  • Partially Used or Unused Vials: Vials containing residual this compound are considered hazardous waste.[1] These should be collected in a designated, leak-proof hazardous waste container, clearly labeled with "Hazardous Waste," the chemical name (this compound with m-cresol), and the appropriate waste code (D024).

  • Empty Vials: Vials that are completely empty with no residual insulin may be disposed of as solid waste.[1] However, it is crucial to ensure they meet the RCRA definition of "empty."

  • Contaminated Labware: Any labware (e.g., pipettes, tubes) that has come into contact with this compound should be disposed of in the hazardous waste container.

Step 3: Waste Accumulation and Storage Store hazardous waste containers in a designated, secure area away from general lab traffic. Ensure containers are kept closed except when adding waste. Follow your institution's guidelines for hazardous waste accumulation timelines.

Step 4: Disposal Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal service. Do not dispose of hazardous pharmaceutical waste down the drain or in the regular trash.

Quantitative Data on Diabetes-Related Waste

Waste StreamAverage Monthly Waste per Person (Multiple Daily Injections)Average Monthly Waste per Person (Insulin Pump)
Total Diabetes-Related Waste 3.1 lbs2.7 lbs
Source: Observational study of 49 adults with diabetes.[3][4]

A study in Germany collected 23,707 pieces of therapy-associated waste from 80 patients over three months, which included 14,619 needles and 599 insulin pens.[5]

Experimental Protocols

While disposal itself is a procedural matter, the handling of this compound in experimental settings necessitates a clear protocol to manage waste generation.

Protocol for Handling this compound in a Laboratory Experiment:

  • Preparation: Before starting the experiment, prepare and label all necessary waste containers as described in the "Segregation and Disposal Procedures" section.

  • Dispensing: When preparing solutions, work in a designated area such as a chemical fume hood to minimize exposure. Use appropriate labware for accurate measurement.

  • Post-Experiment Clean-up:

    • Decontaminate surfaces that may have come into contact with this compound.

    • Dispose of all contaminated disposable labware into the designated hazardous waste container.

    • Segregate any unused or partially used vials for hazardous waste disposal.

    • Place all used sharps immediately into a sharps container.

  • Documentation: Maintain a log of all hazardous waste generated, including the type and quantity of waste and the date of generation.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_start cluster_waste_type cluster_sharps cluster_vials cluster_empty cluster_not_empty cluster_labware cluster_disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type sharps Needles, Syringes, Pens waste_type->sharps Sharps vials Vials waste_type->vials Vials labware Contaminated Labware waste_type->labware Labware sharps_container Place in Sharps Container sharps->sharps_container final_disposal Arrange for Pickup by EHS/Licensed Vendor sharps_container->final_disposal is_empty Is Vial RCRA Empty? vials->is_empty empty_yes Yes is_empty->empty_yes empty_no No (Partially Used/Unused) is_empty->empty_no solid_waste Dispose as Solid Waste hazardous_waste Dispose as Hazardous Waste (D024) hazardous_waste->final_disposal hazardous_waste_labware Dispose as Hazardous Waste labware->hazardous_waste_labware hazardous_waste_labware->final_disposal

Caption: this compound Laboratory Waste Disposal Workflow.

References

Essential Safety and Logistical Information for Handling Insulin Glulisine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of pharmaceutical compounds like Insulin glulisine is critical. This document provides a procedural guide to minimize risk and ensure operational integrity within a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered or concentrated forms, adherence to the following Personal Protective Equipment (PPE) guidelines is mandatory to prevent skin, eye, and respiratory exposure.

PPE ComponentSpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]Protects against dust particles and splashes.[1]
Hand Protection Chemical impermeable gloves.[1]Prevents skin contact and potential irritation.[1]
Body Protection Laboratory coat.[2] For bulk handling, fire/flame resistant and impervious clothing may be necessary.[1]Minimizes skin contact with the substance.[1]
Respiratory Protection Use in a well-ventilated area is required.[1] For operations generating dust, an approved respirator is recommended.Prevents inhalation of aerosolized particles or dust.[1][3]
Occupational Exposure Limits

While specific occupational exposure limits for this compound were not identified, the following guidelines for "Insulin crystals" provide a reference for safe handling in a production setting.

SubstanceExposure Guideline
Insulin crystals LEG 120 micrograms/m³ TWA (respirable) for 12 hours, 600 micrograms/m³ TWA (respirable) for 15 minutes STEG.[3]

Operational Plan: Handling and Disposal

A systematic approach to handling and disposal is crucial to minimize exposure and environmental contamination.

Handling Procedures

Engineering Controls:

  • Work in a well-ventilated area.[1]

  • Utilize local exhaust ventilation, such as a laboratory fume hood, to control airborne dust.[1][3]

  • Ensure eye flushing systems and safety showers are readily accessible near the workstation.[1]

Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not inhale dust or aerosols.[1]

  • Keep containers tightly closed when not in use.[1]

  • Do not eat, drink, or smoke in handling areas.[1]

  • Wash hands thoroughly after handling.[1]

  • Remove and wash contaminated clothing before reuse.[1]

Disposal Plan

Proper disposal of this compound and associated materials is critical due to the presence of preservatives like m-cresol, which can render the waste hazardous.[4]

Waste Categorization:

  • Sharps: Needles, syringes, and lancets must be disposed of in a designated, puncture-resistant sharps container.[1][4]

  • Partially Used Vials and IV Bags: These are considered hazardous waste due to the preservative m-cresol and must be managed and disposed of accordingly.[4]

  • Empty Vials and IV Bags: If completely empty with no residual insulin, these can be disposed of as solid waste.[4]

Experimental Protocols Cited

The information presented is based on established laboratory safety protocols and material safety data sheets for insulin compounds. No specific experimental research protocols on the handling of this compound were cited in the search results. The provided guidelines are derived from general safety practices for handling similar pharmaceutical agents in a laboratory setting.

Visual Workflow for PPE Selection and Use

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_procedure Procedure cluster_disposal Disposal Start Start: Handling this compound AssessTask Assess Task: - Powder or Liquid? - Quantity? - Generating dust/aerosol? Start->AssessTask BasePPE Standard PPE: - Safety Goggles - Lab Coat - Impermeable Gloves AssessTask->BasePPE All Tasks Respiratory Add Respiratory Protection (e.g., N95 Respirator) AssessTask->Respiratory Powder or Aerosol Generation Handle Perform Handling Procedure in Ventilated Area BasePPE->Handle Respiratory->Handle Decontaminate Decontaminate Work Area Handle->Decontaminate Segregate Segregate Waste: - Sharps - Hazardous (partially used) - Solid (empty) Decontaminate->Segregate Dispose Dispose of Waste According to Protocol Segregate->Dispose End End Dispose->End

Caption: Workflow for PPE selection and safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.